Technical Documentation Center

7-Chloro-1H-1,6-naphthyridin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloro-1H-1,6-naphthyridin-4-one
  • CAS: 952138-12-4

Core Science & Biosynthesis

Foundational

7-Chloro-1H-1,6-naphthyridin-4-one chemical structure and numbering

This guide details the structural elucidation, numbering conventions, and synthetic logic for 7-Chloro-1H-1,6-naphthyridin-4-one , a critical bicyclic scaffold in medicinal chemistry.[1] Executive Summary & Scaffold Anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation, numbering conventions, and synthetic logic for 7-Chloro-1H-1,6-naphthyridin-4-one , a critical bicyclic scaffold in medicinal chemistry.[1]

Executive Summary & Scaffold Analysis

7-Chloro-1H-1,6-naphthyridin-4-one is a fused bicyclic heterocycle belonging to the naphthyridine class (diazanaphthalenes).[1] It serves as a privileged scaffold in drug discovery, particularly for Type II kinase inhibitors (e.g., c-Met, FGFR4) where the lactam motif functions as a hydrogen bond donor/acceptor pair in the ATP-binding pocket, and the 7-chloro substituent provides a handle for further diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.[1]

Key Chemical Identifiers
  • IUPAC Name: 7-Chloro-1,6-naphthyridin-4(1H)-one[1]

  • Systematic Name: 7-Chloro-1,6-diazanaphthalen-4-one[1]

  • Molecular Formula: C₈H₅ClN₂O[1]

  • Core Geometry: Planar, aromatic bicyclic system.

Structural Elucidation & Numbering

Correct numbering is paramount for this scaffold due to the asymmetry of nitrogen placement.[1] The 1,6-naphthyridine system contains nitrogen atoms at positions 1 and 6.[1]

Numbering Rules (IUPAC)[1]
  • Fusion Bond: The rings are fused at the C4a–C8a bond.[1]

  • Heteroatom Priority: Numbering starts at the nitrogen atom in the ring that allows the other nitrogen to have the lowest possible locant.[1]

    • N1: The nitrogen in the pyridone (lactam) ring.[1][2]

    • C4: The carbonyl carbon (ketone).[1]

    • N6: The nitrogen in the pyridine ring.[1]

    • C7: The carbon adjacent to N6, bearing the chlorine atom.[1][3]

Tautomeric Equilibrium

This molecule exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms.[1]

  • Solid State/Solution: Predominantly exists as the lactam (A) due to the stability of the amide-like resonance.[1]

  • Reactivity: Chemical transformations using POCl₃ trap the lactim (B) form to generate the 4,7-dichloro intermediate.[1]

Visualization: Structure & Tautomerism

The following diagram illustrates the precise numbering and the tautomeric shift.

NaphthyridineStructure cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Major) 7-Chloro-1,6-naphthyridin-4(1H)-one (N1-H, C4=O) Lactim Lactim Form (Minor) 7-Chloro-4-hydroxy-1,6-naphthyridine (N1, C4-OH) Lactam->Lactim  H-shift   Numbering Numbering Logic: N1: Pyridone Nitrogen C4: Carbonyl N6: Pyridine Nitrogen C7: Chlorine Position Lactam->Numbering

Figure 1: Tautomeric equilibrium and numbering logic for the 1,6-naphthyridin-4-one core.[1]

Synthetic Protocol

The most robust synthesis of the 1,6-naphthyridin-4-one core utilizes the Gould-Jacobs reaction .[1] This sequence involves the condensation of an aminopyridine with an alkoxymethylenemalonate, followed by thermal cyclization.[1]

Retrosynthetic Logic
  • Precursor: 2-Chloro-4-aminopyridine .[1]

  • Regioselectivity: Cyclization of the intermediate enamine can theoretically occur at C3 or C5 of the pyridine ring.[1]

    • Path A (C3): Sterically hindered by the C2-Chloro group.[1]

    • Path B (C5): Sterically favored.[1] Cyclization at C5 places the C2-Chloro at position 7 of the final naphthyridine ring.[1]

Step-by-Step Methodology
Phase 1: Condensation [1]
  • Reagents: 2-Chloro-4-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Conditions: Reflux in ethanol or neat heating at 110°C for 2-4 hours.

  • Observation: Formation of the intermediate diethyl (((2-chloropyridin-4-yl)amino)methylene)malonate.

  • Validation: Monitor disappearance of amine by TLC (EtOAc/Hexane).

Phase 2: Thermal Cyclization (Gould-Jacobs) [1]
  • Medium: Diphenyl ether (Dowtherm A).[1]

  • Temperature: 250°C (High temperature is critical to overcome the activation energy for aromatic nucleophilic substitution/cyclization).[1]

  • Procedure: Add the intermediate from Phase 1 portion-wise to boiling diphenyl ether.

  • Workup: Cool to room temperature. The product, ethyl 7-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate , usually precipitates.[1] Filter and wash with hexane to remove diphenyl ether.[1]

Phase 3: Hydrolysis & Decarboxylation (Optional)

If the target is the unsubstituted 4-one core:

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) to yield the carboxylic acid.[1]

  • Decarboxylation: Reflux the acid in diphenyl ether or quinoline with copper powder at 200-250°C.

  • Product: 7-Chloro-1,6-naphthyridin-4(1H)-one .

Visual Synthesis Workflow

Synthesis Start 2-Chloro-4-aminopyridine Inter Intermediate: Enamine Malonate Start->Inter 110°C, -EtOH Reagent + EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter Cyclization Thermal Cyclization (250°C, Ph2O) Inter->Cyclization Ester Ethyl 7-chloro-4-oxo-1,6-naphthyridine-3-carboxylate Cyclization->Ester Regioselective at C5 Decarb Hydrolysis & Decarboxylation (1. NaOH, 2. Heat/-CO2) Ester->Decarb Final TARGET: 7-Chloro-1,6-naphthyridin-4(1H)-one Decarb->Final

Figure 2: Synthesis pathway from 2-chloro-4-aminopyridine via Gould-Jacobs cyclization.

Characterization & Data

Researchers must validate the structure using NMR and MS.[1] The 1,6-naphthyridine system has distinct chemical shifts.

Spectroscopic Signature
TechniqueParameterExpected Signal / Interpretation
¹H NMR H2 δ 8.5 - 9.0 ppm (s) . Highly deshielded due to proximity to N1 and C=O.[1]
H5 δ 9.2 - 9.5 ppm (s) .[1] Most deshielded singlet; alpha to N6 and peri to C4=O.
H8 δ 7.5 - 8.0 ppm (s) .[1] Alpha to N6 and Cl; typically appears as a singlet.[1]
NH Broad singlet > 12 ppm (exchangeable with D₂O).[1]
MS (ESI) [M+H]⁺ m/z ~ 181/183 .[1] Characteristic 3:1 ratio indicating one Chlorine atom.[1]
Physical Properties
  • Appearance: Off-white to pale yellow solid.[1]

  • Solubility: Poor in water/non-polar solvents; soluble in DMSO, DMF, and hot acetic acid.

  • Melting Point: Typically >250°C (decomposition) due to strong intermolecular hydrogen bonding (dimer formation similar to quinolones).[1]

Medicinal Chemistry Applications

This scaffold is not merely an end-product but a versatile intermediate.[1]

  • C4-Functionalization: Treatment with POCl₃ converts the 4-one to a 4,7-dichloro-1,6-naphthyridine .[1] The C4-Cl is significantly more reactive towards nucleophiles (amines, anilines) than the C7-Cl, allowing for selective mono-substitution at C4.[1]

  • C7-Diversification: After installing the pharmacophore at C4, the C7-Cl can be subjected to Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce solubility-enhancing groups or hydrophobic tails.[1]

Expert Insight: In kinase inhibitor design (e.g., c-Met inhibitors), the N1-H and C4=O often mimic the adenine hinge-binding motif of ATP.[1] Maintaining the lactam form is crucial for this binding mode.[1]

References

  • Synthesis of 1,6-Naphthyridines: Lier, E. F., et al.[1][4][5] "Naphthyridines.[1][2][6][7][8] I. Synthesis of 1,6-naphthyridines from 4-aminopyridine."[1][2][6] Recueil des Travaux Chimiques des Pays-Bas, 1949.[1] [1]

  • Gould-Jacobs Cyclization Protocol: Gould, R. G., & Jacobs, W. A.[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939.[1] [1]

  • Medicinal Chemistry of Naphthyridines: Mital, A., et al. "Synthetic approaches and biological activities of 1,6-naphthyridines: A review." Archiv der Pharmazie, 2020. [1]

  • Kinase Inhibitor Scaffolds: Cui, J. J., et al. "Discovery of a novel class of c-Met kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2012. (Describes 1,6-naphthyridine scaffold utility). [1]

Sources

Exploratory

biological significance of the 1,6-naphthyridine scaffold

Biological Significance of the 1,6-Naphthyridine Scaffold: A Technical Guide Executive Summary The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of pr...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Significance of the 1,6-Naphthyridine Scaffold: A Technical Guide

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer quinoline, the 1,6-naphthyridine core possesses a distinct diaza-arrangement that alters its electronic distribution, basicity, and metal-chelating capabilities. This guide analyzes the scaffold’s utility in oncology (kinase inhibition), virology (HIV-1 integrase inhibition), and neurology, providing researchers with actionable structure-activity relationship (SAR) insights and validated experimental protocols.

Chemical Architecture & Pharmacophore Analysis

The 1,6-naphthyridine ring system consists of fused pyridine rings. Its biological utility stems from three core physicochemical properties:

  • Pi-Deficiency: The presence of two nitrogen atoms makes the ring system electron-deficient, facilitating nucleophilic attacks at positions 2, 5, and 7, which is critical for late-stage functionalization.

  • Metal Chelation: The nitrogen at position 1 (N1) and substituents at position 8 (e.g., -OH or -COOH) often form a bidentate chelation motif, essential for inhibiting metalloenzymes like HIV-1 Integrase.

  • Hydrogen Bonding: N6 acts as a specific hydrogen bond acceptor in kinase pockets (e.g., the hinge region of c-Met or SYK).

Visualization: Pharmacophore & SAR Map

The following diagram maps the critical substitution points and their biological implications.

SAR_Map Core 1,6-Naphthyridine Core Scaffold Pos8 Position 8: Metal Chelation Domain (e.g., -OH, -COOH) Critical for HIV Integrase Core->Pos8 Pos7 Position 7: Solubility & PK Modulation (e.g., Carboxamides) Enhances Oral Bioavailability Core->Pos7 Pos5 Position 5: Hydrophobic Interaction (e.g., Aryl/Heteroaryl) Kinase Selectivity Gate Core->Pos5 Pos2 Position 2: Electronic Tuning (e.g., Alkyl, Amino) Modulates pKa Core->Pos2

Caption: Functional mapping of the 1,6-naphthyridine core. Red/Yellow nodes indicate high-impact zones for potency; Green indicates pharmacokinetic (PK) optimization zones.

Primary Therapeutic Vectors

Vector A: HIV-1 Integrase Inhibition

The 1,6-naphthyridine scaffold gained prominence through the development of L-870,810 , a potent HIV-1 integrase strand transfer inhibitor (INSTI).[1]

  • Mechanism: The viral enzyme integrase requires two Mg²⁺ ions in its active site to catalyze the insertion of viral DNA into the host genome. The 8-hydroxy-1,6-naphthyridine-7-carboxamide motif acts as a planar metal-binding pharmacophore, sequestering the Mg²⁺ ions and halting viral replication.

  • Key SAR: The N6 nitrogen is crucial for maintaining the planar conformation required for the active site fit, distinguishing it from quinoline analogs which lack this specific binding vector.

Vector B: Kinase Modulation (Oncology)

Derivatives of 1,6-naphthyridine function as ATP-competitive inhibitors for several oncogenic kinases:

  • c-Met & FGFR4: 1,6-naphthyridin-2-ones serve as scaffolds where the lactam motif mimics the hydrogen-bonding pattern of the adenine ring of ATP.

  • SYK (Spleen Tyrosine Kinase): 5,7-disubstituted derivatives have shown nanomolar potency. The substitution at C7 (often an aryl group) occupies the hydrophobic pocket adjacent to the ATP binding site, conferring selectivity.

Vector C: Marine Alkaloids (Aaptamines)

The natural product Aaptamine , isolated from the sponge Aaptos aaptos, is a benzo[de][1,6]naphthyridine.[2] It exhibits cytotoxicity against HeLa and cell lung cancer lines by downregulating SOX9 and Ki67 expression, validating the scaffold's intrinsic ability to intercalate DNA or interact with nucleotide-processing enzymes.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol 1: Synthesis of 8-Hydroxy-1,6-naphthyridine-7-carboxamide (Core Fragment)

Objective: Synthesize the metal-chelating core used in HIV integrase inhibitors.

Reagents:

  • Methyl 4-amino-pyridine-3-carboxylate (Starting Material)

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Sodium hydride (NaH)

  • Dimethyl malonate

Step-by-Step Methodology:

  • Enamine Formation: Dissolve methyl 4-amino-pyridine-3-carboxylate (10 mmol) in anhydrous DMF (20 mL). Add DMF-DMA (15 mmol) and reflux at 110°C for 3 hours.

    • Validation: Monitor via TLC (SiO₂, 5% MeOH/DCM). Disappearance of the primary amine spot indicates completion.

  • Cyclization (The Critical Step): Cool the mixture to 0°C. Add NaH (60% dispersion, 25 mmol) portion-wise to a separate flask containing dimethyl malonate (12 mmol) in DMF. Cannulate the enamine solution into the malonate anion solution.

  • Heating: Heat the combined mixture to 100°C for 4 hours. The solution typically turns deep orange/red.

  • Quench & Isolation: Pour the reaction onto crushed ice/1N HCl (pH adjusted to ~3). The 1,6-naphthyridine core will precipitate as an off-white solid.

  • Purification: Recrystallize from ethanol.

    • Quality Control: ¹H NMR should show characteristic doublets for the naphthyridine ring protons at δ 9.1 and 8.6 ppm.

Protocol 2: Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC₅₀ of a 1,6-naphthyridine derivative against c-Met.

Materials:

  • Recombinant c-Met kinase domain.

  • FRET peptide substrate (e.g., 5-FAM-EEPLYK-TAMRA).

  • ATP (Ultrapure).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (10 concentrations, starting at 10 µM).

  • Enzyme Mix: Dilute c-Met kinase to 2 nM in Assay Buffer. Dispense 10 µL into a 384-well black plate.

  • Incubation: Add 100 nL of compound dilutions to the wells. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Initiation: Add 10 µL of Substrate/ATP mix (Final conc: 2 µM peptide, 50 µM ATP).

  • Readout: Measure fluorescence intensity (Ex 485 nm / Em 535 nm) kinetically for 60 minutes.

    • Self-Validating Control: Include Staurosporine as a positive control (expected IC₅₀ < 10 nM). If Staurosporine fails, the assay is invalid.

  • Analysis: Fit the linear initial velocity data to the sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Mechanistic Visualization

Mechanism of Action: HIV-1 Integrase Inhibition

This diagram illustrates how the 1,6-naphthyridine core locks the magnesium ions in the viral enzyme active site.

MOA_Integrase Enzyme HIV-1 Integrase Active Site Mg Mg²⁺ | Mg²⁺ (Catalytic Metals) Enzyme->Mg Coordinates DNA Viral DNA Strand Transfer Mg->DNA Catalyzes Insertion Inhibitor 1,6-Naphthyridine Ligand (L-870,810) Inhibitor->Mg Chelates (Planar Binding) Inhibitor->DNA Blocks Process

Caption: The 1,6-naphthyridine scaffold (Blue) chelates the catalytic Mg²⁺ pair (Yellow), physically blocking the viral DNA strand transfer process.

Comparative Data Summary

Table 1: Biological Profile of Select 1,6-Naphthyridine Derivatives

Compound ClassPrimary TargetKey Structural FeatureBiological Outcome
L-870,810 HIV-1 Integrase8-Hydroxy-7-carboxamidePotent antiviral (IC₅₀ < 15 nM); Clinical candidate (Merck).[1][3]
Benzo[b]naphthyridines MAO-B1-Phenylethynyl groupNeuroprotection; IC₅₀ ~1.35 µM (Selective over MAO-A).
Imidazo-naphthyridines c-Met KinaseCyclic urea at 7,8-posAnti-tumor; Inhibition of HGF-mediated signaling.
Aaptamine DNA/SOX9Benzo-fused systemCytotoxicity in HeLa/A549 cell lines (IC₅₀ ~10-15 µg/mL).[2]

References

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Source: PubMed/Springer (2021). URL:[Link]

  • Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold. Source: Journal of Medicinal Chemistry (2012). URL:[Link]

  • Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry (2013).[4][5] URL:[Link]

  • Biological Activity of Naturally Derived Naphthyridines (Aaptamine Review). Source: Biomolecules (2020).[4] URL:[Link]

  • Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Source: Molecules (2023).[4] URL:[Link]

Sources

Foundational

The Strategic Role of 7-Chlorine in 1,6-Naphthyridinone Scaffolds

Executive Summary In the optimization of kinase inhibitors and ATP-competitive drugs, the 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged template due to its ability to mimic the adenine ring of ATP while...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and ATP-competitive drugs, the 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged template due to its ability to mimic the adenine ring of ATP while offering distinct vectors for solubilizing groups. Within this scaffold, the 7-position (adjacent to the N6 nitrogen) represents a critical "decision node" for medicinal chemists.

This guide details the technical justification for installing a chlorine atom at this specific locus. Unlike a simple lipophilic filler, the 7-chloro substituent functions as a dual-purpose metabolic shield and affinity anchor . It engages backbone carbonyls via halogen bonding (sigma-hole interactions) while simultaneously blocking the primary site of CYP450-mediated oxidation.

Mechanistic Rationale: Why Chlorine at C7?

The Halogen Bond (Sigma-Hole) Effect

The 7-position of the 1,6-naphthyridinone often aligns with the "back pocket" or the gatekeeper region of kinase active sites (e.g., c-Met, MK2, SYK). While methyl or methoxy groups are common bioisosteres, chlorine offers a unique electronic advantage: the Sigma Hole .

  • Mechanism: The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the extension of the C-Cl bond (the sigma hole).

  • Interaction: This positive patch can form a highly directional non-covalent bond with electron-rich Lewis bases, most notably the backbone carbonyl oxygen of residues lining the kinase hinge or back pocket (e.g., the backbone carbonyl of the residue equivalent to Tyr71 in KRas or similar gatekeepers in kinases).

  • Energy Gain: A typical C-Cl···O=C halogen bond contributes 1.5 – 3.0 kcal/mol to binding affinity, often resulting in a 5- to 10-fold potency increase compared to a methyl analog.

Metabolic Blockade (The "Soft Spot" Defense)

In nitrogen-containing heterocycles, the carbon adjacent to the nitrogen (alpha-position) is electronically deficient but highly susceptible to oxidative metabolism (hydroxylation) by aldehyde oxidase (AO) or Cytochrome P450 enzymes.

  • Vulnerability: In unsubstituted 1,6-naphthyridines, the C7 position is the metabolic "soft spot," rapidly converting to the 7-hydroxy metabolite (inactive and rapidly cleared).

  • The Chlorine Fix: Installing a chlorine atom at C7 sterically and electronically blocks this oxidation. Unlike a methyl group, which can itself be oxidized to a carboxylic acid (

    
    ), the C-Cl bond is metabolically inert in this context.
    
Visualizing the Interaction Landscape

G Scaffold 1,6-Naphthyridinone Core Pos7 7-Position (C7) Scaffold->Pos7 Chlorine 7-Chloro Substituent Pos7->Chlorine HalogenBond Halogen Bond (σ-hole) Target: Backbone C=O Chlorine->HalogenBond Affinity MetabBlock Metabolic Blockade Prevents CYP/AO Oxidation Chlorine->MetabBlock Stability Lipophilicity Hydrophobic Filling Displaces High-Energy Water Chlorine->Lipophilicity Entropy

Figure 1: The tripartite role of the 7-chloro substituent in pharmacodynamics and pharmacokinetics.

Comparative SAR Data

The following table summarizes the typical impact of substituting the 7-position in a generic kinase inhibitor scaffold (based on aggregated SAR trends for c-Met and SYK inhibitors).

7-SubstituentIC50 (Potency)T½ (Metabolic Stability)Interaction ModeLiability
-H > 100 nM< 15 minWeak VdWRapid oxidation to 7-OH (AO/CYP)
-CH3 (Methyl) ~ 25 nM~ 45 minHydrophobicOxidation to -COOH (metabolic shunt)
-OCH3 (Methoxy) ~ 50 nM~ 60 minH-bond AcceptorPotential O-demethylation
-Cl (Chlorine) < 5 nM > 120 min Halogen Bond + Hydrophobic None (Metabolically Inert)

Experimental Protocol: Synthesis of the 7-Chloro Core

Objective: Synthesis of 7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one (Core Scaffold). Rationale: This route utilizes a condensation strategy starting from a functionalized pyridine, ensuring regioselective placement of the chlorine atom before ring closure.

Reagents Required:
  • Starting Material: 4-Amino-2,6-dichloropyridine (CAS: 2587-02-2)

  • Reagent A: Methyl acrylate or Methyl propiolate

  • Catalyst: Palladium(II) acetate [Pd(OAc)2]

  • Ligand: Xantphos or PPh3

  • Base: Triethylamine (TEA) or Cesium Carbonate

  • Solvent: DMF or 1,4-Dioxane

Step-by-Step Methodology
Step 1: N-Alkylation / Heck Coupling
  • Charge: In a dry pressure vial, dissolve 4-amino-2,6-dichloropyridine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Add: Add Methyl acrylate (1.2 eq) and Triethylamine (3.0 eq).

  • Catalyst: Degas with nitrogen for 10 min, then add Pd(OAc)2 (5 mol%) and P(o-tol)3 (10 mol%).

  • Reaction: Seal and heat to 100°C for 12 hours .

    • Mechanism:[1] The Heck reaction couples the acrylate to the 3-position (ortho to amino) or N-alkylation occurs depending on specific conditions. Correction: For naphthyridinones, a common route is the condensation of the amino-pyridine with an alkynyl ester or via a formyl intermediate.

    • Alternative Robust Route:Lithiation/Formylation.

      • Revised Step 1: Treat 4-amino-2,6-dichloropyridine with n-BuLi (2 eq) at -78°C, quench with DMF to get 4-amino-2,6-dichloro-3-pyridinecarboxaldehyde .

Step 2: Cyclization (The "Revised" Robust Protocol)

This protocol follows the "Friedlander-type" condensation which is more reliable for this specific scaffold.

  • Precursor: Start with 4-amino-2,6-dichloro-3-pyridinecarboxaldehyde (synthesized via lithiation of the commercially available pyridine).

  • Condensation: Dissolve the aldehyde (1.0 eq) in acetic anhydride (Ac2O) and add (carbethoxymethylene)triphenylphosphorane (Wittig reagent) or simply condense with Malonic acid derivatives.

  • Preferred Method (Knoevenagel):

    • Mix the aldehyde (1.0 eq) with Ethyl malonate (1.2 eq) and Piperidine (cat.) in Ethanol.

    • Reflux for 4 hours.

    • The intermediate acrylate forms.

  • Ring Closure: Heat the intermediate in Diphenyl ether at 250°C (thermal cyclization) or use POCl3 if closing a hydroxy-acid.

    • Result: The amino group attacks the ester carbonyl, closing the lactam ring.

  • Methylation (Optional): If the N1-methyl is required (common for kinase inhibitors), treat the resulting 7-chloro-1,6-naphthyridin-2(1H)-one with MeI and K2CO3 in DMF at RT.

Synthetic Workflow Diagram

Synthesis SM Start: 4-Amino-2,6-dichloropyridine Inter1 Intermediate: 3-Formyl derivative (via Lithiation/DMF) SM->Inter1 n-BuLi, -78°C; DMF Cycliz Cyclization (w/ Diethyl Malonate or Acrylate) Inter1->Cycliz Knoevenagel Condensation Product Product: 7-Chloro-1,6-naphthyridin-2(1H)-one Cycliz->Product Thermal Ring Closure (-EtOH)

Figure 2: Synthetic route to the 7-chloro-1,6-naphthyridinone core.

References

  • Structure-Activity Relationships of Naphthyridines

    • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK).
    • Source:

  • Synthesis of Naphthyridinones

    • 1,6-Naphthyridin-2(1H)
    • Source:

  • Halogen Bonding in Drug Design

    • The role of halogen bonding in inhibitor recognition by kinases.
    • Source:

  • Metabolic Stability of Heterocycles

    • Metabolic Soft Spot Identification and Compound Optimization.[2][3]

    • Source:

Sources

Exploratory

Technical Guide: 7-Chloro-1H-1,6-naphthyridin-4-one as a Synthetic Intermediate

Executive Summary 7-Chloro-1H-1,6-naphthyridin-4-one (CAS: 13623-25-1) represents a high-value bicyclic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, FGFR4, RE...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-1H-1,6-naphthyridin-4-one (CAS: 13623-25-1) represents a high-value bicyclic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, FGFR4, RET) and antibacterial agents. As a bioisostere of quinoline and isoquinoline, the 1,6-naphthyridine core offers distinct physicochemical properties, including altered lipophilicity (LogP) and hydrogen bond acceptor capabilities (N6), which can significantly improve the pharmacokinetic profile of drug candidates.

This guide details the synthesis, reactivity, and strategic application of this intermediate. Unlike simple heterocycles, the regiochemical differentiation between the C7-chlorine, the N1-nitrogen, and the C4-carbonyl (or C4-hydroxyl) provides three distinct vectors for diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Structural Properties and Tautomerism

Understanding the tautomeric equilibrium of 7-chloro-1H-1,6-naphthyridin-4-one is critical for controlling alkylation regioselectivity.

  • Tautomer A (Pyridone form): The dominant species in solution and solid state. N1 is protonated, and C4 is a carbonyl. This form is essential for N-alkylation strategies.

  • Tautomer B (Hydroxy form): The "enol" equivalent. Reacts with electrophiles like

    
     to generate the 4-chloro derivative.
    
Physicochemical Profile
PropertyValue/DescriptionImplication
Molecular Formula

Core scaffold
Molecular Weight 180.59 g/mol Low MW allows for heavy decoration (Fragment-Based Drug Design)
pKa (Calculated) ~9.5 (OH), ~2.0 (NH)Amphoteric character; solubility is pH-dependent
H-Bond Acceptors 2 (N6, O4)Critical for binding site interactions (e.g., Hinge region of kinases)
Solubility Low in neutral water; soluble in DMSO, DMFProcess chemistry often requires polar aprotic solvents

Synthetic Architecture (The Gould-Jacobs Reaction)[1]

The most robust route to the 7-chloro-1H-1,6-naphthyridin-4-one scaffold is the Gould-Jacobs reaction , utilizing 4-amino-2-chloropyridine as the starting material. This route is preferred over Friedländer condensations for this specific substitution pattern due to the availability of the aminopyridine precursor.

Mechanistic Causality

The reaction proceeds via a condensation-cyclization sequence.[1] The regioselectivity of the cyclization is governed by steric factors.

  • Condensation: The amino group attacks the electrophilic EMME (diethyl ethoxymethylenemalonate).

  • Cyclization: Thermal closure occurs at the carbon ortho to the amino group. In 4-amino-2-chloropyridine, there are two ortho positions: C3 (adjacent to Cl) and C5 (adjacent to H).

    • Expert Insight: Cyclization preferentially occurs at C5 (the less hindered position), placing the chlorine atom at position 7 of the final naphthyridine ring. Cyclization at C3 would yield the 5-chloro isomer, which is sterically disfavored.

Diagram: Synthesis Pathway

GouldJacobs SM 4-Amino-2-chloropyridine Inter Enamine Intermediate (Acrylate) SM->Inter 110°C, -EtOH Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization Product 7-Chloro-1H-1,6-naphthyridin-4-one Cyclization->Product -EtOH

Caption: Regioselective synthesis of the 7-chloro-1,6-naphthyridine core via Gould-Jacobs cyclization.

Functionalization Strategies: The "Warhead" Map

Once synthesized, the scaffold offers divergent reactivity.[2] The Senior Scientist must recognize the order of operations to avoid side reactions.

Reactivity Hierarchy
  • C4 Position (Carbonyl/Hydroxyl):

    • Activation: Converted to C4-Cl using phosphoryl chloride (

      
      ).
      
    • Displacement: The resulting 4,7-dichloro-1,6-naphthyridine is highly electrophilic at C4 due to the para-relationship with N1. Nucleophilic Aromatic Substitution (

      
      ) with amines occurs selectively at C4 over C7.
      
  • C7 Position (Aryl Chloride):

    • Coupling: Less reactive toward

      
       but excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
      
    • Timing: Usually functionalized after C4 manipulation to prevent interference, although "reverse" strategies exist.

  • N1 Position (Lactam Nitrogen):

    • Alkylation: Can be alkylated to lock the pyridone structure. Requires careful base selection (

      
       or 
      
      
      
      ) to avoid O-alkylation.
Diagram: Divergent Synthesis Workflow

Reactivity Core 7-Chloro-1H-1,6-naphthyridin-4-one Sub1 N-Alkylation (R-X, Base) Core->Sub1 Sub2 Chlorination (POCl3) Core->Sub2 Prod1 N1-Substituted Core (Kinase Inhibitor Head) Sub1->Prod1 Prod2 4,7-Dichloro-1,6-naphthyridine Sub2->Prod2 Step3 SNAr (Amine, mild heat) Prod2->Step3 Regioselective C4 Prod3 4-Amino-7-chloro-1,6-naphthyridine Step3->Prod3 Step4 Suzuki Coupling (Pd cat., Ar-B(OH)2) Prod3->Step4 C7 Functionalization Final 4,7-Disubstituted Bioactive Candidate Step4->Final

Caption: Step-wise functionalization strategy distinguishing C4 (SNAr) and C7 (Pd-coupling) reactivity.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one

Note: This protocol is adapted from standard Gould-Jacobs methodologies for pyridines.

Reagents:

  • 4-Amino-2-chloropyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Hexane (for washing)

Step-by-Step:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-amino-2-chloropyridine and EMME. Heat to 110–120°C for 2–4 hours. Ethanol is evolved; monitor consumption of starting material by LC-MS.

  • Isolation of Intermediate: Cool the mixture. The acrylate intermediate may solidify. If not, use as crude.

  • Cyclization: Heat Dowtherm A (10 mL per gram of substrate) to a rolling boil (~250°C).

  • Addition: Add the acrylate intermediate carefully (either as a solid or dissolved in minimal hot Dowtherm) to the boiling solvent. Caution: Rapid ethanol evolution occurs.

  • Reaction: Maintain reflux for 30–60 minutes. The formation of a precipitate often indicates product formation.

  • Workup: Cool the mixture to room temperature. Dilute with hexane to precipitate the product fully. Filter the solid.[3]

  • Purification: Wash the filter cake extensively with hexane (to remove Dowtherm) and ethanol. Recrystallize from DMF/Ethanol if necessary.

Protocol B: Regioselective at C4

Objective: Convert 4,7-dichloro-1,6-naphthyridine to 4-amino-7-chloro derivative.

  • Activation: Reflux 7-chloro-1H-1,6-naphthyridin-4-one in neat

    
     (5-10 vol) for 2 hours. Evaporate excess 
    
    
    
    , quench with ice-water, and neutralize with
    
    
    to isolate 4,7-dichloro-1,6-naphthyridine.
  • Substitution: Dissolve the dichloro-intermediate in IPA or n-Butanol. Add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Condition: Heat at 80°C for 4–12 hours.

  • Result: The amine selectively displaces the chloride at C4. The C7 chloride remains intact for subsequent cross-coupling.

Medicinal Chemistry Applications

Case Study: RET Kinase Inhibitors

Recent research (e.g., Eur. J. Med. Chem. 2024) highlights the 1,6-naphthyridine scaffold in overcoming resistance to selpercatinib in RET-driven cancers.[4]

  • Design Logic: The 1,6-naphthyridine core replaces the pyrazolo[1,5-a]pyridine or similar scaffolds.

  • SAR Insight: Substituents at C7 (introduced via Suzuki coupling with pyrazole boronates) extend into the solvent front, overcoming steric clashes caused by mutations like G810R.

  • Advantage: The N6 nitrogen provides an additional water-mediated hydrogen bond network often lacking in quinoline analogues.

Case Study: FGFR4 Inhibition

In Hepatocellular Carcinoma (HCC), 1,6-naphthyridin-2(1H)-one (and its 4-one isomers) have been utilized to target Fibroblast Growth Factor Receptor 4.[5]

  • Selectivity: The scaffold geometry orients the "warhead" (often an acrylamide attached via the C4-amine) to engage Cys552 specifically.

References

  • Synthesis of Chloropyridines (Precursors)

    • Process for the preparation of 2-chloropyridines.[6][7] US Patent 5283338A.

  • Gould-Jacobs Reaction Mechanism & Scope

    • Gould–Jacobs reaction.[1] Wikipedia (General Mechanism Overview).

    • [8]

  • Medicinal Chemistry of 1,6-Naphthyridines (RET Inhibitors)

    • Wu, J., et al. (2024).[9] Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance.[4] European Journal of Medicinal Chemistry.[4]

  • Scaffold Diversification (Ditriflates & Couplings)

    • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.[9] The Journal of Organic Chemistry (2024).

  • Biomedical Applications Review

    • 1,6-Naphthyridin-2(1H)

Sources

Foundational

potential therapeutic targets of 7-Chloro-1H-1,6-naphthyridin-4-one analogs

The following technical guide details the therapeutic utility, chemical biology, and experimental validation of analogs derived from the 7-Chloro-1H-1,6-naphthyridin-4-one scaffold. A Technical Guide for Drug Discovery &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical biology, and experimental validation of analogs derived from the 7-Chloro-1H-1,6-naphthyridin-4-one scaffold.

A Technical Guide for Drug Discovery & Development

Executive Summary: The Privileged Scaffold

The 1,6-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, capable of mimicking the purine bases of DNA/RNA and interacting with diverse biological targets including kinases, viral integrases, and bacterial topoisomerases.

The specific derivative 7-Chloro-1H-1,6-naphthyridin-4-one represents a critical high-value intermediate. The 7-chloro substituent functions as a reactive electrophilic handle (ortho to the N6 nitrogen), enabling rapid diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling. The 4-one  (carbonyl) moiety typically serves as a hydrogen bond acceptor in the hinge region of kinases or as part of a metal-chelating triad in metalloenzymes.

This guide analyzes three primary therapeutic axes for this scaffold: HIV-1 Integrase inhibition , Oncology (c-Met/FGFR4) , and Antimalarial activity .

Primary Therapeutic Target: HIV-1 Integrase (INSTIs)[1][2]

The most validated application of 1,6-naphthyridin-4-one analogs is in the inhibition of HIV-1 Integrase (IN) , specifically as Integrase Strand Transfer Inhibitors (INSTIs).

Mechanism of Action

HIV-1 Integrase requires two


 (or 

) ions in its active site to catalyze the insertion of viral DNA into the host genome. Naphthyridinone analogs function by:
  • Interfacial Inhibition: Binding to the interface between the viral DNA and the Integrase enzyme.[1]

  • Metal Chelation: The 4-carbonyl oxygen and a coplanar 8-hydroxy (or similar) group form a tridentate chelate with the catalytic

    
     ions, sequestering them and halting the strand transfer reaction.
    
Critical SAR (Structure-Activity Relationship)

The 7-chloro position is frequently derivatized to optimize binding affinity and pharmacokinetic properties.

  • Core Scaffold: 8-hydroxy-1,6-naphthyridin-4-one.

  • 7-Position (derived from 7-Cl): Conversion to a carboxamide (e.g., N-4-fluorobenzyl) is crucial. This moiety fills a hydrophobic pocket in the viral DNA/Integrase complex, enhancing potency by >100-fold compared to the unsubstituted core.

  • Reference Compound: L-870,810 (Merck).[2] Although development was halted due to toxicity, it remains the benchmark for this scaffold, demonstrating potent antiviral activity (

    
     nM).
    
Visualization: INSTI Mechanism

The following diagram illustrates the "Two-Metal Ion" binding mode utilized by these analogs.

HIV_Integrase_Mechanism cluster_SAR SAR Optimization at C7 Target HIV-1 Integrase Active Site Mg Mg2+ / Mg2+ Cluster Target->Mg Coordinates Inhibition Strand Transfer Blockage Mg->Inhibition Catalysis Halted Scaffold 1,6-Naphthyridin-4-one Core Chelation Tridentate Chelation (4-C=O + 8-OH) Scaffold->Chelation Pharmacophore Chelation->Mg Sequesters C7_Cl 7-Chloro Precursor C7_Mod 7-Carboxamide/Aryl C7_Cl->C7_Mod Pd-Catalysis / Carbonylation HydroPocket Viral DNA Hydrophobic Pocket C7_Mod->HydroPocket Occupies HydroPocket->Inhibition Stabilizes Complex

Caption: Mechanism of HIV-1 Integrase inhibition by 1,6-naphthyridin-4-one analogs showing metal chelation and hydrophobic pocket occupation.

Secondary Target: Receptor Tyrosine Kinases (Oncology)

1,6-naphthyridines are potent ATP-competitive inhibitors. The 7-chloro group allows for the introduction of "tail" groups that extend into the kinase selectivity pocket.

Target: c-Met (Hepatocyte Growth Factor Receptor)

Dysregulation of c-Met is a driver in gastric and lung cancers.

  • Binding Mode: The naphthyridinone nitrogen (N1) and carbonyl (C4=O) form a donor-acceptor hydrogen bond pair with the kinase "hinge" region (residues Pro1158/Met1160).

  • 7-Position Modification: Displacement of 7-Cl with aromatic amines or phenols allows the molecule to reach the solvent-exposed region or the "DFG-out" pocket, improving selectivity against other kinases.

Target: FGFR4 (Fibroblast Growth Factor Receptor 4)

Recent studies identify 1,6-naphthyridin-2-ones (isomeric to the 4-one, but chemically accessible via similar pathways) as selective FGFR4 inhibitors for colorectal cancer. The 7-substituent controls the "gatekeeper" residue interaction.

Experimental Protocols

Protocol A: Chemical Derivatization of 7-Chloro-1H-1,6-naphthyridin-4-one

Objective: To introduce a diversity element at the C7 position via


 displacement.

Reagents:

  • Substrate: 7-Chloro-1-ethyl-1,6-naphthyridin-4-one (1.0 eq)

  • Nucleophile: 4-Fluorobenzylamine (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the 7-chloro substrate in 5 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Addition: Add 2.0 mmol of

    
     followed by 1.2 mmol of the amine nucleophile.
    
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: M+1).

    • Note: The C7 chloride is activated by the adjacent N6 nitrogen. If reactivity is low, use microwave irradiation at 120°C for 30 mins.

  • Workup: Pour reaction mixture into ice-cold water. The product often precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    :MeOH gradient).
    
Protocol B: HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the inhibitory potency (


) of the synthesized analog.

Assay System: HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based plate assay.

Methodology:

  • Enzyme Prep: Recombinant HIV-1 Integrase (wild type) is diluted in assay buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • DNA Substrate: Biotinylated viral DNA donor (LTR sequence) and Digoxigenin-labeled target DNA.

  • Incubation:

    • Mix 200 nM Integrase with 50 nM viral DNA donor. Incubate 30 min at 37°C to form the Stable Synaptic Complex (SSC).

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min.

    • Add target DNA to initiate strand transfer. Incubate 60 min at 37°C.

  • Detection: Add Europium-cryptate labeled anti-biotin antibody and XL665-labeled anti-Digoxigenin antibody.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Comparative Data Summary

The following table summarizes the biological activity of key 1,6-naphthyridine analogs derived from the chloro-precursor.

Analog ClassTargetKey Substituent (C7)Activity (

)
Indication
L-870,810 HIV-1 Integrase4-Fluorobenzyl-carboxamide8–15 nMHIV/AIDS
Naphthyridinone A c-Met Kinase(Substituted) Phenyl-amine45 nMGastric Cancer
Torin 2 Analog P. falciparum3-aminopyridine< 10 nM (EC50)Malaria
Precursor N/A7-Chloro InactiveSynthetic Intermediate

Synthesis & Optimization Workflow

The following DOT diagram outlines the logical flow for converting the 7-chloro scaffold into a therapeutic lead.

Optimization_Workflow Start 7-Chloro-1,6-naphthyridin-4-one Path1 Path A: SnAr (Amines/Phenols) Start->Path1 Nucleophilic Attack Path2 Path B: Pd-Coupling (Suzuki/Sonogashira) Start->Path2 C-C Bond Formation Path3 Path C: Carbonylation (CO + Pd -> Amides) Start->Path3 Ester/Amide Formation Library Analog Library Path1->Library Path2->Library Path3->Library Screen HTS Screening (Kinase / Integrase) Library->Screen Hit Hit Identification Screen->Hit Hit->Start Iterative SAR

Caption: Divergent synthesis workflow starting from the 7-Chloro-1,6-naphthyridin-4-one scaffold.

References

  • Zhuang, L., et al. (2003).[3] "Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells." Journal of Medicinal Chemistry, 46(4), 453-456.[3]

  • Guare, J. P., et al. (2006). "Naphthyridinone HIV-1 Integrase Inhibitors."[2][4] Bioorganic & Medicinal Chemistry Letters. (Validating the L-870,810 series).

  • Schroeder, G. M., et al. (2008). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily." Journal of Medicinal Chemistry. (Context for naphthyridinone kinase inhibition).[2][1][5][6][7][8]

  • Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Synthesis of Dolutegravir." Tetrahedron. (Demonstrating the evolution of the pharmacophore from naphthyridines to tricyclic systems).
  • Wu, J., et al. (2020). "Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives." Molecules.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 7-Chloro-1H-1,6-naphthyridin-4-one

This guide provides an in-depth technical analysis of the spectroscopic characterization of 7-Chloro-1H-1,6-naphthyridin-4-one . It is designed for medicinal chemists and analytical scientists requiring rigorous structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 7-Chloro-1H-1,6-naphthyridin-4-one . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this scaffold, which is a critical intermediate in the development of kinase inhibitors (e.g., c-Met, VEGFR) and antibacterial agents.

Structural Dynamics & Tautomerism

Before analyzing spectral data, one must define the species present in solution. 7-Chloro-1,6-naphthyridin-4-one exists in a tautomeric equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.

In polar aprotic solvents like DMSO-


 (the standard for NMR characterization of this scaffold), the equilibrium heavily favors the 4-oxo (pyridone)  tautomer. This dictates the presence of an exchangeable N-H signal and the carbonyl character observed in 

C NMR.
Tautomeric Equilibrium Visualization

Tautomerism cluster_0 Dominant Form (DMSO) cluster_1 Minor Form Oxo 4-Oxo Form (Lactam) C8H5ClN2O Hydroxy 4-Hydroxy Form (Lactim) C8H5ClN2O Oxo->Hydroxy  Ka (Solvent Dependent)  

Figure 1: Tautomeric equilibrium. The 4-oxo form is the primary species in DMSO, essential for interpreting the H1 (NH) signal.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the halogenation pattern. The presence of a single chlorine atom imparts a distinct isotopic signature that serves as a rapid diagnostic tool.

Molecular Specifications
  • Molecular Formula:

    
    
    
  • Exact Mass: 180.01

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

Isotopic Signature (Chlorine Rule)

The natural abundance of Chlorine isotopes (


, 

) creates a characteristic 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).
Ion Speciesm/z ValueRelative AbundanceAssignment
[M+H]+ 181.01 100%

Isotope (Base Peak)
[M+H+2]+ 183.01 ~32%

Isotope
Fragmentation Logic (EI/MS)

Under Electron Impact (EI), the molecule typically undergoes sequential losses:

  • Loss of CO (28 Da): Characteristic of cyclic ketones/naphthyridinones.

  • Loss of Cl (35/37 Da): Radical cleavage of the halogen.

  • Loss of HCN (27 Da): Fragmentation of the pyridine ring.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ = 181/183 Frag1 [M - CO] m/z ~ 153/155 M_Ion->Frag1 - CO (28) Frag2 [M - CO - Cl] m/z ~ 118 Frag1->Frag2 - Cl (35) Frag3 Ring Collapse (HCN Loss) Frag2->Frag3 - HCN

Figure 2: Proposed fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus spectroscopic signature for 7-chloro-1,6-naphthyridin-4-one in DMSO-


.
Experimental Protocol
  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide).
    
    • Rationale: Excellent solubility for planar heterocycles; prevents aggregation; slows proton exchange allowing observation of the NH signal.

  • Reference: TMS (

    
     ppm) or residual DMSO quintet (
    
    
    
    ppm).
  • Frequency: 400 MHz or higher recommended for resolution of aromatic coupling.

H NMR Data Assignment

Note: Numbering is based on the IUPAC 1,6-naphthyridine system where N is at positions 1 and 6.

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
NH (1) 12.2 - 12.5 Broad Singlet-Exchangeable proton. Confirms 4-oxo tautomer.
H-2 8.45 - 8.60 Singlet/Doublet

Deshielded by adjacent N1.
H-5 9.05 - 9.15 Singlet-Most deshielded aromatic proton. Isolated between carbonyl and N6.
H-8 8.00 - 8.15 Singlet-Isolated singlet. Shielded relative to H5 due to Cl effect? No, usually deshielded, but position 8 is flanked by N6 and C-Cl.
H-3 6.15 - 6.30 Doublet

Upfield signal characteristic of protons

to a carbonyl in vinylogous amide systems.

Critical Interpretation Notes:

  • H-5 vs H-8: H-5 is typically the most downfield signal (singlet) because it is peri- to the carbonyl oxygen and alpha to the pyridine nitrogen (N6). H-8 is a sharp singlet appearing slightly upfield of H-5.

  • H-3: This is the diagnostic "fingerprint" peak. It appears significantly upfield (~6.2 ppm) compared to the rest of the aromatic system, confirming the presence of the C4=O / C2=C3 enone-like functionality.

C NMR Data (Decoupled)
  • C=O (C4): ~176.0 ppm (Characteristic of 4-pyridone type carbonyls).

  • C-Cl (C7): ~150.0 - 154.0 ppm.

  • Aromatic CH: ~148 (C2), ~152 (C5), ~120 (C8), ~110 (C3).

  • Bridgehead: ~120-130 ppm range.

Experimental Methodology

To ensure reproducibility (E-E-A-T), the following workflow describes the generation of the sample for analysis.

A. Synthesis (Gould-Jacobs Type Cyclization)

While this guide focuses on data, understanding the source is vital for impurity profiling.

  • Precursor: Ethyl 4-amino-6-chloronicotinate.

  • Reagent: Triethyl orthoformate + Amine source (or DMF-DMA).

  • Cyclization: Thermal cyclization in Dowtherm A or diphenyl ether (high temperature, >200°C).

B. Sample Preparation for Spectroscopy

SamplePrep Solid Crude Solid (7-Cl-1,6-naphthyridin-4-one) Wash Trituration (EtOAc/Hexane) Solid->Wash Dry Vacuum Dry (Remove Solvents) Wash->Dry Solvent Dissolve 0.6 mL DMSO-d6 Dry->Solvent Filter Filter (Remove inorganics) Solvent->Filter Tube NMR Tube (5mm) Filter->Tube

Figure 3: Sample preparation workflow to ensure high-resolution spectra free of paramagnetic impurities.

  • Trituration: The crude solid often contains high-boiling solvent residues (Dowtherm). Wash thoroughly with EtOAc/Hexane.

  • Drying: The NH proton signal is sensitive to water. Dry the solid under high vacuum (<1 mbar) for 4 hours.

  • Concentration: Dissolve ~5-10 mg in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      sec to ensure full relaxation of the isolated H-5 and H-8 protons for accurate integration.

References

  • Scaffold Characterization: Paudler, W. W., & Kress, T. J. (1966).[1] Naphthyridine Chemistry.[2][1][3][4] V. The Spectra of the 1,X-Naphthyridines. Journal of Organic Chemistry.[5]

  • Synthetic Route & Data: Evaluation of 1,6-naphthyridines as kinase inhibitors. Journal of Medicinal Chemistry (General reference for 1,6-naphthyridin-4-one scaffolds).
  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (General reference for Naphthyridine shifts).

  • Isotope Patterns: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

Sources

Foundational

Mechanistic Profiling of 7-Chloro-1H-1,6-naphthyridin-4-one: A Kinase-Privileged Scaffold

Executive Summary 7-Chloro-1H-1,6-naphthyridin-4-one represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore for the development of Type I and Type II kinase inhibitors.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-1H-1,6-naphthyridin-4-one represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore for the development of Type I and Type II kinase inhibitors.[1] Unlike fully realized drug products, this compound functions as a high-value intermediate and mechanistic core. Its biological activity is driven by its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases such as c-Met , RET , and FGFR4 .

This technical guide deconstructs the mechanism of action (MoA) theories of this scaffold, focusing on its tautomeric adaptability, hinge-binding energetics, and its role as a vector for selectivity-determining functionalization.

Part 1: Mechanistic Theories of Action[1]

Theory 1: ATP-Mimetic Hinge Binding (The D-A Motif)

The primary mechanism of action for 7-chloro-1H-1,6-naphthyridin-4-one lies in its ability to function as an ATP-competitive inhibitor.[1] The 1,6-naphthyridin-4-one core presents a distinct Donor-Acceptor (D-A) hydrogen bonding motif essential for molecular recognition at the kinase hinge region.

  • The Lactam "Warhead": The nitrogen at position 1 (N1-H) acts as a hydrogen bond donor, while the carbonyl oxygen at position 4 (C4=O) acts as a hydrogen bond acceptor. This arrangement mimics the N1 and N6 positions of the adenine ring in ATP.

  • Binding Geometry: Upon entering the ATP-binding pocket, the scaffold orients itself to form a bidentate hydrogen bond network with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge residues (e.g., Met1160 in c-Met).

  • Causality: The high affinity of this core is thermodynamically driven by the displacement of ordered water molecules from the hydrophobic hinge cleft, resulting in a favorable gain in entropy.

Theory 2: The C7-Vector for Selectivity (Gatekeeper Interaction)

While the N1/C4 motif provides binding affinity, the 7-chloro substituent is the mechanistic "hook" for selectivity. It does not bind the target directly in the final drug but serves as a reactive handle for installing hydrophobic moieties that probe the kinase "back pocket" or "solvent front."

  • Solvent Front Extension: In c-Met inhibitors, the 7-position is often coupled (via Suzuki-Miyaura or Buchwald-Hartwig reactions) to aromatic groups that extend towards the solvent front, interacting with residues like Asp1222.[1]

  • Gatekeeper Avoidance: The planar nature of the naphthyridine ring allows it to sandwich between the aliphatic gatekeeper residue and the catalytic lysine, avoiding steric clashes that bulkier scaffolds might incur.

Theory 3: Tautomeric Locking & Proton Transfer

The biological activity of this scaffold is heavily influenced by the lactam-lactim tautomerism .[1]

  • Predominant Species: In solution and solid state, the 4-one (lactam) tautomer is generally favored over the 4-hydroxy (lactim) form.

  • Mechanistic Implication: Kinase active sites often select for the lactam tautomer.[1] The 1H-proton is critical for the donor interaction. Chemical modifications that "lock" this tautomer (e.g., N-alkylation at N1) often result in nanomolar potency improvements by reducing the entropic penalty of binding.

Part 2: Visualization of Signaling & Synthesis[1]

Diagram 1: Mechanism of Kinase Hinge Binding

This diagram illustrates the logical flow of how the scaffold competes with ATP and blocks downstream signaling (e.g., HGF/c-Met pathway).

KinaseBindingMechanism ATP ATP (Endogenous Ligand) Kinase_Active Active Kinase (c-Met/RET) (Open Conformation) ATP->Kinase_Active Natural Binding Scaffold 7-Chloro-1H-1,6-naphthyridin-4-one Binding_Event Competitive Displacement (H-Bond Formation) Scaffold->Binding_Event High Affinity Kinase_Active->Binding_Event Hinge_Region Hinge Region (Met1160 / Glu Residues) Binding_Event->Hinge_Region N1-H (Donor) & C4=O (Acceptor) Signal_Block Inhibition of Phosphorylation Binding_Event->Signal_Block Steric Occlusion Downstream Downstream Signaling (RAS/MAPK/PI3K) Signal_Block->Downstream Pathway Arrested

Caption: Logical flow of ATP-competitive inhibition by the 1,6-naphthyridin-4-one scaffold at the kinase hinge.[1]

Diagram 2: Synthetic Workflow for Scaffold Generation

A self-validating synthesis protocol is required to access this core for biological testing.[1]

SynthesisProtocol Start 4-Amino-2-chloropyridine Step1 Condensation (Meldrum's Acid / Triethyl Orthoformate) Start->Step1 100°C, 2h Intermediate Enamine Intermediate Step1->Intermediate Step2 Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Step2 Intramolecular Cyclization Product 7-Chloro-1H-1,6-naphthyridin-4-one (Target Core) Step2->Product Precipitate Validation Validation: 1H NMR (DMSO-d6) LC-MS (M+H) Product->Validation QC Check

Caption: Thermal cyclization pathway for synthesizing the 7-chloro-1,6-naphthyridin-4-one core.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one

Objective: To generate high-purity scaffold for SAR (Structure-Activity Relationship) studies.[1] Causality: Thermal cyclization is chosen over acid-catalyzed methods to prevent hydrolysis of the sensitive chloro-substituent at position 7.

  • Reagents: 4-amino-2,6-dichloropyridine (Starting Material), Meldrum's acid, Triethyl orthoformate, Dowtherm A.

  • Condensation:

    • Mix 4-amino-2,6-dichloropyridine (1.0 eq) with Meldrum's acid (1.1 eq) and triethyl orthoformate (10 eq).

    • Reflux at 100°C for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of amine.[1] Evaporate volatiles to yield the enamine intermediate.

  • Cyclization:

    • Dissolve the intermediate in Dowtherm A (high-boiling solvent).

    • Heat rapidly to 250°C for 15-20 minutes. Note: Rapid heating favors kinetic cyclization over decomposition.[1]

    • Cool to room temperature.[1] The product typically precipitates.[1]

  • Purification:

    • Dilute with hexane to maximize precipitation.[1] Filter the solid.[1]

    • Wash with diethyl ether to remove Dowtherm A residues.[1]

    • Validation: 1H NMR should show characteristic naphthyridine doublets (approx 8.5 ppm and 7.5 ppm).

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Objective: To quantify the binding affinity (


 or 

) of the scaffold against c-Met or RET kinase.[1] Trustworthiness: Uses a ratiometric readout, reducing artifacts from compound autofluorescence.
  • Reagents: Recombinant c-Met kinase domain (tagged, e.g., GST or His), Biotinylated Anti-GST antibody (Europium cryptate labeled), Tracer (Alexa647-labeled ATP-competitive probe).

  • Plate Setup: Use 384-well low-volume white plates.

  • Incubation:

    • Add 5 µL of 7-Chloro-1H-1,6-naphthyridin-4-one (serial dilution in DMSO).

    • Add 5 µL of Kinase/Antibody mix.[1] Incubate 15 min.

    • Add 5 µL of Tracer.[1] Incubate 60 min at Room Temp.[1]

  • Readout: Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) using a plate reader (e.g., EnVision).

  • Analysis: Calculate Ratio =

    
    . Plot % Inhibition vs. log[Compound].
    
    • Self-Validation: A decrease in FRET signal indicates the scaffold has successfully displaced the tracer from the hinge region.

Part 4: Quantitative Data Summary

The following table summarizes the biological profile of 1,6-naphthyridin-4-one derivatives when optimized from the 7-chloro core.

ParameterValue / RangeContext
Primary Target c-Met, RET, FGFR4Kinase Inhibition (Type I/II)
Binding Mode ATP-CompetitiveHinge Binder (D-A Motif)
Key Interaction H-Bond (Met1160)c-Met Hinge Backbone
Scaffold

> 10 µM (Unsubstituted)Weak binder without C7-tail
Optimized

< 10 nM (Substituted)With C7-aryl/heteroaryl group
Physicochemical LogP ~ 1.5 - 2.0Favorable for CNS penetration (if optimized)
Tautomer 4-one (Lactam)Predominant bioactive form

References

  • Discovery of 1,6-Naphthyridinone-based MET Kinase Inhibitors Source: European Journal of Medicinal Chemistry (2020) Context: Establishes the 1,6-naphthyridin-4-one core as a potent c-Met inhibitor scaffold.[1] URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI (Molecules, 2021) Context: Comprehensive review of the naphthyridine scaffold diversity and synthesis.[2] URL:[Link]

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent RET inhibitors Source: European Journal of Medicinal Chemistry (2024) Context: Validates the 7-position as the critical vector for selectivity in RET kinase inhibition.[1] URL:[Link]

  • Design and Synthesis of 1,6-Naphthyridin-2-one Derivatives as FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (2022) Context: Demonstrates the versatility of the core in targeting FGFR4 via similar hinge-binding mechanisms. URL:[Link]

  • Context: Explicitly lists 7-chloro-1H-1,6-naphthyridin-4-one as a key intermediate for protein kinase inhibitors.

Sources

Exploratory

Technical Guide: Optical Engineering of Fused Polycyclic 1,6-Naphthyridines

Executive Summary The 1,6-naphthyridine scaffold—a diazanaphthalene isomer—has emerged as a privileged structure in medicinal chemistry, historically known for c-Met kinase inhibition and antimalarial activity. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold—a diazanaphthalene isomer—has emerged as a privileged structure in medicinal chemistry, historically known for c-Met kinase inhibition and antimalarial activity. However, its utility as a tunable fluorophore is the current frontier of investigation.[1] Unlike the more common 1,8-naphthyridines, the 1,6-isomer offers unique electronic distribution vectors that, when fused into polycyclic systems (e.g., benzo[h][1,6]naphthyridines), facilitate profound Intramolecular Charge Transfer (ICT) events.[1]

This guide details the photophysical manipulation of these systems. We focus on the "OFF-ON" fluorescence mechanisms triggered by environmental rigidity (viscosity/DNA binding) and pH modulation, providing researchers with the protocols necessary to validate these molecules as mitochondrial probes and solvatochromic sensors.[1]

Structural Basis of Fluorescence[1]

The core fluorescence of fused 1,6-naphthyridines arises from the rigidification of the biaryl system and the push-pull electronic character introduced by substituents.[1]

The Push-Pull Mechanism

The 1,6-naphthyridine core acts as an electron-deficient acceptor. To engineer fluorescence, an electron-donating group (EDG) is typically fused or attached at the C-4 or C-5 positions.

  • Acceptor: The N-1 and N-6 atoms withdraw electron density, stabilizing the LUMO.[1]

  • Donor: Fused benzene rings or amino substituents (e.g., in benzo[h] derivatives) raise the HOMO energy.[1]

  • Result: A reduced HOMO-LUMO gap allowing visible light excitation (typically 365–400 nm) and emission in the blue-to-green region (450–550 nm).[1]

Diagram: Electronic State Modulation

The following diagram illustrates the transition from a non-emissive state (due to molecular rotation/vibration) to a highly emissive state via Restricted Intramolecular Rotation (RIR), a key mechanism in these polycyclic systems.[1]

G FreeState Free Rotation (Solution State) EnergyLoss Non-Radiative Decay (Thermal) FreeState->EnergyLoss Energy Dissipation Binding Binding Event (DNA/Viscosity/Aggregation) FreeState->Binding Environmental Constraint RigidState Rigidified Scaffold (Planarized) Binding->RigidState RIR Mechanism Emission Fluorescence Emission (High Quantum Yield) RigidState->Emission Radiative Decay

Figure 1: Mechanism of Aggregation-Induced Emission (AIE) or binding-induced fluorescence enhancement in fused naphthyridines.[1]

Photophysical Characterization

Fused 1,6-naphthyridines exhibit distinct optical signatures that must be characterized to determine their suitability as probes.

Solvatochromism and ICT

These fluorophores often display positive solvatochromism .[1][2] In polar solvents (e.g., DMSO, Methanol), the emission maximum red-shifts significantly compared to non-polar solvents (e.g., Toluene).[1]

  • Cause: The excited state is more polar than the ground state.[1] Polar solvents stabilize the excited ICT state, lowering its energy and reducing the energy gap for emission.[1]

  • Diagnostic Utility: This property allows these molecules to map polarity gradients in cellular organelles (e.g., lipid droplets vs. cytosol).[1]

Representative Data Profile

The following table summarizes typical photophysical values for benzo-fused 1,6-naphthyridine derivatives (e.g., 4-amino substituted).

ParameterTypical RangeNotes
Excitation Max (

)
350 – 400 nmCompatible with standard DAPI/Hoechst filters.
Emission Max (

)
450 – 550 nmHighly dependent on solvent polarity (Solvatochromism).[1]
Stokes Shift 100 – 220 nmLarge shifts reduce self-quenching and improve signal-to-noise ratio.
Quantum Yield (

)
0.05 – 0.80Low in water (quenching); High in glycerol or DNA-bound states.[1]
pKa (N-6 protonation) ~3.5 – 5.0Protonation often quenches ICT, serving as a pH "switch".

Experimental Protocols

To ensure data integrity, the following protocols utilize internal validation steps.

Protocol: Quantum Yield ( ) Determination

Objective: Calculate the fluorescence efficiency relative to a standard.[1] Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


) is recommended for blue-emitting naphthyridines.

Workflow:

  • Preparation: Prepare stock solutions of the fused 1,6-naphthyridine (Sample) and Quinine Sulfate (Reference).

  • Dilution: Create a dilution series (5 concentrations) for both, ensuring Absorbance at excitation wavelength is below 0.1 OD (to prevent inner filter effects).

  • Measurement: Record the integrated fluorescence intensity (

    
    ) for each dilution.
    
  • Validation: Plot Integrated Fluorescence Intensity (

    
    -axis) vs. Absorbance (
    
    
    
    -axis).
    • Check: The plot must be linear (

      
      ).[1] If non-linear, aggregation is occurring; dilute further.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the slope of the plot and
    
    
    is the refractive index of the solvent.[1]
Protocol: Solvatochromic Shift Assessment

Objective: Quantify the ICT strength.[1]

  • Solvent Selection: Select 5 solvents with varying Lippert-Mataga polarities: Toluene (Non-polar), THF, Dichloromethane, Ethanol, and DMSO (Polar/Aprotic).[1]

  • Solubilization: Dissolve compound to

    
    . Critical: Ensure complete dissolution in non-polar solvents; sonicate if necessary.[1]
    
  • Spectral Acquisition: Record emission spectra using the same excitation wavelength (e.g., 365 nm).

  • Analysis: A bathochromic shift (red shift) of >40 nm from Toluene to DMSO confirms significant charge transfer character.[1]

Applications in Bio-Imaging[1][3][4][5]

The most promising application of fused polycyclic 1,6-naphthyridines lies in nucleic acid sensing and mitochondrial tracking .

Mechanism of Action: The "Light-Switch"

Many fused naphthyridines are planar intercalators. In aqueous buffer, water molecules quench the excited state via non-radiative decay (hydrogen bonding to N-1/N-6).[1] Upon intercalation into DNA or RNA, the fluorophore is shielded from water, and rotation is restricted.[1]

Diagram: Cellular Imaging Workflow

This workflow describes the validation of a 1,6-naphthyridine derivative as a mitochondrial DNA probe.

Workflow Synthesis Synthesis (e.g., Friedel-Crafts Cyclization) Purification Purification (>95% HPLC Purity) Synthesis->Purification Stock Stock Solution (DMSO, 10mM) Purification->Stock Incubation Incubation (1-10 µM, 30 min) Stock->Incubation CellCulture Cell Culture (HeLa/MCF-7) CellCulture->Incubation CoStaining Co-Staining Validation (MitoTracker Red) Incubation->CoStaining Imaging Confocal Imaging (Pearson's Coefficient Calculation) CoStaining->Imaging

Figure 2: Validation workflow for intracellular localization of naphthyridine probes.

Critical Design Considerations for Drug Development
  • Lipophilicity (logP): For mitochondrial targeting, the fused system must be cationic or possess a delocalized positive charge (often achieved via quaternization or specific protonation states).[1]

  • Cytotoxicity: 1,6-naphthyridines can be potent. An MTT assay is mandatory before imaging studies.[1] If cell viability drops <80% at imaging concentrations, the scaffold requires modification (e.g., adding solubilizing PEG chains).[1]

References

  • Li, Z., Zhang, D., Wang, H., et al. (2025).[1][3] Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Link

  • Ma, H., Ni, W-P., Lin, Q., et al. (2025).[1][4] Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. The Analyst. Link

  • Wang, H., Zhao, J-Y., Wang, H., et al. (2024).[1][5][6] Naphthyridine-based neutral fluorescent probes for dynamic monitoring lipid droplet polarity. Dyes and Pigments.[1][6] Link

  • Gomha, S. M., et al. (2025).[1] Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives. Mini-Reviews in Medicinal Chemistry. Link

  • Cui, S., et al. (2024).[1] 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one from pyridine precursors

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one . It deviates from standard templates to focus on the critical "why" and "how" o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one . It deviates from standard templates to focus on the critical "why" and "how" of the chemistry, specifically addressing the regiochemical challenges inherent in naphthyridine synthesis.

Executive Summary & Retrosynthetic Logic

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PI3K, ALK) and antibacterial agents. The 7-chloro-1,6-naphthyridin-4-one derivative is particularly valuable because the chlorine atom at the 7-position provides a handle for further functionalization (e.g., Suzuki couplings, Buchwald-Hartwig aminations) late in the synthetic sequence.

The Regioselectivity Challenge

Synthesizing 1,6-naphthyridines from pyridine precursors requires careful selection of the starting material to control the ring fusion.

  • Target: 7-Chloro-1,6-naphthyridin-4-one.

  • Precursor: 4-Amino-2-chloropyridine .[1][2]

  • Mechanism: The synthesis relies on the Gould-Jacobs reaction .[3][4] The critical factor is the cyclization step. 4-Amino-2-chloropyridine has two potential cyclization sites: C3 (ortho to Cl) and C5 (meta to Cl).

    • Path A (C3 Cyclization): Leads to 5-chloro-1,6-naphthyridin-4-one (Undesired).

    • Path B (C5 Cyclization): Leads to 7-chloro-1,6-naphthyridin-4-one (Target).

    • Outcome: Steric hindrance and electronic deactivation by the chlorine atom at C2 disfavor cyclization at C3. Therefore, cyclization predominantly occurs at the less hindered C5 position, yielding the desired 7-chloro isomer.

Reaction Pathway Diagram

ReactionPathway Precursor 4-Amino-2-chloropyridine Intermediate1 Enamine Intermediate (Acrylate) Precursor->Intermediate1 Condensation (110°C) Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Intermediate1 Ester Ethyl 7-chloro-4-oxo-1,6- naphthyridine-3-carboxylate Intermediate1->Ester Cyclization (Regioselective at C5) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Hydrolysis Saponification & Decarboxylation Ester->Hydrolysis NaOH / Heat Product TARGET: 7-Chloro-1H-1,6- naphthyridin-4-one Hydrolysis->Product -CO2

Caption: Synthetic pathway emphasizing the regioselective cyclization at C5 of the pyridine ring.

Detailed Experimental Protocols

Phase 1: Condensation (Enamine Formation)

This step attaches the carbon framework required for the second ring.

Reagents:

  • 4-Amino-2-chloropyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Solvent: Ethanol (anhydrous) or Toluene (for azeotropic removal)

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-chloropyridine (e.g., 10.0 g) in Ethanol (100 mL).

  • Add: Add EMME (1.1 eq) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the aminopyridine.

  • Workup: Cool the reaction mixture to room temperature. The product (enamine) often precipitates as a solid.

    • If solid forms: Filter, wash with cold ethanol, and dry.

    • If oil remains: Concentrate in vacuo. The crude oil is usually sufficiently pure for the next step.

  • Yield Target: >85%.

Phase 2: Thermal Cyclization (The Critical Step)

This step requires high thermal energy to overcome the aromaticity of the pyridine ring and form the pyridone.

Reagents:

  • Enamine Intermediate (from Phase 1)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

Protocol:

  • Setup: Use a 3-neck flask equipped with a mechanical stirrer, internal thermometer, and an air condenser (to prevent solvent loss but allow ethanol escape).

  • Pre-heat: Heat Dowtherm A (10 mL per gram of substrate) to 250°C . Note: It is critical to add the substrate to already hot solvent to minimize polymerization side reactions.

  • Addition: Dissolve or suspend the Enamine intermediate in a minimal amount of hot Dowtherm A (or add solid portion-wise carefully) to the stirring solvent at 250°C.

  • Reaction: Maintain temperature at 245–255°C for 30–60 minutes. Vigorous evolution of ethanol vapor will occur.

  • Monitoring: Monitor by LCMS. The cyclized ester (M-EtOH) should appear.

  • Workup:

    • Cool the mixture to ~80°C.

    • Add Hexane or Heptane (non-polar anti-solvent) to the stirring mixture to precipitate the product.

    • Cool to room temperature, then 0°C.

    • Filter the brown/tan solid. Wash extensively with Hexane to remove Dowtherm A.

  • Purification: If the solid is dark, recrystallize from DMF or Acetic Acid.

  • Product: Ethyl 7-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate.

Phase 3: Hydrolysis and Decarboxylation

Converting the ester to the final "4-one" scaffold.

Protocol:

  • Hydrolysis: Suspend the ester in 10% aqueous NaOH (5 eq). Reflux for 2–3 hours until the solution becomes clear (formation of carboxylate salt).

  • Acidification: Cool to room temperature. Acidify with HCl to pH 3–4. The carboxylic acid intermediate will precipitate. Filter and dry.[4]

  • Decarboxylation:

    • Method A (Thermal): Suspend the carboxylic acid in Diphenyl ether and heat to 250°C for 30–45 mins until CO2 evolution ceases.

    • Method B (Catalytic): Heat the acid in Quinoline with a catalytic amount of Copper powder at 200°C.

  • Isolation: Cool, dilute with hexane/ether, and filter the precipitate.

  • Final Product: 7-Chloro-1H-1,6-naphthyridin-4-one .

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance Tan to off-white powderDark color indicates oxidation/polymerization.
LCMS (ESI+) [M+H]+ = 181.0 (approx)Chlorine isotope pattern (3:1) must be visible.
1H NMR (DMSO-d6) Distinctive singlet at C2Proton at C2 (approx 8.5 ppm) and C5 (approx 9.0 ppm).
Solubility Low in water/DCM; High in DMSO"One" tautomer has poor solubility in non-polar solvents.

Key NMR Diagnostic (DMSO-d6):

  • H2 (Naphthyridine): ~8.6 ppm (s)

  • H5 (Naphthyridine): ~9.2 ppm (s) – This proton is deshielded by the adjacent N and Carbonyl.

  • H8 (Naphthyridine): ~7.6 ppm (s) – Confirmed singlet indicates no neighbor (validating 7-Cl position).

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Start Reaction Analysis Check1 Did Enamine form? Start->Check1 Issue1 Issue: Low conversion Check1->Issue1 No Check2 Did Cyclization occur? Check1->Check2 Yes Sol1 Action: Remove water (Dean-Stark) or use neat EMME Issue1->Sol1 Issue2 Issue: Black tar / Polymer Check2->Issue2 No/Low Yield Check3 Is Regioselectivity correct? Check2->Check3 Yes Sol2 Action: Ensure Temp >245°C. Dilute concentration. Issue2->Sol2 Issue3 Issue: 5-Cl isomer observed Check3->Issue3 No Sol3 Action: Verify starting material purity. Sterics usually prevent this. Issue3->Sol3

Caption: Decision tree for troubleshooting common synthetic failure modes.

Critical Application Notes
  • Temperature Control: The Gould-Jacobs cyclization is thermodynamically driven. Temperatures below 240°C often result in incomplete cyclization or "stalling" at the intermediate.

  • Scale-Up: On >100g scale, the evolution of ethanol during cyclization can cause foaming. Use a large headspace flask and add the enamine slowly.

  • Alternative Cyclization Agents: If Dowtherm is difficult to remove, Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid) can be used at lower temperatures (90–120°C), though yields may vary for electron-deficient pyridines.

References

  • Biotage Application Note AN056. "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation." Biotage.[4] Available at: [Link][4]

  • Organic Syntheses. "General Procedures for Gould-Jacobs Reaction." Organic Syntheses. Available at: [Link]

  • National Institutes of Health (NIH). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." PubMed Central. Available at: [Link]

Sources

Application

Friedel-Crafts annulation for 1,6-naphthyridinone synthesis

This Application Note details the protocol for the Friedel-Crafts Annulation synthesis of benzo[ ]-1,6-naphthyridinones and related fused scaffolds. While the classical synthesis of simple 1,6-naphthyridinones often reli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the Friedel-Crafts Annulation synthesis of benzo[


]-1,6-naphthyridinones  and related fused scaffolds.

While the classical synthesis of simple 1,6-naphthyridinones often relies on condensation (e.g., Gould-Jacobs reaction), the Friedel-Crafts (FC) annulation is the superior method for constructing complex, fused benzo- and polycyclic 1,6-naphthyridinone derivatives. These scaffolds are critical in medicinal chemistry, serving as pharmacophores for kinase inhibitors (e.g., Ripretinib), Topoisomerase I inhibitors, and fluorescent probes.

Application Note: Friedel-Crafts Annulation for Benzo[ ]-1,6-Naphthyridinone Synthesis

Introduction & Mechanistic Rationale

The Synthetic Challenge

The construction of the 1,6-naphthyridinone core via Friedel-Crafts annulation presents a distinct electronic paradox. The pyridine ring of the precursor (typically a 4-aminonicotinic acid derivative) is electron-deficient, resisting electrophilic activation. Conversely, the pendant aryl ring (the nucleophile) must be sufficiently electron-rich to attack the activated carbonyl/nitrile species.

The Solution: Superacid-Mediated Cyclization

This protocol utilizes Triflic Acid (


)  or Polyphosphoric Acid (PPA)  to drive the intramolecular cyclization. The mechanism proceeds via the generation of a superelectrophilic species (acylium ion or protonated nitrilium), enabling the closure of the central pyridinone ring even onto moderately deactivated aryl systems.

Key Advantages:

  • Regioselectivity: Exclusively yields the peri-fused benzo[

    
    ] system.
    
  • Atom Economy: Intramolecular condensation with loss of water or ammonia only.

  • Scalability: Transition-metal-free process suitable for gram-scale synthesis.

Critical Reaction Parameters

ParameterSpecificationScientific Rationale
Acid Catalyst

(Triflic Acid) or PPA

is preferred for sensitive substrates due to lower reaction temperatures (

). PPA requires heating (

) but is cheaper for robust substrates.
Precursor 4-(Arylamino)nicotinic acid or NicotinonitrileThe acid precursor yields the lactam (naphthyridinone) directly. The nitrile precursor yields the amidine/amine intermediate, which hydrolyzes to the lactam.
Solvent Neat (in acid) or

(for TfOH)
High dielectric constant stabilizes the cationic transition state.
Atmosphere Argon/NitrogenHygroscopic acids (TfOH, PPA) degrade rapidly with moisture; moisture also quenches the acylium intermediate.

Experimental Protocol

Method A: Triflic Acid-Mediated Cyclization (High Precision)

Recommended for substrates with sensitive functional groups or electron-withdrawing substituents.

Step 1: Precursor Assembly (

)
  • Reactants: Combine 4-chloronicotinonitrile (1.0 equiv) and the substituted aniline (1.1 equiv) in 2-propanol.

  • Conditions: Reflux for 4–6 hours.

  • Isolation: Cool to RT. Filter the precipitate (hydrochloride salt) or neutralize with saturated

    
     to isolate the free base 4-(arylamino)nicotinonitrile.
    
  • Drying: Vacuum dry at

    
     for 12 hours. Note: Moisture inhibits the subsequent FC step.
    
Step 2: Friedel-Crafts Annulation
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) to the flask.

  • Acid Addition: Cool the flask to

    
     (ice bath). Dropwise add Triflic Acid (
    
    
    
    )
    (10–15 equiv) under vigorous stirring.
    • Caution: Exothermic reaction. Fuming occurs.[1][2]

  • Reaction: Remove the ice bath and stir at Room Temperature (

    
    ) .
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Reaction typically completes in 2–12 hours.

    • Observation: The mixture usually turns from yellow to deep orange/red (formation of the nitrilium/acylium ion).

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water (50 mL).

  • Hydrolysis (to Naphthyridinone):

    • Direct Route: If the target is the amine, basify immediately.

    • For Naphthyridinone: Heat the aqueous acidic quench mixture at

      
       for 1 hour to hydrolyze the intermediate imine to the ketone (lactam).
      
  • Workup: Neutralize with

    
     to pH 8–9. Extract with 
    
    
    
    (
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    gradient).
Method B: Polyphosphoric Acid (PPA) Cyclization (Robust/Classical)

Recommended for simple, electron-rich substrates.

  • Mixing: Mix 4-(arylamino)nicotinic acid (1.0 g) with PPA (10–20 g) in a beaker.

  • Heating: Heat to

    
      with mechanical stirring for 2–4 hours.
    
    • Viscosity Note: The mixture will become a viscous syrup. Ensure consistent stirring to avoid hot spots (charring).

  • Quenching: Cool to

    
     and pour into ice water.
    
  • Isolation: Basify with Ammonium Hydroxide (

    
    ). The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF.
    

Mechanistic Pathway & Visualization

The following diagram illustrates the "Superacid Activation" pathway, highlighting the critical Wheland Intermediate stabilization.

FriedelCrafts_Pathway Precursor 4-(Arylamino) nicotinonitrile Activation Superacid Activation (Protonation of CN) Precursor->Activation + TfOH (Excess) Electrophile Superelectrophilic Dications Activation->Electrophile Formation of Nitrilium Ion Cyclization Intramolecular Nucleophilic Attack Electrophile->Cyclization Ring Closure Intermediate Wheland Intermediate Cyclization->Intermediate Sigma Complex Aromatization Re-aromatization (-H+) Intermediate->Aromatization Loss of Proton Hydrolysis Hydrolysis (Imine -> Ketone) Aromatization->Hydrolysis + H2O / Heat Product Benzo[h]-1,6- naphthyridinone Hydrolysis->Product Final Scaffold

Figure 1: Mechanistic workflow for the superacid-mediated annulation of nicotinonitriles to 1,6-naphthyridinones.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Yield (<30%) Incomplete activation of the nitrile/acid.Increase acid equivalents (up to 20 eq). Ensure anhydrous conditions (water kills the acylium ion).
Regioisomers Attack at meta position of the aryl ring.Regiochemistry is dictated by the aryl substituents. Use blocking groups (e.g., F, Cl) at unwanted positions to force cyclization to the desired carbon.
Charring/Tars Reaction temperature too high (PPA method).Switch to Method A (Triflic Acid) at

to RT.
Starting Material Recovery Aryl ring too electron-deficient (e.g.,

,

on aniline).
The FC reaction requires a nucleophile. If the aryl ring is deactivated, this method may fail. Consider radical cyclization or Pd-catalyzed coupling instead.

References

  • Li, Z., et al. (2023). "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." Royal Society of Chemistry (RSC) Advances.

    • Core Reference: Describes the mediated cycliz
  • Mendez-Alvarez, E., et al. (2001). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Heterocycles.

    • Context: Comprehensive review of 1,6-naphthyridinone synthesis and biological targets.
  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

    • Foundational: Establishes the classical condensation logic often contrasted with FC routes.
  • Zhang, X., et al. (2024). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry.

    • Modern Context: Discusses activation of naphthyridinone scaffolds for further functionaliz

Sources

Method

Application Note: Scalable Synthesis of 3-Substituted 5-Chloro-1,6-Naphthyridin-4-one Derivatives

This Application Note and Protocol provides a validated, scalable methodology for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives . This scaffold is a critical pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a validated, scalable methodology for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for c-Met kinase inhibitors and other targeted oncological therapies.

The protocol detailed below is based on a robust Grignard addition–acidolysis–cyclocondensation strategy, validated on a 100 g scale , offering a significant advantage over traditional routes that require expensive coupling reagents or harsh thermal cyclizations.

Introduction & Strategic Value

The 1,6-naphthyridin-4-one core is a privileged structure in drug discovery. The 5-chloro substituent is particularly valuable as a "chemical handle," enabling late-stage diversification via SNAr or Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of kinase inhibitors.

Traditional Challenges:

  • Conrad-Limpach Cyclization: Requires high temperatures (~250 °C) in diphenyl ether, difficult to scale and purify.

  • Friedländer-type Condensations: Often suffer from regioselectivity issues or require unstable aldehyde intermediates.

The Optimized Solution: This protocol utilizes a Grignard addition to 4-amino-2-chloronicotinonitrile , followed by a Triethyl Orthoformate-mediated cyclization . This route is chemically distinct because it installs the C3-substituent directly from the Grignard reagent and closes the ring under controlled conditions.

Retrosynthetic Analysis

The synthesis disconnects the naphthyridinone core into two primary building blocks:

  • 4-Amino-2-chloronicotinonitrile (15): The electrophilic scaffold.

  • Grignard Reagent (R-MgX): The nucleophile providing the C3-substituent.

  • Triethyl Orthoformate (HC(OEt)₃): The C1 synthon for ring closure.

Retrosynthesis Target 3-Substituted 5-Chloro- 1,6-Naphthyridin-4-one Intermediate Key Intermediate: 1-(4-Amino-2-chloropyridin-3-yl)- 2-substituted-ethanone Target->Intermediate Cyclization (HC(OEt)3) SM1 Starting Material 1: 4-Amino-2-chloronicotinonitrile Intermediate->SM1 Grignard Addition & Acidolysis SM2 Starting Material 2: Grignard Reagent (R-MgX) Intermediate->SM2 Reagent C1 Source: Triethyl Orthoformate

Figure 1: Retrosynthetic logic disconnecting the target into commercially accessible nitrile and Grignard precursors.

Experimental Protocol
Phase A: Synthesis of the Key Ketone Intermediate

Reaction: Nucleophilic addition of Grignard reagent to nitrile followed by acid hydrolysis.

Reagents & Stoichiometry:

Component Equiv. Role
4-Amino-2-chloronicotinonitrile 1.0 Limiting Reagent
Grignard Reagent (R-MgX) 4.0 Nucleophile (e.g., 4-Fluorobenzylmagnesium chloride)
Diethyl Ether (Et₂O) Solvent Reaction Medium (0.5 M conc.)

| HCl / H₂O / EtOH (1:1:2) | Excess | Acidolysis Reagent |

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert N₂ atmosphere.

  • Dissolution: Charge the flask with 4-amino-2-chloronicotinonitrile (1.0 equiv) and anhydrous Diethyl Ether (Et₂O). Stir to suspend/dissolve.

  • Addition: Transfer the Grignard reagent (4.0 equiv, typically 1.0 M in ether/THF) to the addition funnel. Add dropwise to the reaction mixture at Room Temperature (25 °C) .

    • Note: The reaction is exothermic; control addition rate to maintain gentle reflux or use a water bath if necessary.

  • Reaction: After addition, warm the mixture to 30 °C and stir for 12 hours .

    • Monitoring: Check consumption of nitrile by HPLC or TLC.

  • Acidolysis (Hydrolysis): Cool the reaction mixture to 0 °C (ice bath). Carefully add the HCl/H₂O/EtOH (1:1:2) mixture dropwise.

    • Caution: Vigorous gas evolution and exotherm will occur.

  • Reflux: Once quenched, heat the biphasic mixture to reflux for 2 hours to ensure complete hydrolysis of the imine intermediate to the ketone.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ or NaOH (aq) to pH ~8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to obtain the 1-(4-amino-2-chloropyridin-3-yl)-2-substituted-ethanone .

Phase B: Cyclization to 1,6-Naphthyridin-4-one

Reaction: Condensation with triethyl orthoformate to close the pyrimidinone ring.

Reagents & Stoichiometry:

Component Equiv. Role
Ketone Intermediate (Phase A) 1.0 Limiting Reagent
Triethyl Orthoformate (HC(OEt)₃) Solvent/Excess C1 Synthon & Solvent
DMAP 1.0 Catalyst/Base

| Isopropanol (iPrOH) | Solvent | Crystallization/Reflux Solvent |

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine the Ketone Intermediate (1.0 equiv) and DMAP (1.0 equiv) in Triethyl Orthoformate (approx. 2 mL per mmol of substrate).

  • Heating: Heat the mixture to 110 °C and stir for 24 hours .

    • Mechanism:[1] Formation of the enaminone intermediate followed by ring closure.

  • Filtration: Cool the reaction to room temperature. A solid precipitate often forms. Filter the solid.[2]

  • Final Cyclization/Purification: Transfer the filter residue (or crude concentrate) into Isopropanol (4 mL per mmol). Heat to reflux for 2 hours .

  • Isolation: Filter the hot mixture or cool and filter to collect the pure 3-substituted 5-chloro-1,6-naphthyridin-4-one as a solid.

  • Yield: Typical yields for the two-step sequence range from 50-75% .

Process Workflow Diagram

Workflow cluster_Phase1 Phase 1: Grignard Addition & Hydrolysis cluster_Phase2 Phase 2: Cyclization Start Start: 4-Amino-2-chloronicotinonitrile Step1 Add R-MgX (4.0 eq) in Et2O, 30°C, 12h Start->Step1 Step2 Quench with HCl/H2O/EtOH Reflux 2h (Hydrolysis) Step1->Step2 Step3 Isolate Ketone Intermediate (Extraction/Recrystallization) Step2->Step3 Step4 Add HC(OEt)3 + DMAP 110°C, 24h Step3->Step4 Step5 Reflux in Isopropanol 2h Step4->Step5 Step6 Filtration & Drying Step5->Step6 End Final Product: 3-Substituted 5-Chloro-1,6-Naphthyridin-4-one Step6->End

Figure 2: Operational workflow for the scalable synthesis.

Critical Process Parameters & Troubleshooting
ParameterRecommendationRationale
Grignard Equivalents Strictly 4.0 eq Lower equivalents (<3.0) lead to incomplete conversion; higher (>5.0) do not improve yield. The excess is needed due to the acidic protons on the amino group and potential complexation.
Solvent Selection Diethyl Ether Ether was found superior to THF and MTBE for the Grignard step, likely due to solvation effects on the magnesium intermediate.
Temperature Control 30 °C (Step 1) Higher temperatures in the Grignard step can lead to side reactions; lower temperatures result in sluggish kinetics.
Cyclization Reagent Triethyl Orthoformate Acts as both the C1 carbon source and solvent. DMAP is essential to catalyze the condensation.
Safety Note Exotherm Management The acid quench of the Grignard reaction is highly exothermic. Use an ice bath and dropwise addition on large scales (e.g., >100g).
References
  • Wang, M.-S.; Gong, Y.; Yu, Z.-C.; Tian, Y.-G.; Zhuo, L.-S.; Huang, W.; She, N.-F. (2020). "Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives."[3] Molecules, 25 (23), 5667.[4] [Link][5]

    • Key Reference: Describes the specific Grignard addition and cyclization protocol, including the 100g scale-up valid
  • Lyu, Y.; et al. (2019). "Discovery of 5-chloro-3-phenyl-1,6-naphthyridin-4(1H)-one derivatives as potent and selective c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 29, 126647. Context: Illustrates the utility of the 5-chloro-1,6-naphthyridin-4-one scaffold in drug discovery.

Sources

Application

Technical Guide: Derivatization of 7-Chloro-1H-1,6-naphthyridin-4-one at the C7 Position

Strategic Overview & Reactivity Profile The 1,6-naphthyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., c-Met, FGFR), HIV integrase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Reactivity Profile

The 1,6-naphthyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., c-Met, FGFR), HIV integrase inhibitors, and fluorescent probes. The derivatization of 7-chloro-1H-1,6-naphthyridin-4-one presents a unique challenge and opportunity due to the interplay between the electron-deficient pyridine ring and the tautomeric lactam moiety.

Electronic Environment and Regioselectivity

The C7 position is activated for functionalization due to its position


 to the N6 nitrogen. The electron-withdrawing nature of the N6 atom renders C7 highly electrophilic, facilitating both Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed oxidative addition.
  • C7 Position: Highly reactive toward nucleophiles (

    
    ) and Pd(0).
    
  • N1/C4 Tautomerism: The molecule exists in equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms. The lactam form predominates in solution. The acidic N1-H (

    
    ) can poison sensitive catalysts or lead to solubility issues in non-polar solvents.
    
Decision Matrix: Protection vs. Direct Functionalization

Before initiating C7 derivatization, researchers must decide whether to mask the N1 position.

  • Direct Derivatization: Preferred for

    
     reactions where the nucleophile (amine) acts as the base.
    
  • Protection Strategy: Recommended for Buchwald-Hartwig or Suzuki couplings if catalyst poisoning is observed. Common protecting groups include SEM (2-(Trimethylsilyl)ethoxymethyl), PMB (p-methoxybenzyl), or simple methylation if the N-Me is desired in the final pharmacophore.

ReactivityMap Start 7-Chloro-1H-1,6-naphthyridin-4-one Decision Reaction Type? Start->Decision SNAr SNAr (Nucleophilic Subst.) Decision->SNAr Amine Nucleophiles PdCoupling Pd-Catalyzed Coupling Decision->PdCoupling C-C or C-N Bond Direct Direct Reaction (High T, Polar Solvent) SNAr->Direct PdCoupling->Direct Robust Catalysts Only Protect Consider N1 Protection (SEM, PMB, Bn) PdCoupling->Protect Prevent Catalyst Poisoning Product C7-Functionalized Product Direct->Product Protect->Product + Deprotection Step

Figure 1: Strategic decision tree for C7 functionalization based on reaction type.

Experimental Protocols

Protocol A: Direct Nucleophilic Aromatic Substitution ( )

Application: Introduction of primary and secondary amines. Mechanism: Addition-Elimination via a Meisenheimer-like complex, stabilized by the N6 nitrogen.

Materials:

  • Substrate: 7-Chloro-1H-1,6-naphthyridin-4-one (1.0 eq)

  • Nucleophile: Amine (2.0 – 5.0 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) – Optional if amine is in excess

Procedure:

  • Setup: In a microwave vial (2–5 mL), suspend the chloro-naphthyridinone (100 mg, 0.55 mmol) in DMSO (2 mL).

  • Addition: Add the amine (1.1 mmol, 2 eq) and DIPEA (1.1 mmol, 2 eq).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 140°C for 30–60 minutes .

    • Note: If using conventional heating, reflux at 130°C for 12–18 hours.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.

  • Isolation: Filter the solid, wash with water and diethyl ether. If no precipitate forms, extract with EtOAc/n-Butanol (9:1), dry over

    
    , and purify via flash chromatography (DCM/MeOH gradient).
    

Critical Insight: The reaction rate is significantly faster with cyclic amines (morpholine, piperazine). Aniline derivatives are less nucleophilic and may require Protocol C (Buchwald-Hartwig).

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Formation of C-C bonds (Aryl, Heteroaryl, Alkenyl). Challenge: The free lactam N-H can deprotonate under basic conditions, potentially forming an insoluble palladate species.

Materials:

  • Substrate: 7-Chloro-1H-1,6-naphthyridin-4-one (1.0 eq)

  • Boronic Acid/Ester:

    
     or 
    
    
    
    (1.5 eq)
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (2-5 mol%)
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 90–100°C for 4–16 hours.

  • Monitoring: Monitor by LCMS. The starting chloride typically elutes later than the hydrolytic byproduct (if any).

  • Workup: Dilute with EtOAc, wash with water and brine. Pass through a celite pad to remove Pd black.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the naphthyridinone core.

Table 1: Optimization of Suzuki Conditions

ParameterStandard ConditionOptimized for Steric Bulk
Catalyst


+ XPhos
Base

(aq)

(solid)
Solvent DME/Watern-Butanol (anhydrous)
Temp 90°C110°C (Microwave)
Protocol C: Buchwald-Hartwig Amination

Application: Coupling with electron-deficient anilines or when


 fails.
Pre-requisite:  Protecting the N1 position (e.g., SEM-protection) is highly recommended  to prevent catalyst sequestration by the amide functionality.

Step 1: N1-Protection (if required)

  • Treat 7-chloro-1H-1,6-naphthyridin-4-one with NaH (1.2 eq) in DMF at 0°C.

  • Add SEM-Cl (1.1 eq). Stir at RT for 2 hours.

  • Isolate the N-SEM protected chloride.

Step 2: Cross-Coupling Materials:

  • Substrate: N-Protected-7-chloro-naphthyridinone (1.0 eq)

  • Amine: Aryl amine (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BrettPhos or Xantphos (10 mol%)

  • Base:

    
     (2.0 eq) or NaOtBu (1.5 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Combine substrate, amine, base, and ligand in a vial.

  • Add solvent and degas (sparge with

    
     for 10 min).
    
  • Add Pd precursor. Seal.

  • Heat at 100°C for 12 hours.

  • Filter through Celite, concentrate, and purify.

  • Deprotection (if SEM used): Treat with TFA/DCM (1:1) or TBAF in THF to reveal the N-H lactam.

Mechanistic Pathways & Troubleshooting

Pathway Analysis

The success of C7 derivatization depends on the stability of the oxidative addition intermediate. In 1,6-naphthyridines, the N6 nitrogen stabilizes the transition state during


 but can also chelate Pd species during cross-coupling, requiring bulky ligands (e.g., XPhos, BrettPhos) to prevent catalyst arrest.

Mechanism cluster_SNAr SNAr Pathway cluster_Pd Pd-Catalyzed Pathway Start 7-Cl-1,6-naphthyridin-4-one Meisenheimer Meisenheimer Complex (Stabilized by N6) Start->Meisenheimer Nucleophile Attack OxAdd Oxidative Addition (LnPd-Ar-Cl) Start->OxAdd Pd(0) ProductSNAr 7-Amino Derivative Meisenheimer->ProductSNAr -Cl TransMetal Transmetallation (Boronate/Amine) OxAdd->TransMetal RedElim Reductive Elimination TransMetal->RedElim ProductPd 7-Aryl/Alkyl Derivative RedElim->ProductPd

Figure 2: Mechanistic comparison of


 vs. Pd-Catalyzed pathways.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (

)
Nucleophile too weak or temp too low.Switch to Microwave (150°C). Use NMP as solvent.
Low Yield (Suzuki) Protodeboronation of boronic acid.Use Boronic Ester (BPin). Switch base to

.
Pd Black Formation Catalyst decomposition.Add ligand excess. Ensure strict

-free conditions.
Insolubility H-bonding network of lactam.Protect N1 (SEM/PMB) or use O-benzylation.
Regioselectivity Competition with C4 (if activated).C7-Cl is generally more reactive than C4-OH, but if C4-Cl is present, C4 reacts first.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. (Analogous reactivity for activated quinolines/naphthyridines).

  • M. R. Netherton, et al. (2002).[1] Suzuki cross-couplings of alkyl bromides. J. Am. Chem. Soc., 124, 13662-13663.[1] (Foundational Suzuki protocols).

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide.

  • Devadoss, T., et al. (2021).[2] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. (Comprehensive review of scaffold synthesis).

  • Smith, J. A., et al. (2015). Sequential and Selective Buchwald-Hartwig Amination Reactions. J. Org. Chem. (Ligand selection for heteroaryl chlorides).

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol.

Sources

Method

design and synthesis of 1,6-naphthyridin-4-one based c-Met inhibitors

Application Note: Design and Synthesis of 1,6-Naphthyridin-4-one Based c-Met Inhibitors Abstract The hepatocyte growth factor receptor (c-Met) is a high-value target in oncology, implicated in tumor proliferation, metast...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Synthesis of 1,6-Naphthyridin-4-one Based c-Met Inhibitors

Abstract

The hepatocyte growth factor receptor (c-Met) is a high-value target in oncology, implicated in tumor proliferation, metastasis, and angiogenesis. While quinoline-based inhibitors (e.g., Foretinib, Cabozantinib) have shown clinical success, the 1,6-naphthyridin-4-one scaffold represents a superior bioisostere. By introducing a nitrogen atom at the 6-position, this scaffold offers improved aqueous solubility and distinct hydrogen-bonding vectors compared to its quinoline counterparts. This guide details the rational design, robust synthetic protocols (Gould-Jacobs cyclization), and validation workflows (ADP-Glo™ and Cellular Proliferation) required to develop potent c-Met inhibitors.

Part 1: Rational Drug Design & SAR Strategy

The Pharmacophore

The 1,6-naphthyridin-4-one core functions primarily as a hinge-binding motif. Effective inhibition of c-Met requires a "Type I" or "Type II" binding mode, depending on the "DFG-in" or "DFG-out" conformation of the kinase.

  • The Hinge Binder (N1/C4): The lactam motif (NH at position 1 and C=O at position 4) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (typically Pro1158 or Met1160 in c-Met).

  • The Solvent Front (C3): Substituents at C3 (often functionalized via bromination/Suzuki coupling) extend towards the solvent front, improving solubility and selectivity.

  • The Hydrophobic Pocket (C7/N6): The 6-nitrogen provides a polarity handle, while substituents at C7 can access the hydrophobic back pocket.

Structural Logic Diagram

The following diagram illustrates the retrosynthetic logic and pharmacophore mapping for the target inhibitor.

G cluster_0 Pharmacophore Mapping Target Target: c-Met Inhibitor (1,6-Naphthyridin-4-one Core) Hinge Hinge Binding (N1-H / C4=O) Target->Hinge Solvent Solvent Front (C3 Substituent) Target->Solvent Core Core Scaffold 1,6-Naphthyridin-4-one Func Functionalization (C3-Aryl / C4-Aniline) Core->Func Chlorination & Pd-Coupling Precursors Precursors 4-Aminopyridine + EMME Precursors->Core Gould-Jacobs Cyclization Func->Target SAR Optimization

Caption: Retrosynthetic analysis and pharmacophore mapping of 1,6-naphthyridin-4-one c-Met inhibitors.

Part 2: Synthetic Protocols (Chemistry)

The synthesis of the 1,6-naphthyridin-4-one core relies on the Gould-Jacobs reaction , a robust thermal cyclization method. This protocol is optimized for scalability and purity.

Protocol A: Synthesis of the 1,6-Naphthyridin-4-one Core

Reaction Overview:

  • Condensation: 4-Aminopyridine + Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: High-temperature intramolecular substitution.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)

  • Ethanol (EtOH)

  • Hexanes

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminopyridine (10 mmol) in EtOH (20 mL).

    • Add EMME (11 mmol) dropwise.

    • Reflux the mixture for 3–4 hours. Monitor by TLC (formation of the acrylate intermediate).

    • Workup: Cool to room temperature. The intermediate (diethyl 2-(((pyridin-4-yl)amino)methylene)malonate) often precipitates. Filter and wash with cold hexanes. If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.

  • Thermal Cyclization (The Critical Step):

    • Safety Note: This step requires high heat (250°C). Use a sand bath or high-grade oil bath and a shield.

    • Heat Dowtherm A (10 mL per gram of intermediate) to 250°C .

    • Add the acrylate intermediate portion-wise to the hot solvent. Rapid addition is preferred to minimize polymerization, but avoid boil-over.

    • Maintain temperature at 250°C for 30–45 minutes. The solution will darken.

    • Workup: Cool the mixture to ~80°C and dilute with an equal volume of hexanes. This forces the polar product to precipitate.

    • Cool to room temperature, filter the solid, and wash extensively with hexanes and diethyl ether to remove Dowtherm A.

    • Product: 3-Carbethoxy-1,6-naphthyridin-4-one (Yield typically 60–75%).

  • Hydrolysis & Decarboxylation (Optional for unsubstituted core):

    • Reflux the ester in 10% NaOH for 2 hours, then acidify to decarboxylate if the C3-ester is not required for further SAR.

Protocol B: Functionalization (Conversion to Kinase Inhibitor)

To create a c-Met inhibitor, the C4-carbonyl is often converted to a C4-amino linkage (via a chloro-intermediate) to install the specific aryl/heteroaryl motif required for selectivity.

  • Chlorination:

    • Suspend 1,6-naphthyridin-4-one in POCl3 (excess).

    • Reflux for 2 hours. The solid will dissolve.

    • Evaporate POCl3 under reduced pressure. Neutralize carefully with saturated NaHCO3 (ice bath). Extract with DCM.

    • Product: 4-Chloro-1,6-naphthyridine.

  • SNAr Displacement:

    • Dissolve 4-chloro-1,6-naphthyridine (1.0 eq) in 2-ethoxyethanol or DMF.

    • Add the desired aniline (e.g., 3-fluoro-4-(4-methylpiperazin-1-yl)aniline) (1.1 eq).

    • Heat to 100°C for 4–12 hours.

    • Workup: Pour into water. Filter precipitate or extract with EtOAc. Purify via Flash Chromatography (DCM/MeOH gradient).

Part 3: Biological Validation Protocols

Once synthesized, compounds must be validated for enzymatic potency (IC50) and cellular efficacy.

Protocol C: Enzymatic Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the conversion of ATP to ADP.[1][2] It is highly sensitive and resistant to compound interference.

Reagents:

  • Recombinant c-Met Kinase (0.2–0.5 ng/µL final).

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP (10 µM, near Km).[1]

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow Diagram:

ADPGlo Step1 Kinase Reaction (Enzyme + Inhibitor + ATP) Step2 ADP-Glo Reagent (Deplete Unused ATP) Step1->Step2 60 min RT Step3 Detection Reagent (ADP -> ATP -> Luciferase) Step2->Step3 40 min RT Readout Luminescence (RLU ~ % Inhibition) Step3->Readout 30 min RT

Caption: ADP-Glo™ assay workflow for c-Met IC50 determination.

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in DMSO.

  • Kinase Reaction (5 µL):

    • Add 2 µL c-Met kinase/Substrate mix to 384-well plate.

    • Add 1 µL Inhibitor (or DMSO control).

    • Add 2 µL ATP to start reaction. Incubate 60 min at RT.

  • ADP Depletion: Add 5 µL ADP-Glo™ Reagent.[1] Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to sigmoidal dose-response curve to determine IC50.

Protocol D: Cellular Proliferation (MKN-45)

MKN-45 is a gastric cancer cell line dependent on c-Met amplification ("c-Met addicted").

  • Seeding: Plate MKN-45 cells (3,000 cells/well) in 96-well plates in RPMI-1640 + 10% FBS. Incubate 24h.

  • Treatment: Add inhibitors (serial dilutions). DMSO final conc < 0.5%.[3] Incubate 72h.

  • Readout: Add CellTiter-Glo® reagent (Promega) or MTT. Measure luminescence/absorbance.

  • Control: Use EBC-1 (c-Met driven) as positive control and A549 (non-c-Met driven) as negative control to ensure selectivity.

Part 4: Data Summary & Troubleshooting

Table 1: Expected Physicochemical Improvements (Quinoline vs. 1,6-Naphthyridine)

PropertyQuinoline Scaffold1,6-Naphthyridine ScaffoldImpact
LogP High (Lipophilic)Moderate (Lower)Improved aqueous solubility.
pKa ~4.9 (Ring N)~3.8 (N6)Reduced protein binding; altered distribution.
H-Bonding 1 Acceptor (Ring N)2 Acceptors (N1, N6)Additional vector for solvent interaction.
Metabolic Stability Susceptible to oxidationN6 reduces e- densityPotentially improved half-life (

).

Troubleshooting Guide:

  • Issue: Low yield in Gould-Jacobs cyclization.

    • Solution: Ensure temperature is strictly >245°C. Below this, the intermediate polymerizes rather than cyclizing. Use fresh Dowtherm A.

  • Issue: Incomplete chlorination with POCl3.

    • Solution: Add a catalytic amount of PCl5 or N,N-dimethylaniline to activate the reaction.

  • Issue: High background in ADP-Glo.

    • Solution: Ensure ATP concentration is not >1mM (depletion reagent limit). Use ultra-pure ATP.

References

  • Wang, K. et al. (2020).[4] Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

  • BPS Bioscience. (2023). c-Met Kinase Assay Kit Protocol.

  • Cui, J.J. et al. (2012). Discovery of a novel class of c-Met kinase inhibitors with a 1,6-naphthyridine scaffold. Bioorganic & Medicinal Chemistry Letters. (General SAR reference for scaffold).
  • Lesher, G.Y. et al. (1962). 1,8-Naphthyridines. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. (Foundational chemistry for naphthyridine synthesis via Gould-Jacobs).

Sources

Application

Application Note: Rational Design and Optimization of AXL Kinase Inhibitors from 7-Chloro-1H-1,6-naphthyridin-4-one

Executive Summary The receptor tyrosine kinase AXL (part of the TAM family: TYRO3, AXL, MER) is a critical driver of cancer metastasis, immune evasion, and drug resistance (EMT transition). While several multi-kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The receptor tyrosine kinase AXL (part of the TAM family: TYRO3, AXL, MER) is a critical driver of cancer metastasis, immune evasion, and drug resistance (EMT transition). While several multi-kinase inhibitors target AXL (e.g., Cabozantinib, Gilteritinib), there is a persistent need for highly selective chemotypes to minimize off-target toxicity.

This guide details the development of AXL inhibitors utilizing 7-Chloro-1H-1,6-naphthyridin-4-one as a privileged starting scaffold. We provide a validated workflow covering structural rationale, synthetic protocols for library generation, and a cascade of biological assays (biochemical to phenotypic) to validate potency and selectivity.

Structural Rationale: The 1,6-Naphthyridine Core[1][2]

The 7-Chloro-1H-1,6-naphthyridin-4-one scaffold offers a distinct advantage over traditional quinoline cores due to the additional nitrogen at position 6, which influences solubility and electronic distribution.

Binding Mode Hypothesis

To design effective inhibitors, we must map the scaffold to the ATP-binding pocket of AXL:

  • Hinge Region (The Anchor): The lactam motif (NH at position 1 and C=O at position 4) serves as a bidentate hydrogen bond donor/acceptor pair, interacting with the hinge region backbone (specifically Met623 or Glu621 equivalents in AXL).

  • Solvent Front / Hydrophobic Pocket (Position 1): Alkylation at

    
     allows projection into the solvent front or the hydrophobic pocket II, critical for tuning selectivity against other kinases like c-Met.
    
  • The "Tail" Vector (Position 7): The Chlorine atom at

    
     is the primary handle for structure-activity relationship (SAR) expansion. This vector extends into the ribose-binding pocket or the solvent interface, ideal for attaching solubilizing groups (e.g., piperazines, morpholines).
    
Visualization: Scaffold Design Strategy

The following diagram illustrates the chemical space exploration strategy based on the 1,6-naphthyridine core.

AXL_SAR_Strategy cluster_legend Design Vectors Core 7-Chloro-1H-1,6- naphthyridin-4-one Hinge Hinge Binder (N1-H / C4=O) Critical for Affinity Core->Hinge Intrinsic N1_Mod N1 Substitution (Alkyl/Aryl Groups) Selectivity & Shape Core->N1_Mod Alkylation C7_Mod C7 Functionalization (Suzuki/Buchwald) Solubility & Potency Core->C7_Mod Cross-Coupling

Caption: Strategic derivatization points on the 7-Chloro-1H-1,6-naphthyridin-4-one scaffold for AXL inhibition.

Chemical Synthesis Protocols

The synthesis relies on orthogonal functionalization: first alkylating the amide nitrogen (


), followed by palladium-catalyzed cross-coupling at the aryl chloride (

).
Protocol A: N1-Alkylation (Solvent Front Vector)

Objective: Introduce a hydrophobic or steric bulk to fit the ATP pocket gatekeeper region.

  • Reagents: 7-Chloro-1H-1,6-naphthyridin-4-one (1.0 eq), Alkyl/Aryl halide (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the scaffold in anhydrous DMF (0.1 M concentration) under Argon.

    • Add

      
       and stir at room temperature for 15 minutes to deprotonate 
      
      
      
      .
    • Add the Alkyl halide dropwise.

    • Heat to 60°C for 4–6 hours (monitor by LC-MS for disappearance of starting material).

    • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Checkpoint: Verify regioselectivity (N-alkylation vs. O-alkylation) using 2D NMR (HMBC). N-alkylation is thermodynamically favored but O-alkylation can occur.

Protocol B: C7-Suzuki Coupling (Tail Extension)

Objective: Replace the Chlorine with an aryl/heteroaryl ring bearing solubilizing groups.

  • Reagents: N1-substituted intermediate (1.0 eq), Boronic Acid/Ester (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq), 1,4-Dioxane/Water (4:1).
  • Procedure:

    • Combine all solids in a microwave vial or pressure tube.

    • Add degassed solvent mixture.

    • Purge with Argon for 5 minutes.

    • Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

    • Purification: Filter through Celite. Concentrate filtrate. Purify via Flash Chromatography (DCM/MeOH gradient) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation: The AXL Signaling Cascade

To confirm the efficacy of the synthesized compounds, a testing cascade moving from biochemical affinity to functional cellular phenotypes is required.

AXL Signaling Pathway Context

Inhibition of AXL prevents the phosphorylation of downstream effectors (AKT, ERK), blocking the Epithelial-to-Mesenchymal Transition (EMT).

AXL_Pathway GAS6 GAS6 Ligand AXL AXL Receptor (Tyrosine Kinase) GAS6->AXL Activation PI3K PI3K AXL->PI3K Phosphorylation MAPK MAPK/ERK (Proliferation) AXL->MAPK Inhibitor Naphthyridinone Inhibitor Inhibitor->AXL Blocks ATP Binding AKT AKT (Survival) PI3K->AKT Apoptosis Cell Survival AKT->Apoptosis EMT EMT & Metastasis MAPK->EMT

Caption: AXL signaling cascade showing the intervention point of the naphthyridinone inhibitor.

Protocol C: TR-FRET Binding Assay (Biochemical )

Purpose: Determine binding affinity to the AXL kinase domain.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or HTRF (Cisbio).

  • Reagents: Recombinant AXL Kinase domain, AlexaFluor™ 647-labeled Tracer (ATP competitor), Europium-labeled anti-tag antibody.

  • Steps:

    • Prepare 3x serial dilutions of the inhibitor in DMSO.

    • Add 5 µL inhibitor + 5 µL Kinase/Antibody mix to a 384-well white plate.

    • Incubate 60 min at RT.

    • Add 5 µL Tracer. Incubate 60 min.

    • Read: TR-FRET plate reader (Excitation: 337 nm; Emission: 665 nm/615 nm).

    • Analysis: Calculate TR-FRET ratio. Fit data to a sigmoidal dose-response curve to generate

      
      .
      
Protocol D: Cellular Phospho-AXL Assay (Cellular Potency)

Purpose: Confirm target engagement in a relevant cancer model.

  • Cell Line: A549 (Lung Carcinoma) or MDA-MB-231 (Triple Negative Breast Cancer) – both express high levels of AXL.

  • Stimulation: Recombinant Human GAS6 (200 ng/mL).

  • Steps:

    • Seed cells (50,000/well) in 96-well plates; starve in serum-free media overnight.

    • Treat with inhibitor dilutions for 2 hours.

    • Stimulate with GAS6 for 15 minutes.

    • Lyse cells (RIPA buffer + Phosphatase Inhibitors).

    • Detection: Sandwich ELISA for pAXL (Tyr702) vs. Total AXL.

    • Success Metric:

      
       < 100 nM indicates good cellular permeability and potency.
      

Data Presentation & SAR Summary

When analyzing your library, organize data to highlight the impact of C7 and N1 modifications.

Table 1: Representative SAR Data Structure (Hypothetical)

Cmpd IDN1-Substituent (R1)C7-Substituent (R2)AXL Biochemical

(nM)
Cellular pAXL

(nM)
Selectivity (vs. c-Met)
Ref MethylNone (Cl)>10,000N.D.N/A
A1 Methyl4-(4-methylpiperazin-1-yl)phenyl451205x
A2 Cyclopropyl4-(4-methylpiperazin-1-yl)phenyl123515x
A3 2-Fluoroethyl3-Pyridine150450>50x
Lead Cyclopropyl 1-Methyl-1H-pyrazol-4-yl 3 8 >100x

Interpretation:

  • Compound A1 vs Ref: Introduction of the aryl-piperazine at C7 drastically improves potency (interaction with the ribose pocket).

  • A2 vs A1: Changing N1-Methyl to N1-Cyclopropyl improves potency, likely due to better filling of the hydrophobic pocket.

  • Lead Candidate: The combination of N1-Cyclopropyl and a C7-Pyrazole (a common motif in kinase inhibitors) yields single-digit nanomolar potency.

References

  • Zhang, Z., et al. (2020).[1] "Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment." Cancers, 12(7), 1850.

  • Linger, R. M., et al. (2008). "TAM receptor tyrosine kinases: biologic functions, signaling, and oncogenic outcomes." Advances in Cancer Research, 100, 35-83.

  • Gajiwala, K. S., et al. (2017).[1] "The Axl kinase domain in complex with a macrocyclic inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 27(4), 832-836.

  • Zhuo, L., et al. (2024). "Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors." European Journal of Medicinal Chemistry.

  • Chen, H., et al. (2022).[2] "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors." Journal of Medicinal Chemistry.

Sources

Method

Application Note: Functional Characterization of 7-Chloro-1H-1,6-naphthyridin-4-one Analogs

Introduction & Scientific Context The 7-Chloro-1H-1,6-naphthyridin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for inhibitors of Poly (ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 7-Chloro-1H-1,6-naphthyridin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes and specific kinases (e.g., RET). Its structural homology to the nicotinamide moiety of NAD+ allows it to competitively bind the catalytic domain of PARP1/2, blocking the DNA damage repair (DDR) machinery.

This Application Note provides a rigorous, self-validating workflow to characterize analogs based on this scaffold. The focus is on Synthetic Lethality —a therapeutic strategy where the drug is lethal only to cells harboring specific genetic defects (e.g., BRCA1/2 mutations) while sparing normal cells.[1][2]

Mechanism of Action: The PARP Trapping Model

While catalytic inhibition is important, the most potent analogs of this class often function as "PARP Trappers." They lock the PARP enzyme onto damaged DNA, creating a cytotoxic protein-DNA complex that stalls replication forks. This mechanism is distinct from simple catalytic inhibition and requires specific phenotypic assays to validate.

MOA DNA_Damage SSB (Single Strand Break) PARP_Recruit PARP1/2 Recruitment DNA_Damage->PARP_Recruit PARylation PARylation & Repair PARP_Recruit->PARylation Normal Physiology Trapping PARP-DNA Trapping PARP_Recruit->Trapping + Inhibitor Inhibitor Naphthyridinone Analog Inhibitor->Trapping Collapse Replication Fork Collapse Trapping->Collapse In BRCA- cells Death Cell Death (Synthetic Lethality) Collapse->Death

Figure 1: Mechanism of Action. The scaffold inhibits auto-PARylation, trapping the enzyme on DNA, leading to replication stress and cell death in HR-deficient contexts.

Compound Handling & Preparation

Naphthyridinone analogs often exhibit poor aqueous solubility and a tendency to aggregate, which can lead to false negatives in cell-based assays.

Protocol: Stock Preparation
  • Solvent: Dissolve neat powder in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Aim for a 10 mM or 20 mM master stock.

    • Note: If precipitation occurs at 20 mM, sonicate for 5 minutes at 37°C. If still insoluble, dilute to 5 mM.

  • Storage: Aliquot into single-use vials (low protein binding) and store at -80°C. Avoid freeze-thaw cycles.

Table 1: Dilution Scheme for Dose-Response (1:3 Serial Dilution)

StepSourceVolume (µL)Diluent (DMSO)Final Conc. (Stock)Final Assay Conc. (1:1000)
1Master Stock--10 mM10 µM
2Step 120403.33 mM3.33 µM
3Step 220401.11 mM1.11 µM
4Step 320400.37 mM0.37 µM
..................
8DMSO Only0600 mM0 µM (Vehicle)

Primary Assay: Cellular Target Engagement (PAR ELISA)

Objective: Determine if the analog penetrates the cell membrane and inhibits PARP catalytic activity in a complex cellular environment. Principle: Cells are treated with Hydrogen Peroxide (H2O2) to induce massive DNA damage, triggering a spike in PAR (Poly-ADP-ribose) levels. An effective inhibitor will blunt this spike.

Materials
  • Cell Line: HeLa or MDA-MB-436 (Adherent).

  • Stimulant: 30% Hydrogen Peroxide (H2O2).

  • Detection: PAR ELISA Kit (e.g., Trevigen or similar anti-PAR antibody pair).

  • Lysis Buffer: RIPA buffer + Protease Inhibitors + PARG Inhibitor (ADP-HPD).

    • Critical: You MUST add a PARG inhibitor to the lysis buffer to prevent the rapid degradation of PAR chains during harvesting.

Step-by-Step Protocol
  • Seeding: Plate 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Pre-incubation: Remove media. Add fresh media containing the Naphthyridinone analog (diluted 1:1000 from DMSO stock). Incubate for 1 hour .

    • Why? Ensures the drug occupies the PARP active site before DNA damage occurs.

  • Stimulation: Add H2O2 to a final concentration of 1 mM (do not wash out drug). Incubate for exactly 10 minutes .

    • Timing: PAR levels peak rapidly (5-15 mins) and then degrade. Precision is vital.

  • Fixation/Lysis:

    • For ELISA: Aspirate media, wash with ice-cold PBS, and add Lysis Buffer (with PARG inhibitor).

    • For In-Cell Western: Fix with ice-cold Methanol/Acetone (1:1) for 10 mins.

  • Detection: Proceed with standard sandwich ELISA or Immunofluorescence using anti-PAR antibody.

ELISA_Workflow Seed Seed Cells (HeLa/MDA-MB-436) Treat Add Analog (1 hr Pre-incubation) Seed->Treat Damage Add 1mM H2O2 (10 min @ 37°C) Treat->Damage Stop Lysis / Fixation (+ PARG Inhibitor) Damage->Stop Read Measure PAR (ELISA/Western) Stop->Read

Figure 2: Target Engagement Workflow. Critical timing at the H2O2 stimulation step ensures capture of peak PARylation.

Secondary Assay: Synthetic Lethality (Phenotypic Screen)

Objective: Confirm the therapeutic index by demonstrating selective killing of Homologous Recombination (HR)-deficient cells. Cell Models:

  • Test Line: BRCA1-mutant (e.g., MDA-MB-436, SUM149PT) or BRCA2-mutant (e.g., CAPAN-1, DLD-1 BRCA2-/-).

  • Control Line: Isogenic Wild-Type or HR-proficient (e.g., MDA-MB-231, MCF7).

Protocol: 7-Day Proliferation Assay

Standard 72-hour toxicity assays (MTT) are often insufficient for PARP inhibitors because the mechanism (replication fork collapse) requires multiple cell division cycles to accumulate lethal DNA damage.

  • Seeding: Plate cells at low density (500–1,000 cells/well) in 96-well white-walled plates.

    • Optimization: Ensure cells remain in log phase for 7 days.

  • Treatment: 24 hours after seeding, add serial dilutions of the analog.

  • Refresh: On Day 4, replace media with fresh media + compound.

    • Why? Naphthyridinones may degrade or metabolize over 7 days.

  • Readout: On Day 7, measure ATP levels using CellTiter-Glo (Promega) or fix/stain with SRB (Sulforhodamine B).

  • Analysis: Calculate IC50 for both cell lines.

    • Success Metric: A "Selectivity Ratio" (IC50_WT / IC50_Mutant) of >10-fold indicates robust synthetic lethality.

Mechanistic Biomarker: Gamma-H2AX Staining

Objective: Validate that the observed cytotoxicity is due to DNA Double-Strand Breaks (DSBs), confirming the mechanism of action.

  • Treatment: Treat cells with the IC90 concentration of the analog for 24 hours.

  • Staining: Fix cells and stain for phospho-Histone H2A.X (Ser139) .

  • Readout: High-content imaging or Flow Cytometry.

  • Result: You should see distinct nuclear foci (punctate staining) in treated cells, significantly higher than in vehicle control.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background in ELISA Endogenous PARP activity or non-specific binding.Reduce antibody concentration; ensure wash steps are thorough.
No H2O2 Response H2O2 degradation.Use fresh 30% H2O2 stock. Store in dark/cold.
Flat Dose-Response (Cell Viability) Cell density too high.Reduce seeding density. Cells must be dividing to be susceptible.
Precipitation in Media Compound insolubility.Do not exceed 0.5% DMSO final concentration. Sonicate stock before use.

References

  • Discovery of Rucaparib (AG-014699)

    • Title: "Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-azepino[3,2,1-hi]indole-1-carboxamide (AG-014699): a highly potent and metabolically stable inhibitor of poly(ADP-ribose) polymerase (PARP)-1 and PARP-2."
    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • Synthetic Lethality Mechanism

    • Title: "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy."[3]

    • Source: N
    • URL:[Link]

  • PARP Inhibition Assay Protocols

    • Title: "Detection of poly(ADP-ribose)
    • Source: Methods in Molecular Biology (2011).
    • URL:[Link]

  • Naphthyridinone Scaffold Utility

    • Title: "1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties."
    • Source: MDPI (2024).
    • URL:[Link]

  • H2O2 Stimulation Protocol

    • Title: "PARP-1 inhibition influences the oxidative stress response of the human lens."[4]

    • Source: Redox Biology (2016).[4]

    • URL:[Link]

Sources

Application

Application Note: Scalable Manufacturing of 7-Chloro-1H-1,6-naphthyridin-4-one Intermediates

This Application Note is designed to serve as a definitive technical guide for the large-scale synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, V...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the large-scale synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, VEGFR) and antiviral agents.

Executive Summary & Strategic Value

The 1,6-naphthyridine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere for quinolines and isoquinolines. The 7-chloro-1H-1,6-naphthyridin-4-one derivative is particularly valuable because the chlorine atom at position 7 serves as a versatile handle for late-stage functionalization (e.g., Buchwald-Hartwig aminations, Suzuki couplings), while the tautomeric 4-oxo/hydroxy group provides essential hydrogen-bonding interactions within enzyme active sites.

This guide details a robust, scalable Gould-Jacobs protocol. Unlike bench-scale methods that rely on chromatography, this process is engineered for filtration-based purification , utilizing thermal cyclization dynamics to ensure regioselectivity and high purity (>98% HPLC).

Retrosynthetic Logic & Pathway Design

The most efficient route to the 1,6-naphthyridine core involves the condensation of an aminopyridine with an alkoxymethylene malonate, followed by high-temperature cyclization.

Critical Regioselectivity Analysis

Starting from 4-amino-2-chloropyridine , cyclization can theoretically occur at C3 or C5 .

  • Path A (C3): Leads to 5-chloro-1,6-naphthyridine. This is sterically disfavored due to the adjacent chlorine atom.

  • Path B (C5): Leads to the desired 7-chloro-1,6-naphthyridine . This path is sterically favored and electronically viable.

Reaction Pathway Diagram[1]

G SM 4-Amino-2-chloropyridine (Starting Material) Inter1 Enamine Intermediate (Condensation Product) SM->Inter1 Step 1: Condensation 110°C, -EtOH Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter1 Inter2 Ethyl 7-chloro-4-oxo-1,6- naphthyridine-3-carboxylate Inter1->Inter2 Step 2: Cyclization 250°C, Dowtherm A Final 7-Chloro-1H-1,6- naphthyridin-4-one Inter2->Final Step 3: Hydrolysis & Decarboxylation

Caption: Figure 1. The optimized Gould-Jacobs pathway favoring C5-cyclization to yield the 7-chloro isomer.

Detailed Experimental Protocols

Step 1: Condensation to Enamine Intermediate

Objective: Synthesize diethyl 2-(((2-chloropyridin-4-yl)amino)methylene)malonate. Scale: 1.0 kg Input (4-Amino-2-chloropyridine)

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equivalents Mass/Vol
4-Amino-2-chloropyridine 128.56 1.0 1.00 kg
Diethyl ethoxymethylenemalonate (EMME) 216.23 1.1 1.85 kg

| Ethanol (Anhydrous) | 46.07 | Solvent | 5.0 L |

Protocol:

  • Charging: To a 20 L glass-lined reactor equipped with an overhead stirrer and reflux condenser, charge 4-amino-2-chloropyridine (1.0 kg) and Ethanol (5.0 L).

  • Addition: Add EMME (1.85 kg) in a single portion. The reaction is slightly endothermic initially.

  • Reflux: Heat the mixture to reflux (78-80°C). Monitor by HPLC.

    • Checkpoint: Conversion is typically >99% within 3-4 hours.

  • Work-up (Crystallization):

    • Cool the reaction mixture slowly to 0-5°C over 2 hours.

    • The product precipitates as a high-density solid.

    • Filter the solids using a basket centrifuge or Nutsche filter.

    • Wash the cake with cold ethanol (2 x 1.0 L).

  • Drying: Dry under vacuum at 45°C for 12 hours.

    • Expected Yield: ~2.1 kg (90-93%).

    • Appearance: Off-white to pale yellow crystalline solid.

Step 2: High-Temperature Cyclization (Critical Step)

Objective: Intramolecular cyclization to form the naphthyridine core. Safety Warning: This step requires temperatures (~250°C) near the flash point of the solvent. Use a closed loop thermal fluid system or electric heating mantle. Do not use oil baths at this scale.

Reagents:

Reagent Role Quantity
Enamine Intermediate (from Step 1) Precursor 2.0 kg

| Dowtherm A (Diphenyl ether/biphenyl) | High-BP Solvent | 20.0 L |

Protocol:

  • Solvent Pre-heating: Charge Dowtherm A (18 L) into a 50 L stainless steel reactor (SS316). Heat to 250-255°C.

    • Process Tip: Vigorous stirring is essential to prevent hot spots.

  • Controlled Addition: Dissolve/slurry the Enamine Intermediate (2.0 kg) in warm Dowtherm A (2.0 L). Add this slurry slowly to the hot solvent over 45-60 minutes.

    • Why? Adding the substrate to the hot solvent (dilution principle) favors intramolecular cyclization over intermolecular polymerization.

    • Exotherm Management: Maintain internal temperature >245°C. If temp drops, cyclization stalls and by-products form.

  • Reaction: Stir at 250-255°C for 30-60 minutes.

    • Monitor: Ethanol is evolved. Ensure the condenser is set to distill off the ethanol to drive equilibrium.

  • Quench & Isolation:

    • Cool the mixture actively to 25°C. The product will precipitate.

    • Add Hexanes or Heptane (10 L) to complete precipitation and wash away Dowtherm A.

    • Filter the crude ester.[1]

    • Wash with Heptane (3 x 5 L) to remove residual high-boiling solvent.

    • Crude Yield: ~1.4 kg (80-85%).

Step 3: Saponification and Decarboxylation

Objective: Remove the ester group to yield the final 7-chloro-1H-1,6-naphthyridin-4-one.

Protocol:

  • Hydrolysis: Suspend the crude ester (1.4 kg) in 10% NaOH (aq) (7.0 L). Heat to reflux (100°C) for 2 hours. The solid will dissolve as the carboxylate salt forms.

  • Acidification: Cool to 20°C. Acidify carefully with HCl (6N) to pH 3-4. The carboxylic acid intermediate precipitates.[1]

  • Decarboxylation:

    • Option A (One-Pot): If the hydrolysis solvent is changed to a high-boiling solvent (e.g., sulfolane) with acid catalyst, decarboxylation occurs in situ.

    • Option B (Thermal): Isolate the acid, dry it, and reflux in Dowtherm A or heat as a solid (if stable) to 250°C.

    • Preferred Industrial Route: Suspend the moist carboxylic acid cake in Diphenyl Ether (10 vol) and heat to reflux (258°C). CO2 evolution is rapid.

  • Final Isolation:

    • Cool to room temperature.[1][2]

    • Dilute with Acetone or THF to fluidize the slurry.

    • Filter the final product.[1]

    • Purification: Recrystallize from DMF/Ethanol if purity <98%.

Process Engineering & Safety

Thermal Loop Diagram

The following diagram illustrates the setup for the critical high-temperature cyclization step, emphasizing safety controls.

ProcessLoop FeedTank Feed Tank (Slurry @ 80°C) Pump Metering Pump (Controlled Rate) FeedTank->Pump Enamine Slurry Reactor Main Reactor (Dowtherm A @ 250°C) Pump->Reactor Slow Addition Condenser Distillation Unit (Remove Ethanol) Reactor->Condenser EtOH Vapor Sensor Temp Sensor (Interlock) Reactor->Sensor Scrubber Scrubber (Ethanol Vapors) Condenser->Scrubber Distillate Sensor->Pump Stop if T < 245°C

Caption: Figure 2. Reactor setup for high-temperature cyclization with automated temperature interlocks.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or solubility loss.Ensure reflux is vigorous; extend time. Check ethanol quality (must be anhydrous).
Incomplete Cyclization Temperature dropped below 240°C during addition.Slow down addition rate. Increase reactor jacket temperature.
Dark/Tarred Product Oxidation at high temperature.Sparge Dowtherm A with Nitrogen prior to heating. Ensure inert atmosphere.
Residual Solvent Dowtherm A trapped in crystal lattice.Wash cake thoroughly with hot heptane or perform a slurry wash in acetone.

Analytical Specifications

For the final 7-Chloro-1H-1,6-naphthyridin-4-one :

  • Appearance: Tan to light brown powder.

  • HPLC Purity: >98.0% (a/a).

  • 1H NMR (DMSO-d6): Characteristic signals:

    • 
       12.0 ppm (br s, 1H, NH/OH tautomer).
      
    • 
       9.1 ppm (s, 1H, H-2).
      
    • 
       8.6 ppm (s, 1H, H-5).
      
    • 
       7.6 ppm (s, 1H, H-8).
      
    • Note: Shifts may vary slightly depending on concentration and tautomeric equilibrium.

  • Mass Spectrometry (ESI+): m/z = 181.01 [M+H]+ (consistent with Cl isotope pattern).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Levin, J. I., et al. (2012). Identification of 1,6-Naphthyridines as Potent Inhibitors of c-Met Kinase. Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold utility).
  • Process Development for Naphthyridines:Optimization of the Gould-Jacobs Reaction for the Synthesis of 1,6-Naphthyridines. (Generic process chemistry principles applied to heterocyclic synthesis).
  • Safety in High-Temperature Cyclizations: Dowtherm A Heat Transfer Fluid Technical Data Sheet.Link (For solvent handling properties).

Disclaimer: This protocol involves hazardous chemicals and high temperatures.[3] It should only be performed by qualified personnel in a properly equipped laboratory or pilot plant environment.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 7-Chloro-1H-1,6-naphthyridin-4-one synthesis

The following guide is structured as a Technical Support Center resource. It is designed to troubleshoot and optimize the synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one , a critical scaffold in kinase inhibitor developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to troubleshoot and optimize the synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one , a critical scaffold in kinase inhibitor development.

Ticket ID: NAP-7CL-OPT Subject: Yield Optimization & Troubleshooting for 7-Chloro-1H-1,6-naphthyridin-4-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Reaction Logic

The synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one is notoriously difficult due to the "tarring" tendency of the thermal cyclization step. The industry-standard route is the Gould-Jacobs reaction , starting from 4-amino-2-chloropyridine .

The yield loss primarily occurs at three checkpoints:

  • Enamine Formation: Incomplete condensation or incorrect isomer geometry.

  • Cyclization (The "Bottleneck"): Uncontrolled polymerization at high temperatures (

    
    250°C).
    
  • Decarboxylation: Degradation of the labile chloro-group or incomplete CO

    
     extrusion.
    
The Validated Pathway

The following logic flow represents the optimized pathway. Deviating from the "Dropwise Addition" protocol in Step 2 is the #1 cause of failure.

G Start 4-Amino-2-chloropyridine + EMME Inter1 Enamine Intermediate (Acrylate) Start->Inter1 110°C, -EtOH Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Dilution Control Ester Naphthyridine Ester Cyclization->Ester Intramolecular Closure Hydrolysis Saponification (NaOH) Ester->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Decarb Decarboxylation (Diphenyl Ether, Reflux) Acid->Decarb -CO2 Final 7-Chloro-1H-1,6-naphthyridin-4-one Decarb->Final

Figure 1: The optimized Gould-Jacobs workflow for 1,6-naphthyridin-4-one synthesis.

Troubleshooting Modules (Q&A Format)

Module A: Precursor Condensation (The Enamine)

User Question: My reaction with EMME (diethyl ethoxymethylenemalonate) turns solid, but NMR shows 30% unreacted starting material. Why?

Technical Diagnosis: You are likely running this "neat" (solvent-free) or in ethanol, and the product is crystallizing out before the reaction reaches equilibrium. The reaction is reversible.

Protocol Adjustment:

  • Drive the Equilibrium: Do not use ethanol as the solvent. The reaction releases ethanol; adding it pushes the equilibrium backward (Le Chatelier’s principle).

  • Neat vs. Solvent: Run the reaction neat at 110°C. If solidification occurs too early, use Toluene and a Dean-Stark trap to physically remove the generated ethanol.

  • Verification: The target intermediate is the diethyl 2-(((2-chloropyridin-4-yl)amino)methylene)malonate. Ensure the doublet for the vinyl proton in

    
    H NMR is present (~8.4-8.6 ppm).
    
Module B: Thermal Cyclization (The Critical Step)

User Question: I poured my enamine into Dowtherm A at 250°C. The solution turned black immediately, and I got a 15% yield of "tar." How do I fix this?

Technical Diagnosis: You experienced runaway intermolecular polymerization . At high concentrations, the enamine molecules react with each other rather than cyclizing internally.

The "High-Dilution" Protocol (Mandatory for Yields >60%): Do NOT add the solid enamine directly to the flask.

  • Pre-heat: Heat the Dowtherm A (or Diphenyl Ether) to a rolling boil (250–260°C).

  • Dissolve: Dissolve your enamine intermediate in a minimal amount of warm Dowtherm A or a lower-boiling co-solvent that will flash off immediately (like sulfolane, though pure Dowtherm is safer).

  • Dropwise Addition: Add the enamine solution dropwise to the boiling solvent over 20–30 minutes.

    • Why? This keeps the instantaneous concentration of the uncyclized enamine extremely low, statistically forcing the molecule to react with itself (cyclize) rather than a neighbor (polymerize).

  • Temperature Maintenance: The temperature must stay above 245°C. Below this, the activation energy for cyclization is not met, but degradation pathways remain active.

Module C: Workup & Purification

User Question: My product is stuck in the Dowtherm A. I can't distill it off (b.p. >250°C). How do I isolate the ester?

Technical Diagnosis: Distilling Dowtherm is impractical and dangerous on a small scale. You need a solubility switch.

The "Hexane Crash" Method:

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with Hexane or Heptane (ratio 1:3 reaction:alkane).

  • The naphthyridine ester is highly polar and will precipitate; Dowtherm A is miscible with hexane.

  • Filter the precipitate and wash copiously with hot hexane to remove residual high-boiling solvent.

Module D: Decarboxylation

User Question: I have the acid, but decarboxylation is failing. I'm seeing dechlorination (loss of the 7-Cl).

Technical Diagnosis: Radical mechanisms or excessive temperatures can shear off the chlorine.

Optimized Decarboxylation:

  • Solvent: Use Diphenyl ether (b.p. 259°C).

  • Catalyst: Add metallic Copper powder (5-10 mol%). This often lowers the activation energy for decarboxylation, allowing slightly lower temperatures or faster reaction times, sparing the halogen.

  • Alternative: If thermal methods fail, try microwave irradiation in Quinoline (solvent) at 200°C for 10 minutes.

Data & Specifications Matrix

ParameterStandard ConditionOptimized ConditionReason for Change
Step 1 Solvent EthanolNeat or Toluene Removes EtOH byproduct to drive completion.
Cyclization Conc. 0.5 M (Batch)0.05 M (Dropwise) Prevents intermolecular polymerization (tar).
Cyclization Temp 230°C250–255°C Cyclization activation energy is high; 230°C is too slow.
Decarb Catalyst NoneCu Powder Accelerates CO

loss; protects Cl substituent.
Workup DistillationHexane Precipitation Avoids thermal degradation during workup.

Troubleshooting Logic Tree

Use this flowchart to diagnose low yields in real-time.

Troubleshooting Start Low Yield Detected StepCheck Which step failed? Start->StepCheck Enamine Step 1: Enamine StepCheck->Enamine Cyc Step 2: Cyclization StepCheck->Cyc Decarb Step 3: Decarboxylation StepCheck->Decarb SolventCheck Did you use EtOH? Enamine->SolventCheck Fix1 Switch to Neat/Toluene Remove EtOH SolventCheck->Fix1 Yes TarCheck Did it turn black/tar? Cyc->TarCheck Fix2 Use Dropwise Addition to boiling solvent TarCheck->Fix2 Yes TempCheck Was Temp < 250°C? TarCheck->TempCheck No Fix3 Increase Temp (Use Dowtherm A) TempCheck->Fix3 Yes ClCheck Did you lose the Cl? Decarb->ClCheck Fix4 Reduce Temp Add Cu Powder ClCheck->Fix4 Yes

Figure 2: Diagnostic logic for yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating for the cyclization step? A: Yes, and it is often cleaner. However, scale is limited. For <1g batches, microwave at 250°C in Dowtherm A for 10-20 minutes. For >10g, the thermal dropwise method is safer and more scalable.

Q: Why is the product solubility so poor? A: 1,6-Naphthyridin-4-ones are highly crystalline and polar due to intermolecular hydrogen bonding (donor at NH, acceptor at C=O).

  • Tip: To dissolve for NMR, use TFA (Trifluoroacetic acid) or DMSO-d6 with gentle heating. Do not assume it is impure just because it won't dissolve in CDCl

    
    .
    

Q: Is the product a "4-one" or a "4-ol"? A: In the solid state and polar solvents, it exists predominantly as the 4-one (pyridone-like) tautomer. In reaction mechanisms involving electrophiles (like POCl


 chlorination), it reacts via the 4-ol  form.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Found
  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063–1065. Link

    • Establishes the naphthyridine synthesis protocols relevant to drug discovery.
  • Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry. 5th Edition, Wiley-Blackwell. Authoritative source on pyridine/naphthyridine reactivity and tautomerism.
  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.[1]

    • Detailed discussion on the regiochemistry of 4-aminopyridine cycliz

Sources

Optimization

common side reactions and byproducts in naphthyridinone synthesis

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: NAPH-SYN-2024 Introduction: The Scaffold Challenge Welcome to the Naphthyridinone Synthesis Support Center. You are likely here because the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: NAPH-SYN-2024

Introduction: The Scaffold Challenge

Welcome to the Naphthyridinone Synthesis Support Center. You are likely here because the synthesis of naphthyridinones (bicyclic pyridopyrimidinones or diazanaphthalenones) is notoriously unforgiving. Unlike their carbocyclic analogues (quinolones), the presence of the second nitrogen atom significantly alters the electronic landscape, creating unique challenges in regioselectivity , catalyst poisoning , and thermal stability .

This guide addresses the three most common "failure modes" reported by medicinal chemists working on this scaffold.

Module 1: Regioselectivity Failures (The "Wrong Isomer" Problem)

Context: The Conrad-Limpach and Knorr syntheses are the workhorses for generating the naphthyridinone core. However, they compete via the same intermediate (the enamino ester), leading to either the 4-one (kinetic) or 2-one (thermodynamic) product.

User Ticket #1:

"I am attempting a condensation between 2-aminopyridine and ethyl acetoacetate. I need the 4-naphthyridinone, but NMR suggests I've isolated the 2-naphthyridinone (the amide product). What happened?"

Diagnostic & Troubleshooting

This is a classic case of Thermodynamic vs. Kinetic Control failure .

  • The Mechanism: The reaction proceeds through an enamino ester intermediate.[1][2]

    • Pathway A (Kinetic): Cyclization at lower temperatures (

      
      ) or with acid catalysis favors attack by the amine on the ketone, leading to the imine  intermediate 
      
      
      
      4-naphthyridinone (Conrad-Limpach).
    • Pathway B (Thermodynamic): High temperatures (

      
      ) favor attack on the ester, leading to the amide  intermediate 
      
      
      
      2-naphthyridinone (Knorr).
  • Remediation Protocol:

    • Lower the Temperature: Ensure the initial condensation step occurs at room temperature or max

      
      .
      
    • Acid Catalysis: Use a catalytic amount of HCl or

      
      -TSA to accelerate the imine formation (Kinetic trap) before the amide can form.
      
    • Solvent Switch: If you are using a high-boiling solvent (e.g., diphenyl ether) from the start, you are biasing the reaction toward the thermodynamic product. Perform the condensation in ethanol/benzene first, isolate the enamine, then flash-heat for cyclization.

Visual Logic: Kinetic vs. Thermodynamic Pathways

ConradLimpach Start Aminopyridine + Beta-Keto Ester Intermediate Enamino Ester (Common Intermediate) Start->Intermediate Condensation Kinetic Imine Formation (Conrad-Limpach) Intermediate->Kinetic Low Temp (<100°C) Acid Cat. Thermo Amide Formation (Knorr) Intermediate->Thermo High Temp (>140°C) Neutral/Basic Prod4 4-Naphthyridinone (Target) Kinetic->Prod4 Cyclization Prod2 2-Naphthyridinone (Byproduct) Thermo->Prod2 Cyclization

Caption: Branching pathways in aminopyridine condensation. Control temperature to select between 4-one and 2-one isomers.

Module 2: Thermal Degradation (The Gould-Jacobs Protocol)

Context: The Gould-Jacobs reaction involves condensing an aminopyridine with alkoxymethylenemalonate, followed by thermal cyclization (


).
User Ticket #2:

"My cyclization step in Dowtherm A turned into a black tar. LCMS shows the starting material is gone, but the product peak is tiny. What is the black solid?"

Diagnostic & Troubleshooting

The "black tar" is likely polymerized intermediate or coke resulting from inefficient heat transfer or oxidation.

  • The Issue: The cyclization requires extremely high temperatures (

    
    ) to overcome the aromaticity of the pyridine ring. If the ramp rate is too slow, the intermediate polymerizes. If oxygen is present, the electron-rich naphthyridine oxidizes rapidly.
    
  • The "Open Chain" Byproduct: Often, users isolate a species that matches the mass of the product + 46 (ethanol). This is the uncyclized ester .

  • Remediation Protocol:

    • The "Drop-In" Technique: Do not heat the starting material from room temperature. Heat the solvent (Dowtherm A or Diphenyl ether) to a rolling boil (

      
      ) first. Then, add the intermediate (dissolved in a minimal amount of solvent) dropwise into the boiling liquid. This ensures instantaneous cyclization (dilution principle).
      
    • Degassing is Mandatory: Naphthyridines are prone to N-oxidation and polymerization at these temperatures. Sparge the solvent with Argon for 30 minutes prior to heating.

    • Alternative Energy Source: Microwave irradiation (

      
      , 10–30 min) often suppresses tar formation by heating the bulk solvent evenly, avoiding "hot spots" on the flask walls.
      

Data Summary: Solvent Effects on Yield

SolventBoiling Point (

)
Typical YieldRisk Factor
Dowtherm A 25865-85%Difficult removal (high BP)
Diphenyl Ether 25960-80%Solidifies at RT (traps product)
Mineral Oil >30030-50%Impossible to clean; messy workup
Sulfolane 28540-60%Water soluble (easier workup) but decomposes

Module 3: N-Oxide Rearrangement (The Meisenheimer/Boekelheide Trap)

Context: A powerful method to install the oxygen at the 2- or 4-position of a 1,X-naphthyridine is via N-oxide rearrangement using acetic anhydride (


) or Trifluoroacetic anhydride (TFAA).
User Ticket #3:

"I treated my 1,6-naphthyridine-N-oxide with acetic anhydride to get the 2-one. Instead, I got the deoxygenated parent naphthyridine and a chlorinated byproduct."

Diagnostic & Troubleshooting
  • Side Reaction 1: Deoxygenation. N-oxides are thermally labile. If the rearrangement is too slow, the N-oxide can simply reduce back to the amine, especially if

    
     or 
    
    
    
    was used in a previous step or if the anhydride is wet.
  • Side Reaction 2: Regio-scrambling. The rearrangement proceeds via an acetoxy-intermediate. The regiochemistry is dictated by the acidity of the adjacent protons.

    • Mechanism:[1][2][3][4][5][6][7] Acylation of the N-oxide oxygen

      
       Nucleophilic attack by acetate at the 
      
      
      
      -carbon
      
      
      Elimination of acetic acid.
  • Remediation Protocol:

    • Switch Reagent: If

      
       fails (too slow, requires heat), switch to TFAA (Trifluoroacetic anhydride) . The trifluoroacetate group is a better leaving group and the reaction proceeds at Room Temperature (Polonovski-type conditions), preventing thermal deoxygenation.
      
    • Scavenger Base: Add a mild base (e.g.,

      
      ) to buffer the reaction. Strong acid byproducts can protonate the N-oxide, rendering it unreactive toward acylation.
      
Visual Logic: N-Oxide Divergence

NOxide Start Naphthyridine N-Oxide PathA Reagent: Acetic Anhydride (High Temp) Start->PathA PathB Reagent: TFAA (Room Temp) Start->PathB SideProd Parent Naphthyridine (Deoxygenation) PathA->SideProd Thermal Reduction Target Naphthyridinone (Rearrangement) PathA->Target Slow Reaction PathB->Target Fast Reaction (High Yield)

Caption: Optimization of N-oxide rearrangement. TFAA is preferred to avoid thermal deoxygenation.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Limpach, L. (1931). "Über die Synthese von 4-Oxychinolinen." Berichte der deutschen chemischen Gesellschaft.

  • Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Russian Chemical Reviews.

  • Mital, A. et al. (2021). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.

  • Sakai, N. et al. (2012).[9] "A Single-Step, Facile Synthesis of 1,8-Naphthyridine Derivatives." Organic Letters.

Sources

Troubleshooting

Technical Support Center: Friedel-Crafts Cyclization Optimization

Current Status: Operational | Topic: Intramolecular Friedel-Crafts Reaction Engineering Introduction: The Cyclization Protocol Welcome to the Process Chemistry Support Hub. You are likely here because your intramolecular...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Intramolecular Friedel-Crafts Reaction Engineering
Introduction: The Cyclization Protocol

Welcome to the Process Chemistry Support Hub. You are likely here because your intramolecular ring closure is stalling, producing tars, or yielding the wrong regioisomer. Friedel-Crafts (FC) cyclization is deceptively simple on paper but kinetically complex in the flask. This guide treats the reaction not as a recipe, but as a system of competing rates—electrophile generation vs. catalyst deactivation.

Module 1: Catalyst Architecture & Stoichiometry
Q: Why does my acylation reaction stall at ~50% conversion despite using 1 equivalent of Lewis Acid?

A: You are fighting product inhibition. In Friedel-Crafts acylation, the Lewis Acid (LA) is not a true catalyst; it is a reagent. The resulting cyclic ketone is a Lewis base that complexes strongly with the Lewis Acid (e.g., AlCl₃), effectively removing it from the reaction pool.

  • The Causality: The carbonyl oxygen of the product coordinates to the Aluminum, forming a stable 1:1 complex. This deactivates the catalyst and the product simultaneously.

  • The Fix: You must use at least 2.2 to 3.0 equivalents of AlCl₃.

    • 1.0 equiv to generate the acylium ion.

    • 1.0 equiv to complex the product.

    • 0.2–1.0 equiv excess to drive kinetics.

Q: I am seeing significant polymerization (tarring). How do I stop this?

A: Your electrophile is too "hot" or your concentration is too high. Intramolecular cyclization competes with intermolecular polymerization. If the concentration is too high, the electrophilic tail of Molecule A will attack the ring of Molecule B instead of its own ring.

  • The Protocol Check:

    • High Dilution: Run the reaction at 0.01 M – 0.05 M.

    • Inverse Addition: Do not dump the substrate into the catalyst. Slowly add the substrate (dissolved in solvent) to a stirring suspension of the Lewis Acid. This keeps the instantaneous concentration of the active electrophile low.

Module 2: Solvent Systems & Thermodynamics
Q: How does solvent choice affect my regioisomer ratio (ortho vs. para/cyclization position)?

A: Solvents dictate the Kinetic vs. Thermodynamic pathway. The solubility of the intermediate acylium complex determines the outcome.

Solvent SystemPolarityMechanism ImpactRecommended For
DCM / DCE Non-PolarPrecipitation: The acylium-LA complex often precipitates. This arrests the reaction at the kinetic product stage and prevents rearrangement.Kinetic control; preventing reversibility.[1]
Nitrobenzene PolarSolubilization: The complex remains soluble.[1] This allows the reaction to reverse (de-acylation) and re-attack at the most stable position (thermodynamic control).Correcting wrong isomers; difficult substrates.
CS₂ Non-PolarSimilar to DCM but highly flammable. Historical usage; largely replaced by DCM.Not Recommended (Safety).
Q: I am using Polyphosphoric Acid (PPA) for cyclization, but the workup is a nightmare. Any tips?

A: PPA is a viscous polymer that traps product. PPA acts as both solvent and catalyst for cyclizing aryl acids. It turns into a glass upon cooling.

  • The "Pour-Out" Trick: Do not let the reaction cool completely in the flask. While still warm (~60°C), pour the mixture into crushed ice with vigorous mechanical stirring.

  • The Co-Solvent Hack: Add xylene or toluene to the PPA reaction. This creates a biphasic system where the product extracts into the organic layer as it forms, protecting it from acid-catalyzed degradation.

Module 3: Visualizing the Decision Process
Workflow: Selecting the Correct Activation Strategy

Caption: Decision tree for selecting the optimal activation method based on substrate functional group.

FC_Selection Start Start: Substrate Analysis FuncGroup What is the Leaving Group? Start->FuncGroup AcidCl Acyl Chloride (-COCl) FuncGroup->AcidCl CarbAcid Carboxylic Acid (-COOH) FuncGroup->CarbAcid Alcohol Alcohol / Alkene FuncGroup->Alcohol Sensitive Substrate Acid Sensitive? AcidCl->Sensitive Activation Activation Required CarbAcid->Activation StrongAcid Brønsted Acid: H2SO4 or TfOH Alcohol->StrongAcid AlCl3 Standard: AlCl3 (2-3 equiv) Solvent: DCM (0°C -> RT) Sensitive->AlCl3 No Mild Use Mild LA: SnCl4 or ZnCl2 Sensitive->Mild Yes TFA_TFAA TFA / TFAA (Trifluoroacetic Anhydride) Activation->TFA_TFAA Mild Conditions PPA Polyphosphoric Acid (High Temp >100°C) Activation->PPA Robust Substrate OnePot Convert to -COCl in situ ((COCl)2 + DMF cat.) Activation->OnePot Standard Route

Module 4: Standardized Protocols
Protocol A: The "Perrier" Mode (High Reactivity)

Best for: Clean substrates, kinetic control.

  • Complex Formation: Suspend AlCl₃ (2.5 equiv) in dry DCM under Argon. Cool to 0°C. Add the Acyl Chloride (1.0 equiv) neat or in minimal DCM. Stir 15 min. Observation: The solid AlCl₃ should dissolve/change form as the acylium salt forms.

  • Cyclization: Add the substrate (if intermolecular) or warm the solution (if intramolecular) slowly.

  • Quench: Pour into ice/HCl. Do not add water to the flask (exotherm risk).

Protocol B: The "Bouveault" Mode (High Selectivity)

Best for: Highly reactive aromatic rings (e.g., thiophenes, electron-rich benzenes) to prevent polymerization.

  • Dissolution: Dissolve the substrate and AlCl₃ in DCM.

  • Addition: Add the Acyl Chloride dropwise to the mixture.

  • Logic: This ensures the catalyst is buffered by the substrate, preventing harsh localized acidity.

Module 5: Troubleshooting Flow
Diagnostic: Low Yield / Incomplete Conversion

Caption: Logic flow for diagnosing reaction failure in Friedel-Crafts systems.

FC_Troubleshoot Issue Problem: Low Yield / Stalled Check1 Check Catalyst Stoichiometry Is AlCl3 < 2.0 equiv? Issue->Check1 Fix1 Increase AlCl3 to 3.0 equiv Check1->Fix1 Yes Check2 Check Catalyst Quality Is AlCl3 white/yellow powder? Check1->Check2 No Fix2 Gray/Clumped = Hydrated. Buy new bottle or sublime. Check2->Fix2 No (It's gray) Check3 Check Solvent Is complex precipitating? Check2->Check3 Yes Fix3 Switch to Nitrobenzene or 1,2-DCE (Reflux) Check3->Fix3 Yes

References & Authoritative Grounding
  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text defining the mechanism and catalyst activity).[2]

  • Gore, P. H. (1955).[1] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.[1] Link[1]

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Modern updates on zeolites and triflates).

  • A Comparative Guide to Lewis Acids for Intramolecular Friedel-Crafts Acylation . BenchChem. Link

  • Polyphosphoric Acid in Organic Synthesis . ResearchGate. Link

Sources

Optimization

minimizing off-target effects of naphthyridinone-based kinase inhibitors

Topic: Minimizing Off-Target Effects & Troubleshooting Selectivity Profiles Ticket ID: NAPH-SAR-001 Status: Open Support Tier: Senior Application Scientist / Medicinal Chemistry[1] Introduction: The Naphthyridinone Liabi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects & Troubleshooting Selectivity Profiles Ticket ID: NAPH-SAR-001 Status: Open Support Tier: Senior Application Scientist / Medicinal Chemistry[1]

Introduction: The Naphthyridinone Liability

Welcome to the technical support hub for naphthyridinone-based small molecules. This scaffold (specifically 1,6- and 2,7-naphthyridinones) is a privileged structure in kinase drug discovery, notably for targeting the PIKK family (mTOR, ATM, ATR, DNA-PK).[1]

The Core Issue: While the naphthyridinone core offers exceptional potency by mimicking the adenine ring of ATP, its planar, aromatic nature often leads to:

  • PIKK Cross-Reactivity: Difficulty distinguishing between mTOR, ATM, and DNA-PK.

  • Intercalation/Aggregation: Non-specific binding to DNA or protein aggregation at high concentrations.[1]

  • Fluorescence Interference: The scaffold itself can be fluorogenic, confounding assay readouts.[1]

This guide provides troubleshooting workflows to isolate and minimize these off-target effects.

Module 1: Structural Optimization & SAR Troubleshooting

User Question: My naphthyridinone analog (Compound X) has single-digit nanomolar potency against my target (e.g., mTOR), but I see unexplained cytotoxicity in non-target cell lines. Is this an off-target effect?

Diagnostic Workflow

The naphthyridinone scaffold binds the ATP hinge region. If your selectivity window is poor, you are likely relying too heavily on the "hinge binder" (the core) and not enough on the "solvent front" or "sugar pocket" regions which vary between kinases.

Step 1: Analyze the Hinge Interaction
  • Issue: A "naked" naphthyridinone core is a promiscuous Type I inhibitor.[1]

  • Solution: Check your C3 and C4 substitutions.

    • Torin 1 vs. Torin 2 Lesson: Torin 1 is potent but has poor metabolic stability and bioavailability.[1] Torin 2 improved this by modifying the non-hinge binding regions (e.g., adding a trifluoromethyl group), which improved potency against mTOR (0.2 nM) and selectivity against PI3K (800-fold), though it retained ATM/ATR activity.[1]

Step 2: The "Gatekeeper" Check
  • Action: Does your target kinase have a small (Threonine/Alanine) or large (Methionine/Phenylalanine) gatekeeper residue?

  • Troubleshooting: Naphthyridinones are bulky. If your target has a large gatekeeper, your compound may be forced into a binding mode that overlaps with off-targets.[1]

    • Protocol: Dock your compound into PI3Kα (common off-target).[1] If the docking score is high (> -9.0 kcal/mol), introduce a steric clash at the C3-position of the naphthyridinone ring to disrupt PI3K binding while preserving PIKK binding.[1]

Visualization: Structural Optimization Logic

SAR_Optimization cluster_0 Naphthyridinone Specifics Start High Potency / High Toxicity Check_Hinge Analyze Hinge Interaction (Core) Start->Check_Hinge Step 1 Check_Solvent Modify Solvent Front (R-Groups) Check_Hinge->Check_Solvent Retain Core Docking Dock into PI3K/ATM/DNA-PK Check_Solvent->Docking In Silico Test Docking->Check_Solvent High Off-Target Score Selectivity Improved Selectivity (Torin 2 Profile) Docking->Selectivity Low Off-Target Score

Caption: Iterative SAR workflow for refining naphthyridinone selectivity, moving from core hinge-binding to solvent-front optimization.

Module 2: Assay Interference (False Positives)

User Question: I am running a fluorescence polarization (FP) kinase assay, and my IC50 curves look erratic or flat, despite the compound being active in cells.

Root Cause Analysis

Naphthyridinones are extended conjugated systems.[1] They are often autofluorescent in the blue/green spectrum (excitation ~350-400 nm, emission ~450-500 nm).[1]

Troubleshooting Protocol
  • Spectral Scan:

    • Dissolve compound at 10 µM in assay buffer.[1]

    • Run an emission scan (300nm – 600nm).[1]

    • Result: If emission overlaps with your assay's fluorophore (e.g., FITC, FAM), your data is invalid.[1]

  • Switch Detection Method:

    • Recommended: Switch to TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Luminescence (Glo-based) assays.[1] TR-FRET uses a time delay that allows the short-lived autofluorescence of the naphthyridinone to decay before the signal is read.[1]

  • Aggregation Check (The "Shoichet" Protocol):

    • Naphthyridinones are planar and hydrophobic.[1] They can form colloidal aggregates that sequester enzyme, looking like inhibition.[1]

    • Test: Run the kinase assay with and without 0.01% Triton X-100 .

    • Result: If potency drops significantly (e.g., IC50 shifts from 10 nM to 1 µM) in the presence of detergent, your "inhibition" was likely an aggregation artifact.[1]

Module 3: Cellular Validation & Phenotypic Discrepancies

User Question: My compound kills cancer cells, but I need to prove it's via mTOR/ATR inhibition and not general toxicity.

The "Gold Standard" Validation Workflow

To confirm on-target efficacy for naphthyridinones, you must decouple the phenotype from the scaffold's potential off-targets.[1]

Experiment A: The Drug-Resistant Allele (Rescue)

This is the ultimate proof of specificity.[1]

  • Construct: Generate a cell line expressing a mutant kinase (e.g., mTOR^S2035T or a relevant gatekeeper mutant) that cannot bind the drug but retains catalytic activity.[1]

  • Treat: Dose wild-type and mutant cells with your naphthyridinone.[1]

  • Readout:

    • Success: Wild-type cells die; Mutant cells survive (Rescue).[1]

    • Failure (Off-Target): Both cell lines die.[1] This indicates the compound is killing via a mechanism independent of the target kinase (e.g., mitochondrial toxicity or DNA intercalation).

Experiment B: NanoBRET Target Engagement

Do not rely solely on Western blots (phosphorylation markers), as upstream inhibition can mimic direct inhibition.[1]

  • Method: Use NanoBRET (Bioluminescence Resonance Energy Transfer) in live cells.[1][2]

  • Why: It measures physical binding in the intracellular environment, accounting for cell permeability and ATP competition.[1]

Data Summary: Torin Series Comparison

Use this table to benchmark your compound's performance.

FeatureTorin 1 (Gen 1)Torin 2 (Gen 2)Optimization Lesson
mTOR IC50 ~3 nM~0.2 nMPotency driven by TFE group at C9 position.[1]
PI3K Selectivity ~200-fold>800-foldImproved by exploiting non-conserved sugar pocket.[1]
Bioavailability Poor (Short half-life)Improved (Stable)Metabolic soft spots removed.[1]
Major Liability Cytotoxic to T-cellsRetains ATM/ATR activityWarning: ATM/ATR inhibition is intrinsic to this scaffold unless specifically dialed out.[1]

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Issue User Report: Unexpected Toxicity Check_Aggregation Check Aggregation (Add Triton X-100) Issue->Check_Aggregation Check_Fluorescence Check Autofluorescence (Spectral Scan) Issue->Check_Fluorescence Kinome_Scan Kinome Profiling (Focus: PIKK Family) Check_Aggregation->Kinome_Scan Pass Fail_Artifact Artifact Detected (Redesign Assay) Check_Aggregation->Fail_Artifact Potency Loss Check_Fluorescence->Kinome_Scan Pass Check_Fluorescence->Fail_Artifact Signal Overlap Rescue_Exp Genetic Rescue (Mutant Allele) Kinome_Scan->Rescue_Exp Clean Profile Fail_OffTarget Off-Target Confirmed (Redesign Compound) Kinome_Scan->Fail_OffTarget Dirty Profile (ATM/DNA-PK) Rescue_Exp->Fail_OffTarget No Rescue Success Validated On-Target Mechanism Rescue_Exp->Success Rescue Observed

Caption: Comprehensive troubleshooting logic flow for validating naphthyridinone inhibitor activity and ruling out artifacts.

References

  • Liu, Q., et al. (2011).[1] "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor."[1] Journal of Medicinal Chemistry.

  • Liu, Q., et al. (2010).[1] "Torin1, a highly potent and selective ATP-competitive mTOR inhibitor that blocks both mTORC1 and mTORC2."[1] Journal of Biological Chemistry.

  • Antolin, A. A., et al. (2020).[1][2] "The kinase polypharmacology landscape of clinical PARP inhibitors." Scientific Reports.[1][2] (Relevant for off-target profiling methodologies).

  • Vasta, J. D., et al. (2018).[1] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. (NanoBRET Methodology).[1][2]

  • Thoreen, C. C., et al. (2009).[1] "An ATP-competitive mTOR inhibitor reveals rapamycin-insensitive functions of mTORC1."[1][3] Journal of Biological Chemistry.

Sources

Troubleshooting

addressing catalyst deactivation in cross-coupling reactions of 7-chloro-naphthyridines

Status: Operational Subject: Troubleshooting Pd-Catalyst Poisoning & Deactivation in 7-Chloro-Naphthyridine Scaffolds Assigned Specialist: Senior Application Scientist Introduction: The Naphthyridine "Trap" You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Pd-Catalyst Poisoning & Deactivation in 7-Chloro-Naphthyridine Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The Naphthyridine "Trap"

You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on a 7-chloro-naphthyridine substrate has stalled at <20% conversion or precipitated Pd black immediately.

The Root Cause: Naphthyridines are "privileged scaffolds" in medicinal chemistry but "catalyst sinks" in synthesis. The 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine isomers possess high-affinity nitrogen lone pairs. In electron-deficient systems like 7-chloro-1,8-naphthyridine, these nitrogens (N1/N8) act as competitive ligands, displacing your phosphine ligands and forming stable, inactive [Pd(naphthyridine)₂L] complexes. This arrests the catalytic cycle before oxidative addition can occur.

This guide provides the diagnostic logic and protocols to bypass this deactivation pathway.

Module 1: Diagnostic Triage

Use this matrix to identify the specific mode of catalyst failure in your reaction mixture.

Symptom Probable Cause The Mechanism Immediate Action
Reaction turns black/grey within 10 mins. Pd Aggregation Ligand dissociation allows Pd(0) to cluster into nanoparticles (Pd black).Switch to Pre-catalysts (e.g., XPhos Pd G4). Do not use Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand.
Stalls at ~15% conversion; SM remains. N-Coordination Poisoning Substrate nitrogen binds Pd tighter than the ligand, shutting down oxidative addition.Increase Ligand:Pd ratio (2:1 or 3:1) or switch to bulky biaryl ligands (BrettPhos/RuPhos).
Product forms, but de-chlorinated byproduct (H-product) dominates. Protodehalogenation Slow transmetallation allows β-hydride elimination or H-abstraction from solvent.Switch solvent to anhydrous 1,4-Dioxane ; avoid alcohols. Use a weaker base (K₃PO₄).
7-Cl is intact; 2-Cl reacted (if 2,7-dichloro). Regioselectivity Mismatch The 2-position is more electrophilic (alpha to N).This is intrinsic.[1][2][3] To couple C7, you must block C2 or use a catalyst sensitive to steric differences if C2 is substituted.

Module 2: Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "Path of Death" (Catalyst Poisoning).

Naphthyridine_Coupling Pd_Pre Pd Pre-catalyst (Pd-G4) Active_Pd Active Species [L-Pd(0)] Pd_Pre->Active_Pd Activation Poisoned DEAD CATALYST [Pd(Naphthyridine)L] (N-Coordination) Active_Pd->Poisoned Pathway A: N-Binding (Fast w/ small ligands) OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] Active_Pd->OxAdd Pathway B: C-Cl Insertion (Requires Bulky Ligand) Substrate 7-Chloro-Naphthyridine (Substrate) Substrate->Poisoned Substrate->OxAdd TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active_Pd Regeneration

Caption: The "Path of Death" (Red) occurs when the naphthyridine nitrogen intercepts Pd(0). Bulky ligands force the reaction down Pathway B (Green).

Module 3: The Solution Matrix (Ligand & Base Selection)

For 7-chloro-naphthyridines, standard ligands (PPh₃, dppf) fail because they lack the steric bulk to prevent N-coordination.

Ligand Selection Strategy
  • Suzuki-Miyaura (C-C Bond):

    • Primary Choice: XPhos or RuPhos . The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the naphthyridine nitrogen from binding while allowing the C-Cl bond to approach.

    • Alternative: Amphos (Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) is highly active for electron-deficient chlorides.

  • Buchwald-Hartwig (C-N Bond): [2]

    • Primary Choice: BrettPhos or tBuBrettPhos . These are specifically designed to prevent catalyst poisoning in amination reactions of heterocycles.

    • For Amides: Xantphos . As a bidentate ligand with a wide bite angle, it favors reductive elimination, which is often the rate-determining step in amidation.

The Pre-Catalyst Imperative

Stop generating Pd(0) in situ.

  • Why? Reducing Pd(OAc)₂ with phosphine takes time. During this induction period, the naphthyridine substrate (present in high concentration) will sequester the Pd(II) before it reduces, forming insoluble complexes.

  • Solution: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon exposure to base.

Module 4: Optimized Experimental Protocols

Protocol A: Suzuki Coupling of 7-Chloro-1,8-Naphthyridine

Target: Overcoming low reactivity at C7.

  • Preparation (Glovebox preferred):

    • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%). Do not skimp on loading for initial screens.

    • Substrate: 7-Chloro-1,8-naphthyridine (1.0 equiv).

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv). Use Pinacol esters if the acid is unstable.

    • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).

  • Solvent System:

    • 4:1 1,4-Dioxane/Water (degassed).

    • Note: The small amount of water is critical for the boronic acid activation but excessive water promotes dehalogenation.

  • Execution:

    • Seal in a microwave vial.

    • Heat to 80–100 °C for 2–4 hours.

    • Checkpoint: If the reaction turns black immediately, repeat with anhydrous THF and Cs₂CO₃ (2.0 equiv) to rule out water-induced aggregation.

Protocol B: Buchwald-Hartwig Amination

Target: Preventing N-poisoning during amine coupling.

  • Preparation:

    • Catalyst: BrettPhos Pd G4 (2.0 mol%).

    • Substrate: 7-Chloro-1,8-naphthyridine (1.0 equiv).

    • Amine: Primary or secondary amine (1.2 equiv).

    • Base: NaOtBu (1.5 equiv) or LHMDS (for base-sensitive substrates).

  • Solvent:

    • Anhydrous Toluene or t-Amyl Alcohol .

    • Crucial: Strictly anhydrous. Moisture kills this catalytic cycle faster than Suzuki coupling.

  • Execution:

    • Heat to 100 °C .

    • Tip: If using a volatile amine, add it last or use a sealed tube to prevent evaporation before coupling.

Module 5: FAQ - Field Troubleshooting

Q: Why is my 7-chloro-naphthyridine converting to the dechlorinated (reduced) product? A: This is "Hydrodehalogenation." It happens when the catalytic cycle enters the Pd(II) state but fails to transmetallate. The Pd species then grabs a hydride (often from the solvent, like isopropanol or dioxane) and eliminates.

  • Fix: Switch to a non-protic solvent (Toluene) and ensure your reagents are dry. Increase the concentration of the coupling partner (boronic acid/amine) to outcompete the hydride source.

Q: Can I use Pd(dppf)Cl₂ for these reactions? A: Generally, no . While Pd(dppf)Cl₂ is the workhorse for standard aryl chlorides, the "bite angle" and electronic properties are often insufficient to prevent the naphthyridine nitrogen from displacing the phosphine. If you must use it, increase the temperature to >110 °C to force ligand exchange, but expect lower yields.

Q: I have a 2,7-dichloro-1,8-naphthyridine. Which chloride reacts first? A: The 2-position is significantly more reactive (alpha to nitrogen). Under standard conditions, you will get exclusive C2 coupling. To couple C7, you must either:

  • Protect C2 first (or use a 2-substituted starting material).

  • Perform the C2 coupling, isolate, and then perform the C7 coupling under more forcing conditions (higher temp, XPhos G4).

References

  • Mechanisms of Catalyst Deactivation

    • Poisoning and Deactivation of Palladium Catalysts. ResearchGate.

  • Naphthyridine Amidation Protocols

    • Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. PubMed.

  • Buchwald-Hartwig General Methodology

    • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Overcoming Heterocycle Poisoning

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NCBI.

Sources

Optimization

Technical Support Center: Optimization of Cell-Based Viability Assays for Novel Naphthyridinones

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Assay Optimization for Naphthyridinone Scaffolds Introduction: The Naphthyridinone Challenge Novel naphthyridinones are a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Assay Optimization for Naphthyridinone Scaffolds

Introduction: The Naphthyridinone Challenge

Novel naphthyridinones are a privileged scaffold in drug discovery, particularly for targeting kinases involved in the DNA Damage Response (DDR), such as ATM, ATR, and DNA-PK . However, their physicochemical properties present distinct challenges in cell-based assays.[1]

As a Senior Application Scientist, I often see "failed" candidates that are actually just "failed" assays. Naphthyridinones are typically hydrophobic , prone to precipitation in aqueous media, and frequently possess intrinsic fluorescence that overlaps with common viability readouts. This guide moves beyond standard protocols to address these specific compound-class liabilities.

Module 1: Compound Solubilization & Handling (The Foundation)

The Issue: Naphthyridinones often exhibit "biphasic solubility"—soluble in 100% DMSO but prone to immediate micro-precipitation when spiked into aqueous media (the "crash-out" effect). This causes false negatives (compound never reaches the cell) or false positives (crystals lyse cells physically).

Troubleshooting Protocol: The "Step-Down" Dilution Method

Standard direct spiking (1000x DMSO stock


 Media) often fails for this class.

Step-by-Step Workflow:

  • Stock Prep: Dissolve naphthyridinone in anhydrous DMSO to 10 mM. Vortex and sonicate for 5 mins.

  • Intermediate Step (Critical): Do not go straight to media. Dilute the DMSO stock 1:10 into 100% warm FBS (Fetal Bovine Serum). Serum proteins (albumin) act as carriers, sequestering the hydrophobic drug and preventing crystal nucleation.

  • Final Dilution: Dilute the Drug-FBS mixture into the final culture medium.

Validation Experiment: The Nephelometry Check Before adding cells, prepare your top concentration in a clear-bottom plate.

  • Read: Absorbance at 600nm (turbidity).

  • Criterion: If

    
     above background, you have precipitation. Lower your top concentration or increase the FBS intermediate step.
    
Visualization: Solubility Decision Logic

SolubilityLogic Start Compound Stock (100% DMSO) Direct Direct Spike into Media Start->Direct StepDown Intermediate: Dilute 1:10 into Warm FBS (37°C) Start->StepDown Precip Result: Micro-precipitation (False Data) Direct->Precip Hydrophobic Crash Bind Albumin Sequestration StepDown->Bind Final Final Dilution into Media Bind->Final Success Result: Stable Colloidal Suspension Final->Success

Caption: Figure 1. The "Step-Down" dilution strategy utilizes serum proteins to stabilize hydrophobic naphthyridinones, preventing the micro-precipitation often seen with direct media spiking.

Module 2: Assay Interference Mitigation (The Specifics)

The Issue: Many naphthyridinone derivatives are chromophores with excitation/emission spectra that overlap with Resazurin (AlamarBlue) or Propidium Iodide . They can also quench firefly luciferase signals.

Comparative Analysis: Selecting the Right Readout
Assay TypeMechanismNaphthyridinone RiskRecommendation
MTT/MTS Tetrazolium reduction (Colorimetric)High. Naphthyridinones are often yellow/orange, interfering with OD570/490 readings.Avoid unless background subtraction is rigorous.
Resazurin Redox (Fluorescent)Critical. Compound autofluorescence often mimics the Resorufin signal (Ex 560/Em 590).Run Spectral Scan first. (See below).
CellTiter-Glo ATP (Luminescence)Low to Moderate. Risk of luciferase inhibition, but no optical interference.Preferred standard for this class.
Live-Cell Imaging Confluency (Label-free)None. Physical imaging avoids chemical interference.Gold Standard for cytostatic agents.
Protocol: The "No-Cell" Spike-In Control

You must validate that your drug does not generate a signal on its own.

  • Setup: Prepare a 96-well plate with media only (no cells).

  • Dose: Add your naphthyridinone dilution series (e.g., 10

    
    M down to 1 nM).
    
  • Reagent: Add the viability reagent (e.g., Resazurin or CellTiter-Glo).

  • Incubate: Standard assay time (e.g., 1-4 hours).

  • Read: Measure signal.

  • Analysis: Plot Signal vs. Drug Concentration.

    • Flat line: No interference.

    • Increasing signal: Autofluorescence (False Positive).

    • Decreasing signal: Quenching/Luciferase Inhibition (False Potency).

Module 3: Optimization of Seeding & Incubation (The Biology)

The Issue: Naphthyridinones targeting ATM/ATR often induce cytostasis (growth arrest) rather than immediate cytotoxicity (death).

  • Consequence: If you read at 24 or 48 hours, the cells are still alive (just not dividing), and the drug appears inactive.

Strategic Adjustments
  • Incubation Time: Extend assays to 72 or 96 hours . This allows the "growth differential" between treated (arrested) and control (doubled 3-4 times) cells to become statistically significant.

  • Seeding Density: Because you are incubating longer, you must seed at a lower density (e.g., 1,000 - 2,000 cells/well for HeLa/U2OS).

    • Rule of Thumb: Control wells must not reach 100% confluency by the end of the assay, or they will stop growing due to contact inhibition, masking the drug's effect.

Visualization: Assay Workflow Optimization

AssayWorkflow Seed Seed Cells (Low Density: 1-2k/well) Attach Attachment Phase (24 Hours) Seed->Attach Treat Compound Treatment (Step-Down Dilution) Attach->Treat ShortInc 24h Incubation Treat->ShortInc Incorrect for Cytostatics LongInc 72-96h Incubation Treat->LongInc Correct for ATM/ATR Inhibitors Readout1 Readout: Viability ShortInc->Readout1 LongInc->Readout1 ResultFail Result: False Negative (Cells arrested but viable) Readout1->ResultFail ResultPass Result: Accurate IC50 (Growth inhibition visible) Readout1->ResultPass

Caption: Figure 2. For cytostatic naphthyridinones, extending incubation to 72-96h is critical to distinguish growth arrest from lack of potency.

Module 4: Troubleshooting & FAQs

Q: My IC50 curve plateaus at 50% viability and never reaches 0%. Is the drug not working? A: This is classic for ATM/ATR inhibitors. These drugs often stop division (cytostasis) rather than lysing cells. If you start with 2,000 cells, and the controls grow to 10,000, but the treated wells stay at 2,000, your viability readout (ATP) will show ~20% relative to control, not 0%. This is a valid result . Report it as


 or switch to a clonogenic assay for "kill" data.

Q: I see higher fluorescence in my high-dose wells than in my controls (negative inhibition). A: You have autofluorescence interference. The naphthyridinone is fluorescing at the same wavelength as your dye.

  • Fix: Switch to CellTiter-Glo (Luminescence) or a Live-Cell Imaging system (Incucyte/Omni) that counts nuclei rather than measuring bulk metabolism.

Q: My replicates are highly variable (high CV%) only at high drug concentrations. A: This indicates micro-precipitation . The drug is crashing out of solution unevenly across the wells.

  • Fix: Implement the "Step-Down" dilution method (Module 1) and ensure DMSO concentration is

    
     in the final well.
    

References

  • Assay Guidance Manual (NCBI/NIH). In Vitro Cell Viability Assays. Detailed guidelines on interference and assay selection. [Link]

  • Riss, T. L., et al. Cell Viability Assays. Comprehensive overview of metabolic vs. ATP assays. [Link]

  • Weber, A. M., et al. ATM Inhibition: Impact on viability assays. (Contextual reference on ATM inhibitor kinetics). [Link]

Sources

Troubleshooting

mitigating cross-reactivity in kinase assays with 1,6-naphthyridinone compounds

Current Status: Operational Subject: Mitigating Cross-Reactivity & Assay Interference in 1,6-Naphthyridinone Scaffolds Assigned Specialist: Senior Application Scientist, Lead Discovery Group Introduction: The Selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Mitigating Cross-Reactivity & Assay Interference in 1,6-Naphthyridinone Scaffolds Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction: The Selectivity Paradox

The 1,6-naphthyridinone scaffold is a "privileged structure" in kinase drug discovery, frequently utilized to target c-Met, AXL, p38 MAPK, and PI3K/mTOR. Its planar, nitrogen-rich core mimics the adenine ring of ATP, making it an exceptional hinge-binder.

The Problem: This same structural efficiency creates a high risk of promiscuity (cross-reactivity) . Without precise decoration, these compounds often hit multiple kinases (off-target effects) or interfere with assay readouts via fluorescence quenching or aggregation.

This guide provides a self-validating troubleshooting framework to isolate true inhibition from assay artifacts and structural non-selectivity.

Module 1: Assay Interference & False Positives

User Question: My IC50 curves are steep (Hill slope > 2.0), and I see inhibition across structurally unrelated kinases. Is this real pan-inhibition?

Diagnosis: Colloidal Aggregation (PAINS)

Planar, hydrophobic scaffolds like 1,6-naphthyridinones can form colloidal aggregates that sequester enzyme, leading to false-positive "pan-assay interference" (PAINS).

Troubleshooting Protocol: The Detergent Sensitivity Test

To validate if the inhibition is stoichiometric (real) or colloidal (artifact), you must disrupt potential aggregates.

  • Prepare two assay buffers:

    • Buffer A: Standard Kinase Buffer (usually 0.01% Triton X-100).

    • Buffer B: High-Detergent Buffer (0.1% Triton X-100 or 0.05% CHAPS).

  • Run the IC50 curves for your lead compound in both buffers simultaneously.

  • Analyze the Shift:

ObservationDiagnosisAction
IC50 remains constant True InhibitorProceed to Selectivity Profiling.
IC50 increases > 5-fold AggregatorCompound is forming colloids. Modify solubility (add polar groups).
Hill Slope drops to ~1.0 AggregatorThe high detergent broke the colloid; the lower potency is the "real" value.

Expert Insight: Aggregation is often concentration-dependent. If your compound is active only at


 and shows steep slopes, it is likely an artifact.

Module 2: Optical Interference in Fluorescence Assays

User Question: I am using a TR-FRET assay (e.g., LanthaScreen™). My compound shows high inhibition, but the signal-to-noise ratio is erratic.

Diagnosis: Inner Filter Effect or Quenching

The 1,6-naphthyridinone core is an aromatic heterocycle that can absorb light in the UV-Blue spectrum. If your assay uses a fluorophore (like Fluorescein or Coumarin) with overlapping excitation/emission spectra, the compound may absorb the signal, mimicking inhibition.

Troubleshooting Protocol: Ratiometric & Red-Shift Validation

Step 1: Check Autofluorescence

  • Add compound to the assay buffer without the kinase or acceptor dye.

  • Measure fluorescence.[1][2][3] If Signal > Background, the compound is autofluorescent.

Step 2: Switch to Red-Shifted Dyes

  • 1,6-naphthyridinones rarely interfere with red/far-red light.

  • Recommendation: Switch from Fluorescein (Ex 485nm) to Alexa Fluor 647 (Ex 650nm) or similar far-red tracers.

Step 3: Logical Flow for Optical Validation (See Diagram below for the decision tree)

OpticalValidation Start Start: Erratic TR-FRET Signal CheckAuto Step 1: Measure Compound Autofluorescence (No Enzyme) Start->CheckAuto IsAuto High Background? CheckAuto->IsAuto Yes Yes IsAuto->Yes Interference No No IsAuto->No QuenchCheck Step 2: Check Quenching (Add Comp to Fluorophore only) IsQuench Signal Drop? QuenchCheck->IsQuench IsQuench->Yes Inner Filter Effect IsQuench->Yes IsQuench->No Solution1 Use Mobility Shift Assay (Caliper/LabChip) Solution2 Switch to Far-Red Tracer (Alexa647) Valid Valid Inhibition Yes->Solution1 Yes->Solution2 No->QuenchCheck No->Valid

Figure 1: Decision tree for identifying and mitigating optical interference in kinase assays.

Module 3: Mitigating Cross-Reactivity via Binding Modes

User Question: My compound inhibits the target kinase (e.g., c-Met) but also hits VEGFR2 and Aurora B. How do I design for better selectivity?

The Mechanism: Type I vs. Type II Binding

Most promiscuous naphthyridinones are Type I inhibitors (ATP-competitive, DFG-in). They bind the active conformation, which is highly conserved across the kinome.

  • Solution: Shift to a Type II binding mode (DFG-out). This induces an inactive conformation where the "DFG" motif (Asp-Phe-Gly) flips, opening a hydrophobic allosteric pocket adjacent to the ATP site. This pocket is less conserved, offering a vector for selectivity.

Structural Modification Strategy (SAR)
  • The Hinge Binder (C2/N1): The naphthyridinone core binds the hinge. Keep this to maintain potency.

  • The Linker: Introduce an amide or urea linker at the C3 or C7 position.

    • Why? The amide NH forms a critical hydrogen bond with the Glu residue on the

      
      C-helix, and the carbonyl interacts with the backbone of the DFG-Asp.
      
  • The "Tail" (Allosteric Segment): Append a hydrophobic moiety (e.g., substituted phenyl or cyclopropyl) to the linker.

    • Function: This tail occupies the allosteric pocket created by the DFG flip.

Data: Selectivity Shift Example

Compound VariantBinding ModeTarget

(nM)
Off-Target (VEGFR2)

Selectivity Ratio
Core Only (Type I) DFG-in12151.2x (Poor)
+ Amide Linker (Type II) DFG-out845056x (Good)
+ Bulky Tail (Type II) DFG-out5>10,000>2000x (Excellent)

Module 4: ATP Competition & Km Optimization

User Question: My compound shows an IC50 of 10 nM in the biochemical assay but >1


 in cell-based assays. Why the disconnect?
Diagnosis: ATP Competition Bias

1,6-naphthyridinones are ATP-competitive. If your biochemical assay uses low ATP (e.g., 10


) to boost sensitivity, you will overestimate potency compared to the cellular environment (where ATP is ~1-5 mM).
Protocol: The "Km Shift" Validation

To ensure your selectivity and potency data are translationally relevant, you must normalize the ATP concentration relative to the specific kinase's Michaelis constant (


).
  • Determine

    
    :  Run an ATP titration curve for your specific kinase.
    
  • Set Assay ATP: Always run your inhibition assay at

    
     .
    
    • Reasoning: This balances signal stability with physiological relevance.[4] Running at

      
       creates an "ATP-starved" environment that artificially favors competitive inhibitors.
      
  • Calculate Cheng-Prusoff: Convert your IC50 to

    
     to get a concentration-independent constant.
    
    
    
    
    (Where [S] is the ATP concentration used).

Visualizing the Selectivity Strategy

The following diagram illustrates the structural logic for converting a promiscuous naphthyridinone into a selective inhibitor.

SAR_Strategy cluster_mode Selectivity Mechanism Core 1,6-Naphthyridinone Core (Hinge Binder) Linker Amide/Urea Linker (H-bond to Glu/Asp) Core->Linker Synthetic Attachment Tail Hydrophobic Tail (Occupies Allosteric Pocket) Linker->Tail Extends into Deep Pocket Target Target Kinase (DFG-out Conformation) Tail->Target High Affinity Fit OffTarget Off-Target Kinase (Steric Clash / No Pocket) Tail->OffTarget Steric Rejection

Figure 2: Structural Activity Relationship (SAR) strategy for inducing Type II binding selectivity.

References

  • Selectivity & Binding Modes: Wang, Y., et al. "Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate."[5] European Journal of Medicinal Chemistry, 2020.[5]

  • Type II Inhibitor Design: Liu, Y., et al.[6][7] "Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors." European Journal of Medicinal Chemistry, 2024.

  • Assay Interference (Fluorescence):Simeonov, A., et al. "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry, 2008. (Foundational text on fluorescence interference in HTS).
  • ATP Competition & Assay Setup: BellBrook Labs. "Protocol Recommendations for Performing a Kinase Inhibition Assay." Transcreener Technical Guide, 2026.

  • PAINS & Aggregation: Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 1,5- vs 1,6- vs 1,8-Naphthyridine Isomers

Executive Summary This guide provides a technical comparison of three isomeric diazanaphthalene scaffolds: 1,5- , 1,6- , and 1,8-naphthyridines . While sharing the same molecular formula ( ), the positional variance of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of three isomeric diazanaphthalene scaffolds: 1,5- , 1,6- , and 1,8-naphthyridines . While sharing the same molecular formula (


), the positional variance of the nitrogen atoms dictates distinct electronic landscapes, metal-chelation capabilities, and biological target profiles.
  • 1,8-Naphthyridine: The most clinically validated isomer, serving as the core for quinolone-like antibiotics (DNA gyrase inhibition) and CB2 agonists. Its geometry allows for bidentate metal coordination.

  • 1,6-Naphthyridine: A privileged scaffold for HIV-1 integrase inhibition and kinase targeting (c-Met). Its utility is often driven by functionalization at the C8 position to enable chelation.

  • 1,5-Naphthyridine: Frequently observed in natural alkaloids (canthin-6-ones) and utilized as a bioisostere for quinolines in P2X3 receptor antagonists.

Structural & Physicochemical Basis[1]

The biological divergence of these isomers stems from their ability to interact with biological metals (Mg²⁺, Zn²⁺) and hydrogen bond donors/acceptors in the binding pocket.

Isomer Structural Landscape

Naphthyridine_Isomers cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_18 1,8-Naphthyridine node_15 No Chelation Vector C2h Symmetry Bioisostere: Quinoline node_16 Linear Vector Requires 8-OH for Chelation Target: HIV Integrase node_18 Bidentate Chelation (N1-N8) Mimics Purines Target: DNA Gyrase / CB2

Figure 1: Structural classification highlighting the key interaction vectors of naphthyridine isomers. The N1-N8 proximity in the 1,8-isomer creates a unique "pocket" for metal binding.

Key Physicochemical Differences[1][2][3]
  • Chelation Potential: 1,8-naphthyridine possesses a natural "bite angle" between N1 and N8, making it an excellent ligand for Mg²⁺ ions found in enzyme active sites (e.g., DNA polymerase, Integrase). 1,5- and 1,6-isomers lack this intrinsic capability unless substituted (e.g., 8-hydroxy-1,6-naphthyridine).

  • Basicity: The proximity of nitrogen lone pairs affects pKa. 1,8-naphthyridine is generally more basic than 1,5 due to lone pair repulsion destabilizing the neutral form, though this is highly substituent-dependent.

1,8-Naphthyridine: The Antibacterial & GPCR Standard

Mechanism of Action

The 1,8-naphthyridine scaffold is the structural parent of Nalidixic Acid , the first quinolone antibiotic.[1] Its primary mechanism involves the inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[2] The N1 and C4-carbonyl groups (often with a C3-carboxylic acid) form a complex with the Mg²⁺ ion in the enzyme-DNA complex, stabilizing DNA strand breaks and leading to bacterial cell death.

Emerging Targets: GPCRs

Beyond antibiotics, 1,8-naphthyridines are potent Cannabinoid Receptor 2 (CB2) agonists. The scaffold mimics the indole core of classical cannabinoids but offers improved solubility and metabolic stability.

Table 1: 1,8-Naphthyridine Activity Profile

TargetCompound ExampleActivity Data (IC₅₀/Ki)Mechanism
DNA Gyrase Nalidixic AcidMIC: 2-8 µg/mL (E. coli)Mg²⁺ bridged binding to DNA-Enzyme complex
CB2 Receptor 1,8-Naphthyridin-2(1H)-one deriv.Ki: 2.5 nMAgonist (Selectivity >100x vs CB1)
Adenosine A2A 5-amino-1,8-naphthyridineKi: 12 nMAntagonist

1,6-Naphthyridine: Viral & Kinase Targeting[6]

Mechanism of Action: HIV Integrase

The 1,6-naphthyridine scaffold gained prominence through Merck’s development of L-870,810 , an HIV-1 Integrase Strand Transfer Inhibitor (INSTI). Unlike the 1,8-isomer which chelates naturally, the 1,6-isomer requires functionalization, typically an 8-hydroxy group and a 7-carboxamide . This triad (N1, 8-OH, 7-C=O) coordinates the two Mg²⁺ ions in the integrase active site.

Anticancer Activity (Natural Products)

Marine sponge alkaloids like Aaptamine are naturally occurring 1,6-naphthyridines.[3][4] They exhibit anticancer activity by intercalating into DNA and inhibiting XIAP (X-linked Inhibitor of Apoptosis Protein), restoring apoptotic pathways in tumor cells.

Table 2: 1,6-Naphthyridine Activity Profile

TargetCompound ExampleActivity DataMechanism
HIV-1 Integrase L-870,810IC₅₀: 8-15 nM (Strand Transfer)Active site Mg²⁺ chelation (Two-metal model)
c-Met Kinase 1,6-naphthyridine quinolinesIC₅₀: <10 nMATP-competitive inhibition
XIAP (Cancer) IsoaaptamineIC₅₀: ~3.0 µM (HeLa)Downregulation of XIAP protein

1,5-Naphthyridine: Bioisostere & Natural Product[7]

Mechanism of Action

The 1,5-naphthyridine scaffold is often used as a bioisostere for quinoline or isoquinoline to modulate lipophilicity (lowering LogP) and metabolic stability. It is less likely to function as a metal chelator.

  • P2X3 Antagonists: Used in chronic pain management, 1,5-naphthyridine derivatives block the ATP-gated ion channel P2X3.

  • Canthin-6-ones: A class of alkaloids containing a fused 1,5-naphthyridine core.[3][4] They exhibit broad antimicrobial and antiparasitic activity (e.g., against Trypanosoma cruzi).[3]

Comparative Analysis

The following table synthesizes the distinct utility of each isomer for drug discovery professionals.

Feature1,5-Naphthyridine1,6-Naphthyridine1,8-Naphthyridine
Primary Utility Bioisostere (Quinoline replacement)Viral Integrase & Kinase InhibitorAntibacterial & GPCR Modulator
Metal Chelation Poor / NoneModerate (Requires 8-OH substitution)Excellent (Intrinsic N1-N8 bite)
Key Drug/Lead Canthin-6-one (Natural)L-870,810 (HIV)Nalidixic Acid, Gemifloxacin
Toxicity Risk Low (generally)Moderate (Early INSTIs showed toxicity)Low (Extensive clinical history)
Synthetic Access Skraup/FriedlanderFriedlander/Vilsmeier-HaackFriedlander/Niementowski

Experimental Protocols

Protocol A: HIV-1 Integrase Strand Transfer Assay

This assay differentiates 1,6- and 1,8-naphthyridines based on their ability to chelate Mg²⁺ in the catalytic core.

Materials:

  • Recombinant HIV-1 Integrase.

  • Biotinylated donor DNA (U5-LTR sequence).

  • Digoxigenin-labeled target DNA.

  • AlphaScreen donor/acceptor beads.

Workflow Diagram:

Integrase_Assay start Start: Compound Preparation (DMSO Solubilization) incubate Incubation Enzyme + DNA + Inhibitor (buffer w/ 10mM MgCl2) start->incubate mechanism Mechanism Check: Does it chelate active site Mg2+? incubate->mechanism readout Add AlphaScreen Beads (Donor: Streptavidin, Acceptor: Anti-DIG) mechanism->readout Strand Transfer Blocked analysis Measure Fluorescence Signal (Decrease = Inhibition) readout->analysis

Figure 2: Workflow for validating Integrase Strand Transfer Inhibition (INSTI). Naphthyridines effective in this assay typically function by sequestering the Mg²⁺ cofactors.

Step-by-Step Methodology:

  • Enzyme Assembly: Pre-incubate HIV-1 Integrase (400 nM) with biotinylated donor DNA (20 nM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 minutes to form the Stable Synaptic Complex (SSC).

  • Inhibitor Addition: Add the naphthyridine test compound (serial dilution in DMSO) to the SSC. Incubate for 20 minutes.

  • Strand Transfer: Initiate the reaction by adding Digoxigenin-labeled target DNA. Incubate at 37°C for 60 minutes.

  • Detection: Add Streptavidin-coated donor beads and Anti-Digoxigenin acceptor beads.

  • Readout: Measure AlphaScreen signal (excitation 680 nm, emission 520-620 nm). A decrease in signal indicates inhibition of the strand transfer step.

  • Validation: Use Raltegravir as a positive control (IC₅₀ ~10-15 nM).

Protocol B: General Synthesis (Friedländer Condensation)

A robust method to access 1,8-naphthyridines for SAR studies.

  • Reactants: 2-Aminopyridine-3-carbaldehyde (1.0 eq) + Active Methylene Compound (e.g., ethyl acetoacetate) (1.1 eq).

  • Catalyst: Piperidine (0.1 eq) or L-Proline (0.2 eq).

  • Solvent: Ethanol or Methanol (Reflux).

  • Procedure:

    • Mix reactants in solvent.

    • Add catalyst and reflux for 4–12 hours (monitor via TLC).

    • Cool to room temperature. The product often precipitates.

    • Purification: Recrystallize from EtOH or purify via silica gel flash chromatography (DCM:MeOH gradient).

  • Characterization: Confirm isomer structure via ¹H-NMR (coupling constants of the pyridine rings are diagnostic).

References

  • Madaan, A. et al. (2015).[5][1] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.

  • Hazuda, D. J. et al. (2004). A Naphthyridine Carboxamide Inhibitor of HIV-1 Integrase (L-870,810).[6] Science.

  • Lesher, G. Y. et al. (1962).[1] 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.

  • Lavanya, G. et al. (2021).[5] 1,8-Naphthyridine derivatives: An updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry.

  • Johns, B. A. et al. (2013). HIV Integrase Strand Transfer Inhibitors.[7][6][8] Journal of Medicinal Chemistry.

  • Goel, A. et al. (2018). Recent advances in the synthesis and biological activity of 1,6-naphthyridines. European Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Profiling: 7-Chloro-1H-1,6-naphthyridin-4-one Scaffolds in Drug Discovery

Executive Summary The 7-chloro-1H-1,6-naphthyridin-4-one scaffold represents a high-value "privileged structure" in modern medicinal chemistry, serving as a bioisostere to the classical quinolin-4-one (e.g., ciprofloxaci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-chloro-1H-1,6-naphthyridin-4-one scaffold represents a high-value "privileged structure" in modern medicinal chemistry, serving as a bioisostere to the classical quinolin-4-one (e.g., ciprofloxacin, chloroquine) and quinazolin-4-one cores.

While quinolines have historically dominated kinase and topoisomerase inhibition, the 1,6-naphthyridine class offers distinct physicochemical advantages:

  • Solubility Enhancement: The additional nitrogen at position 6 (

    
    ) lowers LogP and increases aqueous solubility compared to the carbocyclic quinoline analog.
    
  • Vector Alignment: The 7-chloro substituent provides a critical handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing access to solvent-exposed regions in kinase pockets that are sterically inaccessible to 1,8-naphthyridines.

  • Metabolic Stability: The electron-deficient nature of the naphthyridine ring reduces susceptibility to oxidative metabolism (CYP450) compared to electron-rich quinolines.

This guide compares the 1,6-naphthyridin-4-one directly against its primary competitors: Quinolin-4-ones and 1,8-Naphthyridin-4-ones .

Structural & Physicochemical Rationale[1][2][3]

The decision to transition from a quinoline to a 1,6-naphthyridine core is rarely arbitrary; it is usually driven by a "Nitrogen Scan" to fix ADME liabilities.

The "Nitrogen Walk" Comparison
FeatureQuinolin-4-one1,6-Naphthyridin-4-one 1,8-Naphthyridin-4-one
Core Structure Benzene fused to PyridonePyridine (

) fused to Pyridone
Pyridine (

) fused to Pyridone
H-Bond Acceptors 1 (Carbonyl)2 (Carbonyl +

)
2 (Carbonyl +

)
pKa (Basicity) ~4.9 (Pyridine-like)~3.8 (Decreased basicity) ~3.5 (Chelation prone)
LogP (Lipophilicity) High (Poor Solubility)Moderate (Improved Solubility) Moderate
Solubility (pH 7.4) LowHigh Moderate/High
Synthetic Vector C7 (Nucleophilic)C7 (Electrophilic/SNAr) C7 (Sterically hindered)
Mechanistic Advantage

In kinase inhibition (e.g., c-Met, MK2), the 4-one moiety (tautomerizing to 4-hydroxy) acts as the hinge binder (Donor-Acceptor motif). The


 nitrogen  in the 1,6-naphthyridine scaffold often forms a unique water-mediated hydrogen bond with residues like Lysine  or Aspartate  in the back pocket, a specific interaction unavailable to the quinoline core.

Synthetic Accessibility & Workflow

Unlike quinolines, which are often made via the Skraup reaction (violent), the 7-chloro-1,6-naphthyridin-4-one is best synthesized via a controlled Gould-Jacobs type cyclization starting from substituted aminopyridines.

Diagram 1: Synthetic Pathway (Gould-Jacobs Adaptation)

G Start 6-Chloro-4-aminopyridine (Precursor) Inter1 Enamine Intermediate (140°C) Start->Inter1 + Reagent Reagent Ethoxymethylenemalonate (EMME) Reagent->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization - EtOH Ester Naphthyridine-3-ester Cyclization->Ester Hydrolysis Saponification & Decarboxylation Ester->Hydrolysis 1. NaOH 2. Heat (-CO2) Final 7-Chloro-1H-1,6- naphthyridin-4-one Hydrolysis->Final

Caption: Step-wise construction of the 1,6-naphthyridine core. The critical 7-chloro substituent is preserved from the pyridine starting material.

Detailed Protocol: Synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one[1]

Objective: Synthesis of the core scaffold from 4-amino-6-chloropyridine.

  • Condensation:

    • Charge a round-bottom flask with 4-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

    • Heat to 140°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap or open vessel with ventilation).

    • Checkpoint: LCMS should show complete conversion to the enamine intermediate (

      
       corresponding to addition of malonate).
      
  • Cyclization (The Critical Step):

    • Dissolve the crude enamine in Dowtherm A (diphenyl ether/biphenyl mixture) (10 mL/g).

    • Heat rapidly to 250°C for 30-45 minutes. Note: Rapid heating is essential to prevent polymerization.

    • Cool to room temperature.[1] Add hexane to precipitate the product.

    • Filter the solid ethyl 7-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate .

  • Hydrolysis & Decarboxylation:

    • Suspend the ester in 10% NaOH (aq). Reflux for 2 hours (Saponification).

    • Acidify with HCl to pH 3 to precipitate the carboxylic acid.

    • Suspend the acid in diphenyl ether and heat to 260°C for 20 minutes to decarboxylate.

    • Yield: Typically 40-60% over 3 steps.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows two singlets for the pyridine ring protons and the characteristic naphthyridine doublets.

Performance Comparison: Experimental Data

The following data summarizes a comparative study of a generic kinase inhibitor scaffold where the core was swapped between Quinoline and 1,6-Naphthyridine.

Potency & Selectivity (Representative Data)
PropertyQuinoline Analog (Ref)1,6-Naphthyridine AnalogVerdict
Target

(c-Met)
12 nM8 nM Comparable Potency
Selectivity (vs. VEGFR2) 50-fold>200-fold Superior Selectivity
Solubility (pH 7.4) 5 µM85 µM 17x Improvement
Microsomal Stability (

)
15 min (Human)45 min (Human) 3x Stability
hERG Inhibition (

)
2.1 µM (Risk)>30 µM (Safe) Reduced Cardiotoxicity

Analysis: The 1,6-naphthyridine analog maintains potency while drastically improving the "developability" profile (Solubility/Safety). The reduced lipophilicity (LogD) contributes to the lower hERG liability.

Biological Mechanism & SAR[4][5][6]

The 7-chloro position is not just a structural artifact; it is the "Exit Vector" for SAR exploration.

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR Core 1,6-Naphthyridin-4-one Scaffold Pos4 C4-Carbonyl / OH (Hinge Binder) Core->Pos4 Pos6 N6 Nitrogen (Solubility / H-Bond Acceptor) Core->Pos6 Pos7 C7-Chloro Handle (Cross-Coupling Vector) Core->Pos7 Hinge ATP Hinge Region (Donor-Acceptor) Pos4->Hinge H-Bonds Solvent Solvent Front (Solubility/Selectivity) Pos6->Solvent Polarity Pocket Hydrophobic Back Pocket (Potency) Pos7->Pocket Via Aryl Coupling

Caption: Functional mapping of the scaffold. The C7-Chloro group is displaced to access the hydrophobic pocket, while N6 modulates physicochemical properties.

References

  • Gould-Jacobs Reaction Mechanism & Application

    • Title: The Gould-Jacobs Reaction in the Synthesis of Heterocycles.[2]

    • Source: Organic Reactions (Wiley).
    • URL:[Link] (General Reference)

  • 1,6-Naphthyridine Kinase Inhibitors (c-Met/FGFR)

    • Title: Discovery of 1,6-Naphthyridinone Derivatives as Selective and Potent FGFR4 Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Physicochemical Properties of Naphthyridines

    • Title: 1,6-Naphthyridine: Molecule of the Week.[3]

    • Source: American Chemical Society (ACS).
    • URL:[Link]

  • Synthetic Methodologies (Ditriflates)

    • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

Sources

Validation

Validation of Kinase Assay Results for Novel 1,6-Naphthyridinone Inhibitors

Executive Summary: The Scaffold and the Signal The 1,6-naphthyridinone scaffold is a "privileged structure" in kinase drug discovery, renowned for its ability to form critical hydrogen bonds with the kinase hinge region...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Signal

The 1,6-naphthyridinone scaffold is a "privileged structure" in kinase drug discovery, renowned for its ability to form critical hydrogen bonds with the kinase hinge region (e.g., in c-Met, AXL, and PI3K/mTOR inhibitors). However, its planar, aromatic nature introduces a specific validation challenge: intrinsic fluorescence and solubility-driven aggregation.

In my experience screening thousands of compounds, 1,6-naphthyridinones frequently generate false positives in standard fluorescence intensity (FI) assays due to emission overlap or quenching (Inner Filter Effect). This guide outlines a self-validating workflow to distinguish true potent inhibition from assay artifacts, comparing this novel scaffold against standard pan-kinase inhibitors (e.g., Staurosporine) and Type II inhibitors (e.g., Sorafenib).

Part 1: Biochemical Validation – Escaping the "Fluorescence Trap"

The Challenge: Autofluorescence & Quenching

Many researchers rely on standard Fluorescence Polarization (FP) or simple FI assays for primary screening. For 1,6-naphthyridinones, this is risky. These molecules often absorb in the UV-blue region and can emit in the green (480–520 nm), interfering with fluorescein-based tracers.

The Solution: Time-Resolved FRET (TR-FRET)

To validate this scaffold, you must shift to Time-Resolved FRET (TR-FRET) . By using a lanthanide donor (Europium or Terbium) with a long fluorescence lifetime, you introduce a time delay (50–100 µs) before measurement.[1] This allows the short-lived autofluorescence of the naphthyridinone compound to decay completely before the signal is read.

Comparative Performance: Novel Scaffold vs. Alternatives
FeatureNovel 1,6-NaphthyridinonePan-Kinase Inhibitor (e.g., Staurosporine)Type II Inhibitor (e.g., Sorafenib)
Binding Mode Tunable: Can be Type I (ATP-competitive) or Type II (DFG-out) depending on R-group substitution.Type I: Pure ATP-competitive.Type II: Binds inactive conformation; allosteric pocket extension.
Assay Interference High Risk: Potential autofluorescence/quenching.[2][3] Requires TR-FRET or Red-shifted FP.Low Risk: Generally chemically stable and non-fluorescent.Medium Risk: Solubility issues can cause light scatter.
Residency Time Moderate-to-High: H-bonds at hinge + hydrophobic pocket occupancy.Low: Fast On / Fast Off kinetics.High: Slow dissociation rate (

).
Selectivity High: Structure allows specific vector growth into the solvent front or back pocket.Low: Promiscuous binding across the kinome.High: Selectivity driven by the inactive conformation.
Protocol 1: TR-FRET Validation Workflow

Objective: Eliminate false positives caused by compound fluorescence.

  • Reagent Prep: Use a Terbium-labeled anti-tag antibody (Donor) and a GFP-labeled kinase tracer (Acceptor).

  • Compound Addition: Titrate 1,6-naphthyridinone inhibitor (10-point dose response, start 10 µM).

  • Incubation: 60 mins at RT. Crucial: Do not rush equilibrium.

  • Detection:

    • Excitation: 340 nm.

    • Delay: 100 µs (removes compound interference).

    • Emission 1: 495 nm (Donor reference).

    • Emission 2: 520 nm (FRET signal).

  • Validation Step (The "Counter-Screen"): Run the assay without the enzyme . If the compound still generates a signal at 520 nm, it is a false positive (fluorescent artifact).

Part 2: Biophysical Characterization – Measuring Residence Time

Thermodynamic potency (


) is insufficient for predicting in vivo efficacy. The clinical success of kinase inhibitors often correlates with Residence Time (

)
. 1,6-naphthyridinones often exhibit prolonged residence times due to induced fit mechanisms.
The Experiment: Surface Plasmon Resonance (SPR)

We use SPR to differentiate the novel inhibitor from fast-off reference compounds.

Graphviz Diagram: Kinetic Validation Logic

KinaseValidation Compound 1,6-Naphthyridinone Candidate Biochem Biochemical Assay (TR-FRET) Compound->Biochem Primary Screen Artifact Artifact Check (No Enzyme Control) Biochem->Artifact Hit Identified Artifact->Biochem Signal Persists (False Positive) SPR SPR / Jump Dilution (Kinetics) Artifact->SPR Signal Cleared (True Binder) Cellular Cellular Target Engagement (NanoBRET) SPR->Cellular Slow Off-Rate Confirmed Decision Go / No-Go Cellular->Decision In-Cell Potency

Caption: Validation workflow filtering false positives (artifacts) before confirming kinetic residence time and cellular engagement.

Protocol 2: Jump Dilution Assay (Alternative to SPR)

If SPR throughput is limited, use the "Jump Dilution" method to estimate residence time biochemically.

  • Formation: Incubate Kinase + Inhibitor at 10x

    
     for 1 hour (saturating conditions).
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing ATP and substrate.

  • Measurement: Continuously monitor kinase activity (product formation) over time.

    • Fast-off inhibitors (Staurosporine): Activity recovers immediately.

    • Slow-off inhibitors (1,6-naphthyridinones): Activity displays a lag phase (curved progress curve) as the inhibitor slowly dissociates.

  • Calculation: Fit the recovery curve to determine

    
    .
    

Part 3: Cellular Translation & ATP Competition

A common failure mode for this scaffold is a massive drop in potency from biochemical (


 nM) to cellular assays (

µM). This is usually due to ATP competition . Intracellular ATP is ~1–5 mM, whereas biochemical assays often use <100 µM ATP.
Mechanism of Action Check

1,6-naphthyridinones are typically ATP-competitive. To validate this:

  • Run the biochemical

    
     assay at 
    
    
    
    (ATP)
    .
  • Run the assay again at 1 mM ATP .

  • Analysis: If the

    
     shifts significantly (Cheng-Prusoff shift), the compound is strictly ATP-competitive. If the shift is minimal, it may be a Type II inhibitor (binding the inactive state) or an allosteric binder, which is highly desirable for selectivity.
    
Graphviz Diagram: ATP Competition & Binding Modes

BindingModes ATP_Site ATP Binding Pocket (Hinge Region) TypeI Type I Binding (Active Conformation) ATP_Site->TypeI Short Residence Time High ATP Competition TypeII Type II Binding (Inactive DFG-Out) ATP_Site->TypeII Long Residence Time Allosteric Extension High Shift in\nHigh ATP Assay High Shift in High ATP Assay TypeI->High Shift in\nHigh ATP Assay Low Shift in\nHigh ATP Assay Low Shift in High ATP Assay TypeII->Low Shift in\nHigh ATP Assay Naphthy 1,6-Naphthyridinone Scaffold Naphthy->ATP_Site H-Bond Anchor

Caption: Differentiating Type I vs. Type II binding modes based on ATP competition shifts, a critical step for 1,6-naphthyridinones.

References

  • Copeland, R. A. (2021). Kinetics of Drug-Target Residence Time.[4] Expert Opinion on Drug Discovery. (Concept validation for Residence Time).

  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.

  • BellBrook Labs. (2023). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays (Jump Dilution).

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry (Assay Interference/Inner Filter Effect).

  • Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors. ResearchGate.[4]

Sources

Comparative

head-to-head comparison of 7-Chloro-1H-1,6-naphthyridin-4-one derivatives with selpercatinib

Next-Generation RET Inhibition: Overcoming the Solvent Front[1] Executive Summary: The Structural Imperative The clinical success of Selpercatinib (LOXO-292) defined a new standard for RET-driven cancers (NSCLC, Medullar...

Author: BenchChem Technical Support Team. Date: February 2026

Next-Generation RET Inhibition: Overcoming the Solvent Front[1]

Executive Summary: The Structural Imperative

The clinical success of Selpercatinib (LOXO-292) defined a new standard for RET-driven cancers (NSCLC, Medullary Thyroid Cancer). However, its efficacy is increasingly compromised by acquired resistance, specifically "solvent front" mutations (e.g., RET G810R/S/C) that sterically hinder the drug's binding.

This guide evaluates a novel class of inhibitors derived from the 7-Chloro-1H-1,6-naphthyridin-4-one scaffold (exemplified by the lead candidate Compound 20p ).[1] Unlike Selpercatinib’s pyrazolo[1,5-a]pyridine core, the 1,6-naphthyridine scaffold offers a distinct vector for side-chain attachment, allowing these derivatives to navigate the sterically congested ATP pocket of G810 mutants while maintaining nanomolar potency against Wild-Type (WT) RET.

Verdict: While Selpercatinib remains the first-line Standard of Care (SoC), 1,6-naphthyridine derivatives demonstrate superior efficacy in Selpercatinib-resistant G810 mutant models , positioning them as critical next-generation candidates.

Structural & Mechanistic Comparison
2.1. The Scaffold Shift

The primary differentiator lies in the core heterocycle's ability to tolerate substitutions that bypass the solvent front.

  • Selpercatinib (Benchmark):

    • Core: Pyrazolo[1,5-a]pyridine.

    • Binding Mode: DFG-in. Wraps around the gatekeeper (V804) but clashes with the G810 residue when mutated to bulky amino acids (Arginine/Serine).

    • Limitation: The G810 residue sits at the exit of the ATP pocket (solvent front). Selpercatinib’s solvent-exposed moiety relies on hydrogen bonding networks that are disrupted by G810 mutations.

  • 1,6-Naphthyridin-4-one Derivatives (Challenger):

    • Core: 1,6-Naphthyridine (synthesized from 7-chloro-1H-1,6-naphthyridin-4-one ).

    • Binding Mode: DFG-in. The 1,6-nitrogen placement allows for a flatter trajectory within the hinge region.

    • Advantage: The C7-substitution (often a pyrazole via Suzuki coupling) projects into the solvent channel at a distinct angle, avoiding the steric clash with G810R.

2.2. Head-to-Head Performance Data

The following data synthesizes recent findings (specifically Wu et al., 2024) comparing the lead naphthyridine derivative (Compound 20p ) against Selpercatinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Target VariantSelpercatinib (LOXO-292)Naphthyridine Derivative (Cmpd 20p)Fold Improvement
RET (WT) 0.4 nM1.2 nM(Comparable)
RET V804M (Gatekeeper)0.6 nM1.5 nM(Comparable)
RET G810R (Solvent Front)95.3 nM 5.7 nM ~16x
RET G810S (Solvent Front)244.1 nM 8.3 nM ~29x
RET G810C (Solvent Front)108.5 nM6.2 nM~17x

Interpretation: Selpercatinib loses 200-500x potency against G810 mutants compared to WT. The naphthyridine derivative maintains single-digit nanomolar potency, validating the scaffold's ability to "ignore" the solvent front mutation.

Experimental Workflows & Protocols
3.1. Chemical Synthesis: The 7-Chloro Gateway

The utility of 7-Chloro-1H-1,6-naphthyridin-4-one lies in its reactivity at the C7 position. The chlorine atom serves as the handle for installing the solvent-front-targeting moiety.

Protocol: Suzuki-Miyaura Coupling for C7 Functionalization

  • Reagents: 7-Chloro-1,6-naphthyridine intermediate (1.0 eq), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).

  • Catalyst: Pd(dppf)Cl2 (0.05 eq).

  • Base/Solvent: K2CO3 (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Condition: Degas with N2; heat to 100°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

    • Critical Control: Monitor disappearance of the aryl chloride via TLC (Rf shift ~0.3).

3.2. Cellular Potency Assay (Ba/F3 Models)

To validate the biochemical data, cellular assays using engineered Ba/F3 cells are required. This system is self-validating as Ba/F3 cells depend on IL-3; transforming them with RET fusions makes them IL-3 independent unless the RET kinase is inhibited.

Protocol: Ba/F3 Cell Viability Assay

  • Cell Lines:

    • Ba/F3 KIF5B-RET (WT).[1]

    • Ba/F3 KIF5B-RET (G810R) [Selpercatinib-Resistant Control].[1]

    • Parental Ba/F3 (+IL-3) [Toxicity Control].

  • Seeding: 3,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: Serial dilutions of Selpercatinib and Naphthyridine derivative (0.1 nM to 10 µM).

    • Solvent Control: DMSO < 0.1%.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (Promega); measure luminescence.

  • Calculation: Fit dose-response curves (GraphPad Prism) to determine GI50.

Visualization of Signaling & Workflows
Diagram 1: RET Signaling & Resistance Mechanism

This diagram illustrates the RET pathway and the specific blockade point where Selpercatinib fails (G810R) but Naphthyridines succeed.

RET_Signaling RET_WT RET Fusion (WT) Constitutive Activation RAS RAS/RAF/MEK RET_WT->RAS PI3K PI3K/AKT/mTOR RET_WT->PI3K Apoptosis Apoptosis RET_WT->Apoptosis If Inhibited RET_MUT RET G810R Mutant (Solvent Front) RET_MUT->RAS RET_MUT->PI3K Selpercatinib Selpercatinib (SoC) Selpercatinib->RET_WT Inhibits Selpercatinib->RET_MUT Blocked by Steric Clash Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->RET_WT Inhibits Naphthyridine->RET_MUT Inhibits (Bypasses G810) Proliferation Tumor Proliferation RAS->Proliferation PI3K->Proliferation

Caption: Selpercatinib is blocked by G810R mutations, restoring proliferation. Naphthyridine derivatives retain binding, forcing apoptosis.

Diagram 2: Experimental Development Workflow

The logical flow from the specific starting material to the validated lead.

Workflow Start 7-Chloro-1,6- naphthyridin-4-one (Scaffold Core) Step1 Suzuki Coupling (C7 Functionalization) Start->Step1 Lead Compound 20p (Active Inhibitor) Step1->Lead Assay1 Kinase Assay (FRET) Lead->Assay1 Assay2 Ba/F3 Cell Model (WT vs G810R) Lead->Assay2 Result IC50 Calculation & SAR Analysis Assay1->Result Assay2->Result

Caption: Synthesis workflow converting the 7-chloro scaffold into the active RET inhibitor for biological validation.

References
  • Wu, J., et al. (2024).[2] Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance.[1][3] European Journal of Medicinal Chemistry, 279, 116891. [1]

  • Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion-Positive Non-Small-Cell Lung Cancer. New England Journal of Medicine, 383, 813-824.

  • Solomon, B. J., et al. (2020). RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies.[4] Journal of Thoracic Oncology, 15(4), 541-549.

  • Zhang, X., et al. (2022).[5] Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors.[5][6] Journal of Medicinal Chemistry, 65(11), 7595-7618.[5] (Reference for scaffold chemistry).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloro-1H-1,6-naphthyridin-4-one

Executive Safety Summary Immediate Action Required: Treat 7-Chloro-1H-1,6-naphthyridin-4-one as a high-potency pharmaceutical intermediate. While standard GHS classifications indicate irritant and acute toxicity risks, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 7-Chloro-1H-1,6-naphthyridin-4-one as a high-potency pharmaceutical intermediate. While standard GHS classifications indicate irritant and acute toxicity risks, the structural motif (naphthyridine) is a common scaffold in kinase inhibitors, implying potential uncharacterized biological activity.[1]

Core Directive: Do not rely solely on PPE. Engineering controls (Fume Hood/LEV) are the primary defense.[2] PPE is the fail-safe.[2]

ParameterCritical Specification
Primary Hazard Ocular Damage (H318) & Respiratory Sensitization Potential
Glove Material Nitrile (Double-gloved) for solids; Laminate/PVA for halogenated solvents
Respiratory N95/P100 (if outside hood) or PAPR (for >10g scale)
Waste Stream Halogenated Organic Waste (Strict segregation required)

Hazard Assessment & Risk Profiling

Why we select specific PPE for this compound.

As a scientist, you must understand that the "Chloro" substituent at the 7-position activates the ring system, making it susceptible to nucleophilic aromatic substitution.[1] This reactivity is useful for synthesis but dangerous for biology—it can potentially alkylate biological nucleophiles (proteins/DNA).[2]

  • Acute Toxicity (Oral): Category 4 (H302).[2] Harmful if swallowed.[2][3]

  • Skin/Eye: Category 2 (H315) / Category 1 (H318).[2] Critical Note: The potential for irreversible eye damage dictates that safety glasses are insufficient for open handling; goggles are required.[2]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (H335).[2] Respiratory irritation is highly likely due to the fine particulate nature of the solid.[2]

Engineering Controls: The Foundation

PPE is the last line of defense.[2] These controls must be active before PPE is donned.

  • Primary Containment: All weighing and transfer of solids must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[2] Naphthyridine powders are often electrostatic; "flying powder" circumvents respiratory protection.[2]

  • HEPA Filtration: If using a balance enclosure, ensure it is HEPA-filtered to capture <0.3 micron particulates.[2]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (The Barrier)

Scientific Rationale:[2] Naphthyridines are organic heterocycles.[2] While solid powder does not permeate gloves instantly, solutions (especially in DMSO or DCM) act as carriers, driving the toxin through the glove matrix.[1]

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid / Powder Nitrile (4 mil)Nitrile (4-8 mil)Mechanical barrier against dust; color contrast helps identify tears.[1][4][2]
Solution (Aq/Alc) Nitrile (4 mil)Nitrile (Extended Cuff)Standard protection against wetting.[1][4][2]
Solution (DCM/CHCl3) PVA or Laminate Nitrile (Disposable)CRITICAL: Standard nitrile degrades in <2 mins in DCM.[1][4][2] The solute will follow the solvent through.[2]
B. Ocular & Face Protection[3][4][6][7]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent).[2] Reasoning: H318 classification implies risk of corneal opacity.[2] Safety glasses allow dust ingress from the side.[2]

  • Large Scale (>10g): Face Shield + Goggles.[2]

C. Respiratory Protection[2][3][8][9]
  • In Hood: None required if sash is at working height.[2]

  • Spill Cleanup/Outside Hood: N95 (minimum) or P100 Half-Face Respirator.[2]

D. Body Protection[1][3][4][10]
  • Standard: Tyvek® lab coat or chemically resistant apron over cotton lab coat.[2] Avoid exposed skin at wrists (use thumb loops or tape).[2]

Decision Logic: PPE Selection

Visualizing the decision process to prevent cognitive load errors during experiment setup.

PPE_Decision_Logic Start Start: Handling 7-Chloro-1H-1,6-naphthyridin-4-one State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution SolidPPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Fume Hood Required Solid->SolidPPE SolventCheck Check Carrier Solvent Solution->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated SpecialGloves CRITICAL REQUIREMENT: - Silver Shield/Laminate Gloves - OR Polyvinyl Alcohol (PVA) - Outer Nitrile for Grip Halogenated->SpecialGloves Yes StandardGloves Standard Protocol: - Double Nitrile Gloves - Splash Goggles Halogenated->StandardGloves No (Water/MeOH)

Figure 1: PPE Selection Logic based on physical state and carrier solvent.[1][4] Note the critical divergence for halogenated solvents.

Operational Protocols

Protocol A: Weighing & Transfer (High Risk)[3]
  • Setup: Place a disposable balance mat (absorbent side up) inside the hood.[2]

  • Donning: Put on inner nitrile gloves -> Tyvek sleeves -> outer nitrile gloves.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of stock bottles.[2]

  • Doffing: Remove outer gloves inside the hood immediately after handling the container.[2] This traps the "dust" zone inside the engineering control.[2]

Protocol B: Emergency Spill Response

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate: Clear the immediate area (radius 3m).

  • PPE Upgrade: Don P100 respirator and Tyvek suit.[2]

  • Containment: Do NOT dry sweep.[2] This generates aerosols.[2][5]

  • Cleanup: Cover spill with paper towels dampened with water (or PEG-400 if hydrophobic).[2] Scoop the wet slurry into a wide-mouth jar.

Disposal Strategy

Compliance with EPA (RCRA) and local regulations.

The presence of the Chlorine atom mandates specific disposal paths to prevent the formation of dioxins during improper incineration.[2]

Waste TypeClassificationDisposal Stream
Solid Waste Hazardous ChemicalSolid Incineration (Halogenated)
Liquid Waste Halogenated OrganicHalogenated Solvent Waste (Do not mix with acid/base)
Contaminated PPE Hazardous DebrisDouble-bagged, labeled "Contaminated with Halogenated Heterocycle"

Workflow Visualization: Safe Handling Loop

Handling_Workflow Prep 1. Preparation Check Hood Flow Don PPE Weigh 2. Weighing Anti-static measures Use Catch Tray Prep->Weigh Valid Flow Clean 3. Decontamination Wipe balance Dispose mat Weigh->Clean Post-Op Doff 4. Doffing Remove Outer Gloves Wash Hands Clean->Doff Doff->Prep Next Run

Figure 2: The closed-loop handling cycle ensures decontamination occurs before the operator leaves the safety zone.

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[2] United States Department of Labor.[2] [Link][4][5][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] [Link]

  • PubChem. Compound Summary for CID 2744813 (7-Chloro-1,6-naphthyridin-4-ol). National Center for Biotechnology Information.[2] [Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1H-1,6-naphthyridin-4-one
Reactant of Route 2
7-Chloro-1H-1,6-naphthyridin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.